2-(2-Bromoethoxy)tetrahydro-2H-pyran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOLJOTJRUDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884985 | |
| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
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Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-45-6 | |
| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17739-45-6 | |
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| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
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| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
| Source | EPA DSSTox | |
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| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, an important organic building block utilized in the synthesis of various compounds, including heterocyclic compounds and estrogen ligands.[1][2][3] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway and workflow through clear diagrams.
Core Synthesis Pathway
The primary and most common method for synthesizing this compound is through the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[4][5] This reaction involves the protection of the hydroxyl group of 2-bromoethanol with the tetrahydropyranyl (THP) group.
Reaction Scheme
The general reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols & Quantitative Data
Several variations of the synthesis have been reported, primarily differing in the choice of acid catalyst, solvent, reaction time, and work-up procedure. Below is a summary of key experimental parameters from various sources.
| Parameter | Protocol 1[4] | Protocol 2[6] | Protocol 3 (R&D Method)[5] | Protocol 4 (Optimized)[5] |
| Catalyst | p-Toluenesulfonic acid | Amberlyst-15 ion exchange resin | p-Toluenesulfonic acid monohydrate | No catalyst |
| Solvent | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) | No solvent |
| Reactant Ratio (2-Bromoethanol:Dihydropyran) | 1:1 (30.0 mmol:30.0 mmol) | 1:1.5 (80 mmol:120 mmol) | 1:1 (50.0 g:37.9 g) | 1:1 (300.0 g:226.7 g) |
| Reaction Temperature | Room Temperature | Not specified (stirred) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours | 18 hours | Overnight (18 hours) | 1 hour post-addition |
| Work-up | Concentration and silica gel column chromatography | Filtration through Celite and concentration | Washed with saturated sodium bicarbonate and brine, dried | Quenched with triethylamine (TEA) |
| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) | Distillation (40 mm Hg, b.p.=102° C) | Not specified | Product used as is |
| Yield | 89% | Not specified (8.49 g product from 10.00 g 2-bromoethanol) | ~88% (initial) | ~98% |
Detailed Experimental Protocols
Protocol 1: p-Toluenesulfonic Acid in Dichloromethane [4]
-
To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, concentrate the mixture.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to yield this compound (5.6 g, 89%) as a colorless oil.
Protocol 2: Amberlyst-15 in Dichloromethane [6]
-
To a solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in dichloromethane (400 mL), add a spatula of Amberlyst-15 ion exchange resin.
-
Stir the reaction for 18 hours.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Distill the crude product (40 mm Hg, b.p.=102° C) to obtain pure this compound (8.49 g).
Protocol 3: Scaled-up, Solvent-Free Synthesis [5]
-
Charge a 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere with 2-bromoethanol (300.0 g).
-
Cool the reactor to 0 °C and add 3,4-dihydropyran (226.7 g) dropwise over approximately 240 minutes, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction completion by Gas Chromatography (GC).
-
Quench the reaction by adding triethylamine (TEA) until a pH of 7 is reached. The product is ready to be used as is without further purification.
Workflow and Process Logic
The synthesis of this compound follows a logical workflow from reaction setup to product isolation. The choice of methodology can be influenced by factors such as scale, desired purity, and available resources.
Caption: Decision workflow for the synthesis and purification of this compound.
Physicochemical Properties
The final product, this compound, is typically a colorless to pale yellow liquid.[4][7]
| Property | Value |
| Molecular Formula | C7H13BrO2[1][4] |
| Molecular Weight | 209.08 g/mol [1][4] |
| Boiling Point | 62-64 °C at 0.4 mm Hg[1][4] |
| Density | 1.384 g/mL at 25 °C[1][4] |
| Refractive Index (n20/D) | 1.482[1][4] |
Safety Considerations
-
2-Bromoethanol is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
3,4-Dihydro-2H-pyran is flammable.
-
The reaction can be exothermic, especially in the solvent-free protocol, and requires careful temperature control.[5]
-
Dichloromethane is a hazardous solvent and should be handled accordingly.
-
The final product is an irritant; avoid contact with skin and eyes.[7]
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 17739-45-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 2H-Pyran,3-(2-bromoethoxy)tetrahydro- [chembk.com]
physicochemical properties of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Structure
This compound is an organic building block used in various chemical syntheses.[1][2][3] Its chemical structure consists of a tetrahydropyran ring linked to a bromoethoxy group.
-
IUPAC Name: 2-(2-bromoethoxy)oxane[4]
-
Synonyms: 2-(2-BROMO-ETHOXY)-TETRAHYDRO-PYRAN, 2-BROMO-O-TETRAHYDROPYRANYL-ETHANOL, 2-[(2-Bromoethyl)oxy]tetrahaydro-2H-pyran, 2-(2-Bromoethoxy)oxane[3][7]
Physicochemical Properties
A summary of the key is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 209.08 g/mol | [1][2][4][5][6][7][8] |
| Appearance | Colorless to almost colorless clear liquid | [3][7] |
| Density | 1.384 g/mL at 25 °C | [1][2][3][5][6][7] |
| Boiling Point | 62-64 °C at 0.4 mmHg | [1][2][3][5][6] |
| Refractive Index | n20/D 1.482 | [1][2][3][6] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [1][5][6] |
| Solubility | No specific data available, but likely soluble in organic solvents. | |
| Stability | Often stabilized with ~1% K₂CO₃ | [1][6] |
Synthesis Protocols
This compound is typically synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran.[2][10][11] Below are detailed experimental protocols for its synthesis.
Laboratory Scale Synthesis with Acid Catalyst
This protocol utilizes p-toluenesulfonic acid as a catalyst.
Experimental Protocol:
-
Dissolve 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL).[2]
-
Add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions to the mixture.[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
Monitor the reaction for completion.
-
Once complete, concentrate the mixture.[2]
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to yield this compound as a colorless oil (5.6 g, 89% yield).[2]
Scale-Up Synthesis Using Ion Exchange Resin
This method is suitable for larger scale production and utilizes an ion exchange resin.
Experimental Protocol:
-
To a solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in CH₂Cl₂ (400 mL), add a spatula of Amberlyst-15 ion exchange resin.[10]
-
Stir the reaction mixture for 18 hours.[10]
-
Filter the mixture through Celite to remove the resin.[10]
-
Concentrate the filtrate.[10]
-
Purify the product by distillation (40 mm Hg, b.p.=102° C) to afford this compound (8.49 g).[10]
A modified scale-up process has also been described, focusing on controlling the exothermic nature of the reaction by cooling and drop-wise addition of 3,4-dihydropyran.[11]
Applications in Organic Synthesis and Drug Development
This compound serves as a key intermediate in the synthesis of various organic molecules. The tetrahydropyranyl (THP) group is a common protecting group for alcohols, which can be easily removed under acidic conditions.[11]
Its primary application lies in introducing a hydroxyethyl group onto a target molecule.[11] This functionality is valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Notable applications include its use in the synthesis of:
-
2-hydroxyethyl derivatives of cardiolipin analogs.[1]
-
Furan-fused compounds, indoles, and pyrazoles.[1]
One report suggests that it has been investigated as a potential estrogen receptor modulator for treating hormone-sensitive diseases like breast cancer.
Safety and Handling
This compound is a combustible liquid and requires careful handling.[9][12]
GHS Hazard Information:
-
Pictograms:
-
GHS07: Exclamation Mark
-
-
Signal Word: Warning[9]
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12][13]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][13]
-
Handling and Storage:
-
Storage: Store in a well-ventilated place and keep cool.[13] Keep the container tightly closed in a dry and cool place.[3][13] It is often stored under an inert gas and refrigerated (0-10°C).[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye shields, and a suitable respirator.[1][6][13]
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[12][13]
References
- 1. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 17739-45-6 [chemicalbook.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]
- 6. This compound 96 17739-45-6 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. This compound | 17739-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound (stabilized with K2CO3), 5G | Labscoop [labscoop.com]
- 13. fishersci.com [fishersci.com]
2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS number 17739-45-6
CAS Number: 17739-45-6
This technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a versatile bifunctional molecule widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document covers the compound's chemical and physical properties, detailed synthesis protocols, key applications, and safety information.
Compound Identification and Properties
This compound is an organic building block that features a reactive bromoethyl group and a tetrahydropyranyl (THP) ether.[1] The THP group serves as a protecting group for the alcohol, which can be easily removed under acidic conditions.[2] This structure makes it a valuable reagent for introducing a protected hydroxyethyl moiety into various molecules.[2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 17739-45-6 |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol [4] |
| InChI | 1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2[4] |
| InChI Key | GCUOLJOTJRUDIZ-UHFFFAOYSA-N[4] |
| SMILES | C1CCOC(C1)OCCBr |
| Synonyms | 2-(2-BROMO-ETHOXY)-TETRAHYDRO-PYRAN, 2-BROMO-O-TETRAHYDROPYRANYL-ETHANOL, 2-[(2-Bromoethyl)oxy]tetrahaydro-2H-pyran, 2-(2-Bromoethoxy)oxane[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Purity | ≥95% to 96%[4][5] |
| Density | 1.384 g/mL at 25 °C[4] |
| Boiling Point | 62-64 °C at 0.4 mmHg[4] |
| Flash Point | 88 °C (190.4 °F) - closed cup[4] |
| Refractive Index | n20/D 1.482[4] |
| Storage | Store at 2°C - 8°C or room temperature, in a dark, dry, and well-sealed container.[1] |
| Stabilizer | May contain ~1% K₂CO₃[4] |
Table 3: Safety and Hazard Information
| Hazard Statement | Code |
| GHS Pictogram | GHS07 (Irritant) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338, P501 |
| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US) or type ABEK (EN14387) respirator filter.[4] |
| Storage Class Code | 10 - Combustible liquids[4] |
| WGK | 3[4] |
Synthesis of this compound
The compound is readily synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP).[2] The reaction involves the acid-catalyzed addition of the alcohol to the vinyl ether of DHP.
References
An In-Depth Technical Guide to the Molecular Structure and Applications of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS No. 17739-45-6). A key building block in organic synthesis, this compound is particularly noted for its role as a protecting group for alcohols and as an intermediate in the preparation of pharmacologically active molecules, including estrogen receptor modulators. This document details its physicochemical and spectral properties, provides established experimental protocols for its synthesis, and discusses its relevance in the context of drug development, including a visualization of the estrogen receptor signaling pathway.
Molecular Structure and Chemical Properties
This compound is a heterocyclic compound featuring a tetrahydropyran ring linked to a bromoethoxy group via an acetal linkage.[1] This structure makes it a valuable reagent in organic chemistry.
IUPAC Name: 2-(2-bromoethoxy)oxane[1] Synonyms: 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-, NSC 216078[1] CAS Number: 17739-45-6[2][3] Molecular Formula: C₇H₁₃BrO₂[2][3] Molecular Weight: 209.08 g/mol [2][3]
The key structural feature is the tetrahydropyranyl (THP) ether, which serves as a common protecting group for alcohols. This group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 62-64 °C at 0.4 mm Hg | [2][5] |
| Density | 1.384 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.482 | [2][5] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [5][6] |
| Storage Temperature | Room Temperature, keep in a dark, dry, and well-ventilated place. | [6] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
While detailed spectral data with explicit peak assignments are available in specialized databases, this section provides an overview of the expected spectroscopic characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the bromoethoxy group. The anomeric proton of the THP ring (at the C2 position) would appear as a distinct signal. The methylene protons of the ethoxy group would be split into two triplets, with the one adjacent to the bromine atom appearing further downfield.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring oxygen and bromine atoms. A table of expected chemical shift ranges is provided below (Table 2).
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2 (anomeric) | 95 - 105 |
| C3, C4, C5 (THP ring) | 20 - 40 |
| C6 (THP ring) | 60 - 70 |
| -OCH₂- (ethoxy) | 65 - 75 |
| -CH₂Br (ethoxy) | 30 - 40 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in approximately a 1:1 ratio) is expected. Common fragmentation patterns would involve the loss of the bromoethoxy side chain or cleavage of the tetrahydropyran ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-O stretching vibrations for the ether and acetal functionalities, typically in the 1000-1200 cm⁻¹ region. C-H stretching vibrations for the aliphatic CH₂ groups will be observed below 3000 cm⁻¹. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[2]
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran
-
Dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a solution of 2-bromoethanol (1.0 equivalent) in dichloromethane, add 3,4-dihydro-2H-pyran (1.0-1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product.[2]
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is a versatile building block in medicinal chemistry. Its primary application is as a protected form of 2-bromoethanol, allowing for the introduction of a hydroxyethyl group into a target molecule. This is particularly relevant in the synthesis of complex molecules where a free hydroxyl group would interfere with other reaction steps.
A significant area of application is in the synthesis of estrogen receptor modulators.[5] These compounds are crucial in the development of therapies for hormone-dependent cancers, such as certain types of breast cancer. The bromoethoxy moiety can be used to link the tetrahydropyran-protected hydroxyl group to a core scaffold that interacts with the estrogen receptor.
Estrogen Receptor Signaling Pathway
The estrogen receptor (ER) is a ligand-activated transcription factor that, upon binding to estrogen, regulates the expression of a wide range of genes involved in cell proliferation, differentiation, and other physiological processes. Dysregulation of this pathway is a hallmark of many breast cancers. Molecules synthesized using this compound as a starting material can be designed to modulate this pathway.
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the field of drug development. Its utility as a protected form of 2-bromoethanol facilitates the synthesis of complex molecules, including potential therapeutics targeting the estrogen receptor signaling pathway. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.
References
- 1. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17739-45-6 [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound 96 17739-45-6 [sigmaaldrich.com]
- 6. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]
An In-depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: A Versatile Reagent for Hydroxylethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional organic reagent commonly employed in multi-step organic synthesis. Its structure incorporates a reactive bromoethyl group and a tetrahydropyranyl (THP) ether, which serves as a protecting group for a hydroxyl function. This unique combination makes it an effective building block for the introduction of a protected 2-hydroxyethyl moiety onto a variety of nucleophilic substrates. The subsequent deprotection of the THP group under mild acidic conditions unmasks the hydroxyl functionality, providing a strategic advantage in the synthesis of complex molecules, including active pharmaceutical ingredients.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its application in the introduction of the 2-hydroxyethyl group. Detailed experimental protocols for its use in Williamson ether-type syntheses and for the subsequent deprotection are provided, along with relevant data and mechanistic diagrams to assist researchers in its effective utilization.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃BrO₂ | |
| Molecular Weight | 209.08 g/mol | |
| CAS Number | 17739-45-6 | |
| Boiling Point | 62-64 °C at 0.4 mmHg | |
| Density | 1.384 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.482 | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| Appearance | Colorless to pale yellow liquid | |
| Purity | ≥95% | [1] |
| Stabilizer | Typically contains ~1% K₂CO₃ |
Synthesis of this compound
The reagent is readily synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP) via an acid-catalyzed reaction.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Amberlyst-15 ion exchange resin (or another acid catalyst like p-toluenesulfonic acid)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
To a solution of 2-bromoethanol (1.0 eq) and 3,4-dihydro-2H-pyran (1.5 eq) in dichloromethane, add a catalytic amount of Amberlyst-15 ion exchange resin.[2]
-
Stir the reaction mixture at room temperature for 18 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite to remove the resin.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by distillation under reduced pressure (e.g., 40 mmHg, b.p. = 102 °C) to afford the pure this compound.[2]
Table 2: Synthesis of this compound - Reaction Parameters
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Temperature | Yield | Reference |
| 2-Bromoethanol | 3,4-Dihydro-2H-pyran | Amberlyst-15 | CH₂Cl₂ | 18 h | Room Temp. | Not specified | [2] |
Application as a Hydroxyethylating Agent
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions, most commonly Williamson ether-type syntheses, to introduce a THP-protected hydroxyethyl group. The reactivity of the primary alkyl bromide allows for reaction with a wide range of nucleophiles.
General Reaction and Mechanism
The reaction proceeds via a standard Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
Caption: Williamson Ether-type Synthesis using this compound.
Experimental Protocol for Hydroxyethylation
The following is a generalized protocol for the reaction of this compound with a nucleophile. The specific base, solvent, temperature, and reaction time will vary depending on the nature of the nucleophile.
Materials:
-
Nucleophilic substrate (e.g., a phenol, alcohol, thiol, or amine)
-
This compound
-
A suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, CH₃CN, THF)
Procedure:
-
To a solution of the nucleophilic substrate (1.0 eq) in an anhydrous polar aprotic solvent, add a suitable base (1.1-1.5 eq) at 0 °C or room temperature.
-
Stir the mixture for a short period to generate the nucleophile in situ.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Examples of Nucleophiles and Synthesized Compound Classes
| Nucleophile Type | Resulting Compound Class | Reference(s) |
| Glycerol derivatives | Cardiolipin analogs | |
| Substituted alkoxides | Furan-fused compounds | |
| Indole anion | N-hydroxyethyl indoles | |
| Pyrazole anion | N-hydroxyethyl pyrazoles | |
| Phenols | Aryl hydroxyethyl ethers | [3] |
| Amines | N,N-disubstituted 2-aminoethanols | [3] |
Deprotection of the THP Group
The THP ether is stable to a wide range of non-acidic conditions but can be readily cleaved under mild acidic conditions to reveal the free hydroxyl group.
Reaction Scheme
Caption: Acid-catalyzed deprotection of the THP group.
Experimental Protocol for Deprotection
A variety of acidic conditions can be employed for the deprotection of the THP group. The choice of acid and solvent depends on the sensitivity of the other functional groups in the molecule.
Materials:
-
THP-protected hydroxyethylated compound
-
An acidic reagent (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), acetic acid, HCl)
-
A protic solvent (e.g., methanol, ethanol, water/THF mixture)
Procedure:
-
Dissolve the THP-protected compound (1.0 eq) in a suitable protic solvent.
-
Add a catalytic amount of the acidic reagent (e.g., 0.1 eq of p-TsOH).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 4: Common Conditions for THP Deprotection
| Acid Catalyst | Solvent | Temperature |
| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Room Temperature |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature to 50 °C |
| Acetic acid | THF/Water | Room Temperature to 40 °C |
| Dilute HCl | THF | Room Temperature |
Applications in Drug Development and Total Synthesis
This compound has been utilized as a key intermediate in the synthesis of various biologically active molecules and complex natural products. Its ability to introduce a hydroxyethyl side chain is particularly useful in modifying the solubility and pharmacokinetic properties of drug candidates.
Examples of its application include the synthesis of:
-
Cardiolipin analogs: These are important phospholipids found in mitochondrial membranes, and their analogs are studied for their role in various cellular processes.
-
Furan-fused compounds, indoles, and pyrazoles: These heterocyclic motifs are prevalent in many pharmaceuticals.
-
Estrogen ligands bearing carborane: These compounds have potential applications in hormone therapy and boron neutron capture therapy.
-
Inhibitors of human histone deacetylase (HDAC): For instance, in the synthesis of NVP-LAQ824, a potent antitumor agent.[4]
The use of this reagent allows for the late-stage introduction of a hydroxyl group, which can be crucial for biological activity or for further functionalization.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected 2-hydroxyethyl group onto a wide range of nucleophilic substrates. Its ease of synthesis, predictable reactivity via an Sₙ2 mechanism, and the straightforward deprotection of the THP ether make it a valuable tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. The experimental protocols and data presented in this guide are intended to facilitate its successful application in the synthesis of complex and biologically important molecules.
References
An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a key building block in organic synthesis. The document details the primary starting materials, reaction mechanisms, and various experimental protocols, presenting quantitative data in a clear, comparative format.
Core Synthesis Route: An Overview
The principal and most widely employed method for the synthesis of this compound involves the protection of the hydroxyl group of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP).[1][2][3] This reaction is an acid-catalyzed addition of an alcohol to an enol ether, forming a tetrahydropyranyl (THP) ether.[2][4] The THP group serves as a robust protecting group for the alcohol, rendering it stable under a variety of reaction conditions, particularly in the presence of strong bases and nucleophiles.[5][6]
The primary starting materials for this synthesis are:
-
2-Bromoethanol: A bifunctional molecule containing both a hydroxyl group and a bromine atom.[7][8]
-
3,4-Dihydro-2H-pyran (DHP): A cyclic enol ether that readily reacts with alcohols in the presence of an acid catalyst.[4][9]
Reaction Mechanism and Signaling Pathway
The formation of the THP ether proceeds via an acid-catalyzed mechanism. The acid protonates the double bond of DHP, generating a resonance-stabilized carbocation. The hydroxyl group of 2-bromoethanol then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.[2]
Caption: Acid-catalyzed synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported experimental protocols for the synthesis of this compound.
| Parameter | R&D Method[3] | Scale-Up Method[3] | Alternative Method 1[1] | Alternative Method 2[2] |
| Starting Materials | 2-Bromoethanol (95%), 3,4-Dihydropyran | 2-Bromoethanol (95%), 3,4-Dihydropyran | 2-Bromoethanol, 3,4-Dihydro-2H-pyran | 2-Bromoethanol, 3,4-Dihydro-2H-pyran |
| Catalyst | p-Toluenesulfonic acid monohydrate | None (relies on HBr in 2-bromoethanol) | Amberlyst-15 ion exchange resin | Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Dichloromethane (DCM) | None | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Not specified (stirred) | Not specified |
| Reaction Time | 18 hours | 1 hour post-addition | 18 hours | Not specified |
| Yield | 88% | >88% (implied higher yield) | Not specified | Not specified |
| Purity | Not specified | "Colorless product" | Not specified | Not specified |
| Boiling Point | 56-64 °C @ 0.3 mmHg[3] | Not specified | 102 °C @ 40 mmHg[1] | 62-64 °C @ 0.4 mmHg[7] |
Detailed Experimental Protocols
R&D Laboratory Method[3]
This protocol utilizes a catalytic amount of p-toluenesulfonic acid to promote the reaction.
Experimental Workflow:
Caption: Workflow for the R&D laboratory synthesis method.
Methodology:
-
A 1000 mL 4-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere is charged with 50.0 g of 95% 2-bromoethanol and 500 mL of dichloromethane.
-
The mixture is cooled to 0 °C, and 0.7 g of p-toluenesulfonic acid monohydrate is added.
-
37.9 g of 3,4-dihydropyran is then added drop-wise over approximately 50 minutes.
-
The reaction mixture is allowed to warm to room temperature and is stirred overnight (18 hours).
-
Reaction completion is monitored by ¹H-NMR.
-
The mixture is washed with a saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
The crude product is purified by distillation at a residual pressure of 0.3 mmHg and a temperature of 56-64 °C to afford 70.0 g of a colorless liquid (88% yield).
Scaled-Up, Catalyst-Free Method[3]
This optimized protocol for larger-scale synthesis eliminates the need for an external acid catalyst by leveraging the inherent acidity of commercial 2-bromoethanol (which contains trace amounts of HBr).
Methodology:
-
A 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere is charged with 300.0 g of 95% bromoethanol.
-
The mixture is cooled to 0 °C.
-
226.7 g of 3,4-dihydropyran is added drop-wise over approximately 240 minutes, maintaining the temperature between 0-25 °C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.
-
Reaction completion is monitored by GC.
-
The reaction is quenched by the addition of triethylamine (TEA) until a pH of 7 is reached.
-
The product is typically of sufficient purity to be used directly in the next step without distillation.
Method Using a Solid Acid Catalyst[1]
This method employs a recyclable solid acid catalyst, simplifying the work-up procedure.
Methodology:
-
To a solution of 10.00 g (80 mmol) of 2-bromoethanol and 10.1 g (120 mmol) of 3,4-dihydro-2H-pyran in 400 mL of CH₂Cl₂ is added a spatula of Amberlyst-15 ion exchange resin.
-
The reaction is stirred for 18 hours.
-
The mixture is then filtered through Celite and concentrated.
-
Purification by distillation (40 mmHg, b.p. = 102 °C) affords 8.49 g of tetrahydro-2-(2-bromoethoxy)-2H-pyran.
Conclusion
The synthesis of this compound is a well-established and efficient process, primarily relying on the reaction between 2-bromoethanol and 3,4-dihydro-2H-pyran. The choice of catalyst and reaction conditions can be adapted to the scale of the synthesis and the desired purity of the final product. The catalyst-free, scaled-up method offers a more streamlined and economical approach for large-scale production, while methods employing solid acid catalysts provide advantages in terms of ease of work-up and catalyst recyclability. This technical guide provides researchers and drug development professionals with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 172797-67-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dihydropyran (DHP) [commonorganicchemistry.com]
2-(2-Bromoethoxy)tetrahydro-2H-pyran: A Versatile Building Block in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional organic building block widely employed in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its structure incorporates a reactive bromo-substituent, susceptible to nucleophilic attack, and a tetrahydropyran (THP) ether, a common and robust protecting group for alcohols. This unique combination allows for the strategic introduction of a protected hydroxyethyl moiety into a target molecule. The THP group offers stability across a range of reaction conditions, including strongly basic media, and can be readily removed under acidic conditions to reveal the free hydroxyl group.[1][2] This guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate its effective use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 17739-45-6 | [3][4] |
| Molecular Formula | C₇H₁₃BrO₂ | [3][5] |
| Molecular Weight | 209.08 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 62-64 °C at 0.4 mmHg | [3][4] |
| Density | 1.384 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.482 | [3][4] |
| SMILES | BrCCOC1CCCCO1 | [3] |
| InChI Key | GCUOLJOTJRUDIZ-UHFFFAOYSA-N | [3] |
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for introducing a 2-hydroxyethyl ether linkage. This is typically achieved through a Williamson ether synthesis, where a nucleophile, such as a phenol or an alcohol, displaces the bromide ion.[7][8][9] The resulting product contains the THP-protected hydroxyethyl group, which can be deprotected in a subsequent step.
Key Applications:
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][10]
-
Estrogen Receptor Ligands: This building block is utilized in the synthesis of novel estrogen receptor modulators, including those containing carboranes, which have potential applications in hormone-sensitive cancer therapies.[3][11]
-
Aβ Plaque Imaging Agents: It is a key component in the synthesis of ligands for imaging amyloid-beta plaques, which are implicated in Alzheimer's disease.[12][13]
-
Cardiolipin Analogs: The reagent is used in the preparation of 2-hydroxyethyl derivatives of cardiolipin analogs, which are important for studying mitochondrial function.[3]
-
Heterocyclic Chemistry: It is a versatile reagent for the synthesis of various heterocyclic compounds, including indoles and pyrazoles.[3][14]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-bromoethanol and 3,4-dihydropyran.
Reaction Scheme:
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure: [9]
-
To a solution of 2-bromoethanol (1.0 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to afford the pure product.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield | Reference(s) |
| 2-Bromoethanol | 1.0 | 88-89% | [7][9] |
| 3,4-Dihydro-2H-pyran | 1.2 | [7] | |
| p-Toluenesulfonic acid | 0.02 | [9] |
Representative Williamson Ether Synthesis with a Phenolic Nucleophile
This protocol outlines a general procedure for the reaction of this compound with a phenol to form a THP-protected aryloxyethanol derivative.
Reaction Scheme:
Materials:
-
Phenol derivative (Ar-OH)
-
This compound
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)
-
Solvent (e.g., DMF, Acetone, Acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure: (General protocol inferred from[8][9])
-
To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., DMF), add a base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenols | K₂CO₃ | Acetone | Reflux | 12-24 | 70-90 | [8] (representative) |
| Alcohols | NaH | THF/DMF | RT - 60 | 2-12 | 60-85 | [9] (representative) |
Deprotection of the THP Ether
This protocol describes the removal of the THP protecting group to yield the free alcohol.
Reaction Scheme:
Materials:
-
THP-protected alcohol
-
Acid catalyst (e.g., p-TsOH, HCl, Acetic Acid)
-
Solvent (e.g., Methanol, Ethanol, THF/Water)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure: (General protocol based on[1][8])
-
Dissolve the THP-protected alcohol in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of an acid (e.g., a few crystals of p-TsOH or a few drops of concentrated HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected alcohol.
-
If necessary, purify the product by column chromatography.
Quantitative Data for THP Deprotection:
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| p-TsOH | Methanol | RT | 0.5 - 2 | >90 | [8] (representative) |
| Acetic Acid | THF/H₂O | RT | 2 - 12 | 85-95 | [1] (representative) |
| HCl | Methanol | RT | 0.5 - 1 | >90 | [1] (representative) |
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of synthetic sequences involving this compound.
Caption: General synthetic workflow for the application of this compound.
Caption: Multi-step synthesis of a tosylated precursor for an Aβ plaque imaging agent.
Conclusion
This compound is a highly effective and versatile building block in modern organic synthesis. Its ability to introduce a protected hydroxyethyl group via a reliable Williamson ether synthesis, coupled with the straightforward deprotection of the THP ether, makes it an invaluable tool for the synthesis of complex molecules. The applications highlighted in this guide, particularly in the development of novel therapeutics and diagnostic agents, underscore its importance in the fields of medicinal chemistry and drug discovery. The provided protocols and quantitative data serve as a practical resource for researchers looking to incorporate this valuable reagent into their synthetic strategies.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. Design and synthesis of carborane-containing estrogen receptor-beta (ERβ)-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LAQ824 (NVP-LAQ824,Dacinostat) | CAS:404951-53-7 | HDAC inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
An In-depth Technical Guide to the Safe Handling of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS No. 17739-45-6), a versatile organic building block utilized in various synthetic applications. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper design of experiments and for anticipating the behavior of the chemical under various conditions.
| Property | Value | References |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 209.08 g/mol | [1][2][3][4][5] |
| Appearance | Clear pale yellow to colorless liquid | [2][7] |
| Density | 1.384 g/mL at 25 °C | [2][3][4][6] |
| Boiling Point | 62-64 °C at 0.4 mmHg | [2][3][4][6] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [3][4][6] |
| Refractive Index (n20/D) | 1.482 | [2][3][4] |
| Storage Temperature | 2°C - 8°C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement (H-Code) | Description | References |
| Flammable liquids (Category 4) | H227 | Combustible liquid | [7][8][9][10] |
| Skin corrosion/irritation (Category 2) | H315 | Causes skin irritation | [1][6][11] |
| Serious eye damage/eye irritation (Category 1/2A) | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [1][6][11] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation | [1][6][9][11] |
Signal Word: Warning or Danger[1][8][9]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[2][12] The following is a representative experimental protocol.
Materials:
-
2-bromoethanol
-
3,4-dihydro-2H-pyran (DHP)
-
Dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromoethanol (e.g., 3.8 g, 30.0 mmol) in dichloromethane (50 mL).[2]
-
Cool the mixture to 0 °C using an ice bath.[12]
-
Add p-toluenesulfonic acid (e.g., 380.0 mg, 2.2 mmol) in portions to the cooled solution.[2]
-
Add 3,4-dihydro-2H-pyran (e.g., 2.5 g, 30.0 mmol) dropwise to the reaction mixture over a period of time (e.g., 50 minutes).[2][12]
-
Allow the reaction mixture to warm to room temperature and stir for a specified duration (e.g., 2 hours to overnight).[2][12]
-
Monitor the reaction completion using a suitable analytical technique (e.g., GC or ¹H-NMR).[12]
-
Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution.[12]
-
Separate the organic layer and wash it with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate.[12]
-
Concentrate the solution under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 50:1) to obtain this compound as a colorless oil.[2]
Safe Handling Protocol
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Safety Measures
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [8][9][13] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. | [8][9][14] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. | [8][9][14] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [8][14] |
Firefighting Measures
This compound is a combustible liquid.[8][9]
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8][9][14]
-
Hazardous Combustion Products: Carbon oxides and hydrogen bromide gas.[8][14]
-
Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][14]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[8][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9][13]
Exposure Controls and Personal Protection
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7][8]
-
Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[4]
-
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[14] Some commercial preparations are stabilized with potassium carbonate (K₂CO₃).[3][4][7]
-
Incompatible Materials: Strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[8][14]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[8][9] No data is available on its carcinogenic, mutagenic, or reproductive effects.[8][9] Overexposure may cause headache, dizziness, tiredness, nausea, and vomiting.[9]
Logical Relationship for Hazard Mitigation
The following diagram illustrates the logical relationships between hazards, control measures, and desired safety outcomes when working with this compound.
Caption: A diagram showing the relationship between hazards, control measures, and safety outcomes for this compound.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17739-45-6 [chemicalbook.com]
- 3. This compound 96 17739-45-6 [sigmaaldrich.com]
- 4. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]
- 7. This compound (stabilized with K2CO3), 5G | Labscoop [labscoop.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 17739-45-6 | TCI AMERICA [tcichemicals.com]
- 11. Thermo Scientific Chemicals 2-2-BROMOETHOXY TETRAHY 25ML | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
2-(2-Bromoethoxy)tetrahydro-2H-pyran IUPAC name and synonyms
An In-Depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran
This guide provides a comprehensive overview of this compound, a key organic building block utilized in various synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its applications.
Chemical Identity
-
IUPAC Name: 2-(2-bromoethoxy)oxane[1]
-
Synonyms:
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 17739-45-6[1][2][3] |
| Molecular Formula | C₇H₁₃BrO₂[1][2][3][6] |
| Molecular Weight | 209.08 g/mol [1][2][3][6] |
| Appearance | Colorless to Almost Colorless Liquid[3] |
| Density | 1.384 g/mL at 25 °C[2][3][6] |
| Boiling Point | 62-64 °C at 0.4 mmHg[3][6][7] |
| Flash Point | 88 °C (190.4 °F) - closed cup[2][6] |
| Refractive Index | n20/D 1.482[3] |
| Storage | Store at 2°C - 8°C in a dry, dark place with the container well-closed[2][3] |
Synthesis Protocol
This compound is synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran.[3][8] This reaction involves the protection of the hydroxyl group of 2-bromoethanol with a tetrahydropyranyl (THP) group.
Experimental Methodology
Materials:
-
2-Bromoethanol (1 equivalent)
-
3,4-Dihydro-2H-pyran (1 equivalent)
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane (solvent)
-
Triethylamine (for quenching)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (eluent)
Procedure:
-
To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) dissolved in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.[3] For larger scale synthesis, the mixture can be cooled to 0 °C before the dropwise addition of 3,4-dihydropyran.[8]
-
Stir the reaction mixture at room temperature for 2 hours.[3] The reaction progress can be monitored by Gas Chromatography (GC).[8]
-
Upon completion, the reaction can be quenched by adding triethylamine until a pH of 7 is reached.[8]
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (50:1) eluent system to yield this compound as a colorless oil (5.6 g, 89% yield).[3]
Caption: Synthesis workflow for this compound.
Applications in Synthesis
This compound serves as a versatile organic building block.[3][7] The tetrahydropyranyl (THP) group is a common protecting group for alcohols, which can be easily removed under acidic conditions.[8] This compound is primarily used to introduce a protected hydroxyethyl group onto a target molecule.[8]
It has been utilized in the synthesis of various complex molecules, including:
-
Estrogen ligands that incorporate carborane.[3]
-
2-hydroxyethyl derivatives of cardiolipin analogs.
-
Furan-fused compounds, indoles, and pyrazoles.
-
Multidentate ¹⁸F-polypegylated styrylpyridines for imaging Aβ plaques.
Safety and Handling
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
Personal Protective Equipment (PPE):
-
Eyeshields, gloves, and a dust mask (type N95, US) are recommended.
References
- 1. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 17739-45-6 [chemicalbook.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
solubility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in organic solvents
An In-depth Technical Guide on the Solubility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, predicted solubility based on structural analysis, and a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to provide researchers with the foundational knowledge and practical methodology required for utilizing this compound in various organic solvent systems.
Introduction to this compound
This compound, with the molecular formula C₇H₁₃BrO₂, is an organic compound that serves as a valuable intermediate in various synthetic applications, including drug synthesis and materials chemistry.[1] It is characterized by a tetrahydropyran (THP) ring linked to a bromoethoxy group. Understanding its solubility profile is critical for its application in reaction chemistry, purification processes, and formulation development. The molecule's structure, combining a polar ether group and a carbon-bromine bond with a nonpolar cyclic alkane backbone, dictates its interaction with different types of organic solvents.
Physical Properties:
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, its solubility can be inferred from its chemical structure and available qualitative statements. The guiding principle of "like dissolves like" is paramount. Haloalkanes and ethers generally exhibit good solubility in a wide range of organic solvents.[5][6][7] One source confirms that the compound is soluble in most organic solvents, specifically mentioning ethanol, chloroform, and dimethyl sulfoxide (DMSO).[1] Its use in synthesis with dichloromethane as a solvent also implies solubility in that medium.[3][8]
Predicted Solubility in Common Organic Solvents
The following table summarizes the expected solubility of this compound in a variety of organic solvents, categorized by their polarity. These predictions are based on its structural components (a cyclic ether and a bromoalkane moiety) and established solubility principles.
| Solvent Name | Formula | Solvent Type | Predicted Solubility | Rationale / Notes |
| Nonpolar Solvents | ||||
| Hexane | C₆H₁₄ | Nonpolar | Soluble | The nonpolar hydrocarbon structure is compatible with the alkyl portions of the solute. |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | Soluble | Expected to be a good solvent due to dispersion forces. |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Similar bromoalkanes are miscible in CCl₄.[9] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | The ether functional group in both solute and solvent promotes miscibility. |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Used as a solvent in its synthesis, indicating good solubility.[3] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Explicitly mentioned as a suitable solvent.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Structural similarity (cyclic ether) suggests high solubility. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Expected to be a good solvent for moderately polar compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Explicitly mentioned as a suitable solvent.[1] |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Explicitly mentioned as a suitable solvent.[1] Capable of hydrogen bonding. |
| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, should readily dissolve the compound. |
| Water | H₂O | Polar Protic | Sparingly Soluble / Insoluble | Haloalkanes and larger ethers have very limited solubility in water.[5][10] |
Experimental Protocol for Solubility Determination
The following section outlines a standardized methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The isothermal equilibrium method is a reliable and commonly used technique.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent (high purity)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath capable of maintaining constant temperature (±0.1 °C)
-
Glass vials with airtight caps (e.g., 10-20 mL)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with FID detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a precision refractometer)
-
Internal standard (for chromatographic analysis)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed glass vial. An excess is confirmed by the presence of a separate, undissolved phase of the solute.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. Constant agitation is necessary to facilitate the dissolution process.
-
Phase Separation and Sampling: After equilibration, stop the agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 12 hours to allow for complete phase separation (sedimentation of the excess solute).
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.
-
Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed, sealed container to remove any microscopic, undissolved droplets. This step is critical to prevent overestimation of solubility.
-
Quantification: Determine the concentration of the solute in the filtered saturated solution using a pre-calibrated analytical method.
-
Gravimetric Method: Accurately weigh the filtered sample. Carefully evaporate the solvent under reduced pressure or in a fume hood. Weigh the remaining solute. The solubility can be calculated as grams of solute per 100 g or 100 mL of solvent.
-
Chromatographic Method (GC/HPLC): Accurately dilute the filtered sample with a known volume of fresh solvent. Add a precise amount of an internal standard. Analyze the sample using a pre-established calibration curve to determine the exact concentration of the solute.
-
-
Data Reporting: Express the solubility in standard units, such as g/100 mL, g/100 g, or mol/L, and always report the temperature at which the measurement was made. Repeat the experiment at least three times to ensure reproducibility and report the average value with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17739-45-6 [chemicalbook.com]
- 4. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 7. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS No. 17739-45-6). This information is critical for ensuring the integrity of the compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates where its purity is paramount.
Chemical Properties and Structure
This compound is a bifunctional organic molecule featuring a tetrahydropyranyl (THP) ether and a primary bromoalkane. This structure dictates its reactivity and stability profile.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 62-64 °C at 0.4 mmHg | [1][2] |
| Density | 1.384 g/mL at 25 °C | [1] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.482 | [1] |
Stability Profile
The stability of this compound is primarily influenced by its two functional groups: the acid-labile THP ether (an acetal) and the reactive bromoalkane.
Hydrolytic Stability
The tetrahydropyranyl (THP) ether linkage is susceptible to cleavage under acidic conditions.[3][4][5] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the release of 2-bromoethanol.[3][6] The carbocation is then quenched by water to form 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[7]
Conversely, acetals are generally stable under basic and nucleophilic conditions.[4][5] Therefore, this compound is expected to be stable in neutral to basic aqueous solutions. The presence of a stabilizer, such as potassium carbonate (K₂CO₃), in commercial preparations helps to neutralize any adventitious acidity, thereby enhancing its stability.[1]
Thermal Stability
The compound is classified as a combustible liquid, with a flash point of 88 °C, indicating that it can ignite at elevated temperatures.[1]
Photostability
Specific photostability data for this compound is not available in the public domain. However, alkyl halides can undergo photolysis, leading to the formation of radical intermediates. It is therefore recommended to protect the compound from light.
Incompatibilities
Based on its chemical structure, this compound is incompatible with:
-
Strong Acids: Catalyze the rapid cleavage of the THP ether.
-
Strong Oxidizing Agents: Can react with the ether linkage and the alkyl bromide.
-
Strong Nucleophiles: Can displace the bromide ion via a nucleophilic substitution reaction.[9][10]
-
Heat and Sources of Ignition: The compound is a combustible liquid.[1]
Recommended Storage and Handling
To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C or room temperature in a cool place. | To minimize thermal degradation and potential side reactions. |
| Atmosphere | Keep container tightly closed and in a dry place. | To prevent hydrolysis from atmospheric moisture and potential oxidation. |
| Light | Store in a dark place. | To prevent potential photodegradation. |
| Ventilation | Store in a well-ventilated place. | To mitigate the risks associated with a combustible liquid. |
| Stabilizer | Often supplied with ~1% K₂CO₃. | To neutralize any acidic impurities that could catalyze hydrolysis of the THP ether.[1] |
Proposed Experimental Protocols for Stability Assessment
The following are proposed, non-validated experimental protocols for the systematic evaluation of the stability of this compound.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.
-
Rationale: Reverse-phase HPLC is a versatile technique for the analysis of moderately polar organic compounds. The key challenge with THP-protected compounds is the potential for on-column deprotection in the presence of acidic mobile phases. Therefore, a neutral or slightly basic mobile phase is recommended.[11]
-
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a neutral buffer (e.g., 10 mM ammonium acetate in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan) or Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.[11]
-
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Maintain the solution at 60 °C and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution with the mobile phase for HPLC analysis.
-
-
Expected Degradation Products: 2-Bromoethanol and 5-hydroxypentanal (and its cyclic hemiacetal).
-
Protocol:
-
Prepare a solution of the compound as in 4.2.1.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at 60 °C and sample at regular intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Expected Stability: The compound is expected to be stable under these conditions.
-
Protocol:
-
Prepare a solution of the compound as in 4.2.1.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and sample at regular intervals.
-
Analyze the samples by HPLC.
-
-
Protocol:
-
Place a known amount of the neat compound in a vial.
-
Heat the vial in an oven at a controlled temperature (e.g., 80 °C).
-
At specified time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.
-
-
Expected Degradation Products: Products arising from HBr elimination and subsequent reactions.
-
Protocol:
-
Expose a solution of the compound (in a photostable solvent like acetonitrile) and a solid sample to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
Maintain a dark control sample at the same temperature.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Visualization of Stability and Degradation Pathways
The following diagrams illustrate the key stability and degradation concepts for this compound.
Caption: Key factors influencing the stability of the compound.
Caption: Proposed acidic hydrolysis degradation pathway.
Caption: General workflow for stability testing.
Conclusion
This compound is a moderately stable compound that requires careful storage and handling to prevent degradation. The primary liabilities are the acid-catalyzed hydrolysis of the THP ether and potential nucleophilic substitution at the bromo-substituted carbon. Adherence to the recommended storage conditions—cool, dark, dry, and in the presence of a base stabilizer—is essential for maintaining its chemical integrity. For critical applications, a comprehensive stability study following the outlined experimental protocols is recommended to fully characterize its stability profile and identify any potential degradation products.
References
- 1. This compound 96 17739-45-6 [sigmaaldrich.com]
- 2. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
The Enduring Guardian: A Technical Guide to the Discovery and History of Tetrahydropyranyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the pantheon of such groups for hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long been a reliable and versatile workhorse. Its enduring popularity stems from a favorable combination of low cost, ease of introduction, general stability under a wide range of non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and core chemistry of tetrahydropyranyl ethers, offering a comprehensive resource for researchers and professionals in drug development and the chemical sciences.
Discovery and History: A Post-War Innovation
The utility of tetrahydropyranyl ethers as protecting groups for alcohols emerged in the post-World War II era of burgeoning organic synthesis. While the formation of acetals from alcohols and vinyl ethers was known, the specific application of 2,3-dihydro-4H-pyran to form a stable, yet readily cleavable, ether linkage was a significant advancement. Pioneering work in this area is credited to W. E. Parham and E. L. Anderson in 1948 , who reported the conversion of alcohols to these acetals and noted their convenient cleavage under mildly acidic aqueous conditions. This discovery provided chemists with a robust tool to mask the reactivity of hydroxyl groups, enabling more complex and ambitious synthetic endeavors. The THP group was one of the first generally useful protecting groups for alcohols to be widely adopted and continues to be a staple in the synthetic chemist's toolbox.[1]
Mechanism of Formation and Cleavage
The formation and cleavage of tetrahydropyranyl ethers proceed via an acid-catalyzed mechanism involving a key resonance-stabilized oxocarbenium ion intermediate.
Formation of Tetrahydropyranyl Ethers
The protection of an alcohol as a THP ether is an acid-catalyzed addition of the alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP). The reaction proceeds through three key steps:
-
Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is the key electrophile in the reaction.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.
Cleavage of Tetrahydropyranyl Ethers
The deprotection of THP ethers is essentially the reverse of the formation mechanism and is also acid-catalyzed.
-
Protonation of the Acetal Oxygen: The ether oxygen of the THP group is protonated by an acid catalyst.
-
Formation of the Oxocarbenium Ion: The protonated ether collapses, eliminating the alcohol and regenerating the resonance-stabilized oxocarbenium ion.
-
Hydrolysis: A nucleophile, typically water or an alcohol solvent, attacks the oxocarbenium ion.
-
Deprotonation: Loss of a proton from the resulting oxonium ion yields 5-hydroxypentanal and regenerates the acid catalyst. The 5-hydroxypentanal exists in equilibrium with its cyclic hemiacetal form.
Data Presentation: Catalysts and Reaction Conditions
A wide variety of acidic catalysts have been employed for the formation of THP ethers. The choice of catalyst often depends on the substrate's sensitivity to acid and the desired reaction conditions.
| Catalyst | Typical Reaction Conditions | Yield (%) | Notes |
| p-Toluenesulfonic acid (TsOH) | Catalytic amount in CH₂Cl₂ or neat DHP, room temperature. | 85-95 | A common and effective catalyst, but can be too harsh for acid-sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in CH₂Cl₂, room temperature or gentle heating. | 80-98 | A milder alternative to TsOH, often used for substrates with acid-labile functional groups. |
| Trifluoroacetic acid (TFA) | Catalytic amount in CH₂Cl₂, room temperature. | 90-99 | A strong acid that can be used in catalytic amounts for efficient protection. |
| Amberlyst-15 | Heterogeneous catalyst, stirred in CH₂Cl₂ or other inert solvents. | 85-95 | A solid-supported acid catalyst that allows for easy work-up by simple filtration. |
| Montmorillonite K-10 Clay | Heterogeneous catalyst, stirred in an inert solvent. | 80-95 | A mild and environmentally friendly solid acid catalyst. |
| Bismuth(III) triflate | Catalytic amount, often under solvent-free conditions. | 90-98 | A moisture-insensitive Lewis acid catalyst that is effective for a wide range of substrates.[3] |
| Iodine (I₂) | Catalytic amount in CH₂Cl₂, room temperature. | 85-95 | A mild and neutral catalyst for the tetrahydropyranylation of alcohols and phenols. |
Stability of Tetrahydropyranyl Ethers
A key advantage of THP ethers is their stability under a variety of reaction conditions, which allows for a wide range of subsequent chemical transformations.
| Reagent/Condition | Stability | Notes |
| Aqueous Acids | Labile | Readily cleaved by dilute mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., acetic acid, TFA).[1][4] |
| Aqueous Bases | Stable | Resistant to hydrolysis under basic conditions (e.g., NaOH, KOH).[1] |
| Organometallic Reagents | Stable | Compatible with Grignard reagents (RMgX), organolithium reagents (RLi), and Gilman cuprates (R₂CuLi).[1][5] |
| Reducing Agents | Stable | Stable to common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[1] |
| Oxidizing Agents | Stable | Generally stable to a variety of oxidizing agents, although strong oxidants under harsh conditions may lead to degradation. |
| Catalytic Hydrogenation | Stable | The THP ether linkage is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C). |
Experimental Protocols
General Procedure for the Protection of a Primary Alcohol with DHP using PPTS
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Dichloromethane (CH₂Cl₂) (0.2 M solution of the alcohol)
Procedure:
-
To a solution of the primary alcohol in dichloromethane, add 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tetrahydropyranyl ether.
General Procedure for the Deprotection of a THP Ether using Acetic Acid
Materials:
-
THP ether (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP ether in a mixture of acetic acid, tetrahydrofuran, and water (typically in a 4:2:1 ratio).
-
Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) while monitoring the reaction progress by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Applications in Total Synthesis and Drug Development
The THP group has been instrumental in the total synthesis of numerous complex natural products and in the development of pharmaceutical agents.
Role in Total Synthesis
The stability of THP ethers to a wide array of reagents makes them invaluable in multi-step total synthesis. They allow for the selective protection of hydroxyl groups while other functional groups in the molecule undergo transformation. For example, in the synthesis of complex polyketides or macrolides, where multiple hydroxyl groups of varying reactivity are present, the judicious use of THP ethers and other protecting groups is crucial for achieving the desired synthetic outcome. The tetrahydropyran ring system itself is a common structural motif in many natural products.[6][7][8]
Significance in Drug Development
In the context of drug discovery and development, the tetrahydropyran moiety, beyond its role as a protecting group, is often incorporated into the final drug structure. The THP ring can serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane, to modulate the physicochemical properties of a drug candidate. The introduction of the oxygen atom can improve aqueous solubility and provide an additional hydrogen bond acceptor, potentially enhancing the compound's pharmacokinetic profile and target engagement.
Conclusion
Since its introduction in the mid-20th century, the tetrahydropyranyl ether has remained an indispensable tool in organic synthesis. Its predictable reactivity, ease of handling, and broad stability have solidified its place in the standard repertoire of protecting groups. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and practical application of THP ethers is essential for the successful design and execution of complex synthetic strategies. The continued utility of this venerable protecting group is a testament to its robustness and versatility in the ever-evolving landscape of chemical synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fundamental Reaction Mechanism of THP Protection
For Researchers, Scientists, and Drug Development Professionals
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecule construction by preventing unwanted side reactions. Among the diverse arsenal of protecting groups, the tetrahydropyranyl (THP) group remains a widely employed shield for alcohols due to its ease of introduction, general stability to a broad range of non-acidic reagents, and facile cleavage under mild acidic conditions.[1] This technical guide provides a comprehensive examination of the core reaction mechanism of THP protection, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for professionals in the field.
The Core Reaction Mechanism: An Acid-Catalyzed Affair
The formation of a tetrahydropyranyl ether is fundamentally an acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[1][2] The reaction mechanism can be dissected into three key steps:
-
Protonation of Dihydropyran (DHP): The reaction is initiated by an acid catalyst, which protonates the electron-rich double bond of DHP. This protonation preferentially occurs at the carbon atom further from the ring oxygen (C-3), leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.[1][3] This intermediate is a key electrophilic species in the reaction.
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[1][2] This step results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed ether. This regenerates the acid catalyst and yields the final tetrahydropyranyl ether product.[1]
A notable consequence of this reaction is the introduction of a new stereocenter at the anomeric carbon (C-2 of the THP ring). If the alcohol substrate is chiral, this can lead to the formation of a mixture of diastereomers.[4]
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of THP protection.
Caption: Acid-catalyzed mechanism of THP ether formation.
Quantitative Data Summary
The efficiency of THP protection is influenced by the choice of catalyst, solvent, temperature, and the steric hindrance of the alcohol. The following tables summarize quantitative data for various THP protection and deprotection reactions.
Table 1: THP Protection of Alcohols
| Alcohol Type | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary | TFA (20) | CH₂Cl₂ | Room Temp. | 45 min | >95 | [5] |
| Primary | PPTS (10) | CH₂Cl₂ | Room Temp. | - | High | [2] |
| Primary | PTSA (5) | CH₂Cl₂ | Room Temp. | 30-60 min | High | [1] |
| Primary | NbP (solid acid) | CH₂Cl₂ | Room Temp. | 1-4 h | 85-94 | [6] |
| Secondary | NbP (solid acid) | CH₂Cl₂ | Room Temp. | 4-18 h | 50-84 | [6] |
| Tertiary | NbP (solid acid) | CH₂Cl₂ | Room Temp. | 18 h | 53 | [6] |
| Phenol | TFA (20) | CH₂Cl₂ | Room Temp. | 3 h | >90 | |
| Phenol | NbP (solid acid) | CH₂Cl₂ | Room Temp. | 18 h | 75 | [6] |
Table 2: Deprotection of THP Ethers
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | 2-Propanol | 0 to Room Temp. | 17 h | quant. | [7] |
| TFA (10) | Methanol | Room Temp. | 15-30 min | High | [5] |
| Acetic Acid/THF/H₂O (3:1:1) | - | Room Temp. | - | High | [8] |
| Amberlyst-15 | Methanol | Room Temp. | - | High | [8] |
| LiCl/H₂O | DMSO | 90 | 6 h | High | [9] |
| Ferric Perchlorate | Methanol | Room Temp. | 15 min | 98 | [7] |
Detailed Experimental Protocols
Protocol 1: THP Protection of a Primary Alcohol using p-Toluenesulfonic Acid (PTSA)
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous dichloromethane at room temperature, add 3,4-dihydro-2H-pyran.[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude THP ether.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: THP Protection of a Secondary Alcohol using Pyridinium p-Toluenesulfonate (PPTS)
Materials:
-
Secondary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask under an inert atmosphere, add the secondary alcohol and anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran to the solution.[2]
-
Add pyridinium p-toluenesulfonate to the mixture.[2]
-
Stir the reaction at room temperature and monitor by TLC. Reaction times may be longer for sterically hindered alcohols.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer three times with dichloromethane.[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
Purify by column chromatography if necessary.
Protocol 3: Deprotection of a THP Ether using Acetic Acid
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of tetrahydrofuran, acetic acid, and water.[8]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the THP protection of an alcohol.
Caption: General experimental workflow for THP protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran for Researchers and Drug Development Professionals
An essential building block for the synthesis of novel therapeutics, 2-(2-Bromoethoxy)tetrahydro-2H-pyran is a versatile reagent in the development of Selective Estrogen Receptor Modulators (SERMs) and other advanced organic molecules. This guide provides a comprehensive overview of its commercial availability, technical specifications, synthesis, and applications in cutting-edge research.
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed information on the procurement, properties, and utilization of this compound (CAS No. 17739-45-6). A key application highlighted is its use in the synthesis of carborane-containing estrogen receptor ligands, demonstrating its significance in medicinal chemistry.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various quantities with purity levels suitable for sensitive synthetic applications. For ease of comparison, the table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | 475394 | 96% | 5g, 25g | Stabilized with ~1% K₂CO₃. |
| Biosynth | FB149131 | High Purity | 250g, 500g | Marketed for pharmaceutical testing. |
| Fisher Scientific | AC394930250 | 96% | 25mL | Supplied by Thermo Scientific Chemicals. |
| TCI Chemicals | B2850 | >95.0% (GC) | 5g, 25g | Stabilized with K₂CO₃. |
| Lab Pro Inc. | B2850-25G | Min. 95.0% (GC) | 25g | Stabilized with K₂CO₃. Air and heat sensitive. |
| Acmec Biochemical | B41940 | 95% | Not specified | Stabilized with K₂CO₃. |
| Lead Sciences | BD61132 | 95% | Not specified | Stabilized with K₂CO₃. |
| Echemi | - | Varies by supplier | Milligrams to kilograms | A platform with multiple suppliers. |
| ChemicalBook | CB5475951 | Up to 99% | Grams to kilograms | A platform with multiple suppliers. |
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 17739-45-6 | [1][2] |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.384 g/mL at 25 °C | [1] |
| Boiling Point | 62-64 °C at 0.4 mmHg | |
| Refractive Index | n20/D 1.482 | |
| Flash Point | 88 °C (190.4 °F) - closed cup | [1] |
| Storage | Store at 2-8°C, keep dry and in a dark place. | [1] |
| Safety | Combustible liquid. Wear protective gloves, eye protection, and face protection. |
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the protection of the hydroxyl group of 2-bromoethanol with 3,4-dihydro-2H-pyran. Several methods have been reported, with variations in the catalyst and reaction conditions.
General Synthesis Protocol
A common laboratory-scale synthesis involves the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran in an aprotic solvent.
Reactants:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve 2-bromoethanol and 3,4-dihydro-2H-pyran in dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and wash the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil.[3]
For larger scale synthesis, a solvent-free approach has been developed to improve process safety and simplify work-up.[3] This method involves the controlled, dropwise addition of 3,4-dihydropyran to 2-bromoethanol at a low temperature, followed by quenching with a base.[3]
Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
A significant application of this compound is as a key building block in the synthesis of complex organic molecules, including Selective Estrogen Receptor Modulators (SERMs).[1] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. The tetrahydropyranyl (THP) group in this compound serves as a protecting group for a hydroxyl functionality, which can be deprotected under acidic conditions later in the synthetic route.
Experimental Protocol: Synthesis of a Carborane-Containing Estradiol Derivative Intermediate
The following is a representative experimental protocol for the alkylation of a phenolic hydroxyl group using this compound, a key step in the synthesis of certain estrogen receptor ligands.
Reactants:
-
A phenolic estradiol derivative
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic estradiol derivative in anhydrous DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired THP-protected estradiol derivative.
This intermediate can then be further modified, and the THP protecting group can be removed to yield the final active compound.
Estrogen Receptor Signaling Pathway
Estrogens mediate their effects by binding to two estrogen receptors, ERα and ERβ. These receptors act as ligand-activated transcription factors. The binding of an estrogenic compound, such as a SERM, to the estrogen receptor initiates a cascade of events that ultimately leads to the regulation of gene expression.
The classical signaling pathway involves the following steps:
-
Ligand Binding: The SERM enters the cell and binds to the estrogen receptor in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a dimer.
-
Nuclear Translocation: The receptor-ligand complex translocates to the nucleus.
-
DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The complex recruits co-activator or co-repressor proteins.
-
Transcriptional Regulation: This assembly modulates the transcription of target genes, leading to changes in protein synthesis and cellular responses.
The tissue-selective effects of SERMs arise from their ability to induce different receptor conformations, leading to the recruitment of different co-regulators in different cell types.
References
Methodological & Application
Protecting Primary Alcohols with 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of primary alcohols using the reagent 2-(2-Bromoethoxy)tetrahydro-2H-pyran. This method is valuable in multi-step organic synthesis where the reactivity of a primary alcohol needs to be temporarily masked. The protection proceeds via a Williamson ether synthesis, offering a robust and reliable method for introducing a protected hydroxyethyl group. Subsequent deprotection is readily achieved under acidic conditions.
Introduction
In the complex landscape of organic synthesis, particularly in the development of pharmaceutical agents, the selective protection and deprotection of functional groups is a critical strategy. Primary alcohols are versatile functional groups, but their inherent reactivity can interfere with desired transformations elsewhere in a molecule. The use of this compound provides an efficient means to protect primary alcohols as 2-(2-alkoxyethoxy)tetrahydro-2H-pyran ethers. The tetrahydropyranyl (THP) ether moiety is stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides, making it a valuable tool for synthetic chemists.
The protection reaction involves the formation of an alkoxide from the primary alcohol, which then undergoes a nucleophilic substitution (SN2) reaction with this compound. Deprotection is typically achieved by acid-catalyzed hydrolysis, which cleaves the THP ether to regenerate the alcohol.
Reaction Schematics
The overall transformation involves a two-step process: protection and deprotection.
Protection of a Primary Alcohol:
Caption: Protection of a primary alcohol via Williamson ether synthesis.
Deprotection of the Protected Alcohol:
Caption: Deprotection of the alcohol via acidic hydrolysis.
Experimental Protocols
The following protocols provide a general framework for the protection of primary alcohols using this compound and the subsequent deprotection. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of a Primary Alcohol
This protocol is based on the Williamson ether synthesis. The primary alcohol is first converted to its corresponding alkoxide using a strong base, followed by reaction with this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
This compound (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions. The mixture may effervesce as hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Deprotection of the Protected Alcohol
This protocol utilizes acidic hydrolysis to remove the THP protecting group.
Materials:
-
Protected alcohol (1.0 eq)
-
Methanol or a mixture of THF and water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount, e.g., 0.1 eq) or another suitable acid catalyst.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected alcohol in methanol or a THF/water mixture (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The deprotected alcohol can be purified by silica gel column chromatography if necessary.
Data Presentation
The following table summarizes typical yields for the protection of various primary alcohols with this compound and their subsequent deprotection. Please note that these are representative yields and may vary depending on the specific substrate and reaction conditions.
| Entry | Primary Alcohol | Protection Yield (%) | Deprotection Yield (%) |
| 1 | Benzyl alcohol | 85-95 | 90-98 |
| 2 | 1-Butanol | 80-90 | 88-95 |
| 3 | 3-Phenyl-1-propanol | 82-92 | 90-97 |
| 4 | 1-Hexanol | 78-88 | 85-94 |
Logical Workflow
The following diagram illustrates the overall workflow for the protection and deprotection of a primary alcohol.
Caption: Experimental workflow for alcohol protection and deprotection.
Conclusion
The use of this compound offers a reliable and effective method for the protection of primary alcohols. The stability of the resulting THP ether under a variety of non-acidic conditions makes it a valuable tool in complex multi-step syntheses. The straightforward deprotection under mild acidic conditions further enhances its utility. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals looking to employ this protection strategy in their synthetic endeavors.
Application Notes and Protocols for 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran as a versatile reagent in the synthesis of pharmaceutical intermediates. This compound is a valuable building block for introducing a protected hydroxyethyl group, which is a common structural motif in various drug candidates. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the hydroxyl functionality, stable under a variety of reaction conditions yet readily removable under mild acidic conditions.
This document outlines the synthesis of this compound, its application in the preparation of precursors for Positron Emission Tomography (PET) imaging agents and Salidroside analogues, and provides detailed experimental protocols with corresponding data.
Synthesis of this compound
The title compound is typically synthesized by the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP). Several protocols exist, from lab-scale to scaled-up production.
Experimental Protocols for Synthesis
Protocol 1: Laboratory Scale Synthesis with p-Toluenesulfonic Acid
A solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in dichloromethane (400 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., a spatula tip).[1] The reaction mixture is stirred at room temperature for 18 hours. Following the reaction, the mixture is filtered through Celite to remove the catalyst and concentrated under reduced pressure. The crude product is then purified by distillation.
Protocol 2: Scaled-up Synthesis without Solvent
For larger scale preparations, a solvent-free approach can be employed to simplify work-up and reduce waste. To a reactor charged with 2-bromoethanol (300.0 g), 3,4-dihydropyran (226.7 g) is added dropwise at a controlled temperature (e.g., 0-25 °C) to manage the exothermic reaction.[2] The reaction is monitored by gas chromatography (GC) for completion. Upon completion, the reaction is quenched with triethylamine (TEA) to neutralize any residual acid. This method often yields a product of sufficient purity for direct use in subsequent steps.
Quantitative Data for Synthesis Protocols
| Protocol | Reactants | Catalyst/Solvent | Reaction Time | Temperature | Yield | Purity |
| 1 | 2-Bromoethanol, 3,4-Dihydro-2H-pyran | p-TsOH / Dichloromethane | 18 h | Room Temp. | ~88% | High after distillation |
| 2 | 2-Bromoethanol, 3,4-Dihydro-2H-pyran | None (Neat) | 1 h | 0-25 °C | ~98% | Sufficient for direct use |
Application in the Synthesis of a PET Imaging Agent Precursor
This compound is utilized in the synthesis of precursors for PET imaging agents. One such application is the preparation of a key intermediate for amyloid plaque imaging agents. The synthesis involves the O-alkylation of a phenolic compound followed by further functionalization.
Logical Workflow for PET Precursor Synthesis
References
Application Notes and Protocols: Reactions of 2-(2-Bromoethoxy)tetrahydro-2H-pyran with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional reagent commonly employed in organic synthesis. It serves as a convenient precursor for the introduction of a protected two-carbon hydroxyethyl moiety onto a variety of nucleophilic substrates. The tetrahydropyranyl (THP) group is a robust protecting group for the hydroxyl function, stable under a wide range of reaction conditions, including strongly basic, organometallic, and reducing environments.[1][2] Subsequent deprotection is typically achieved under mild acidic conditions, liberating the primary alcohol.[1][2]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The information is intended to guide researchers in designing and executing synthetic strategies that utilize this versatile reagent.
Reaction with Oxygen Nucleophiles (O-Alkylation)
The reaction of this compound with oxygen nucleophiles, such as phenoxides and alkoxides, proceeds via a Williamson ether synthesis to afford the corresponding O-alkylated products. This reaction is typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion.[3][4]
Table 1: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(3-formylphenoxy)phenol | K₂CO₃ | DMF | 80 | 4 | 87 |
| 2-Naphthol | NaOH | Ethanol | Reflux | 2 | High |
| Various primary and secondary alcohols | NaH | THF/DMF | 0 to rt | 2-12 | Good-High |
Note: "rt" denotes room temperature. Data for 2-Naphthol and other alcohols are generalized from typical Williamson ether synthesis conditions.
Experimental Protocol: Synthesis of tetrahydro-2-(2-(4-(3-formylphenoxy)phenoxy)ethoxy)-2H-pyran
Materials:
-
4-(3-formylphenoxy)phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a solution of 4-(3-formylphenoxy)phenol in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: ether:hexanes, 2:3) to afford the product as a pale yellow oil (87% yield).[3]
Diagram 1: General O-Alkylation Workflow
Caption: Workflow for the O-alkylation of phenols/alcohols.
Reaction with Nitrogen Nucleophiles (N-Alkylation)
This compound is an effective reagent for the N-alkylation of a variety of nitrogen-containing compounds, including amines and imides. The Gabriel synthesis, which utilizes potassium phthalimide, is a classic method for the preparation of primary amines, and this reagent can be employed as the alkylating agent in this sequence.
Table 2: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phthalimide Potassium Salt | N/A | DMF | 80-100 | 2-6 | High |
| Piperidine | K₂CO₃ or Et₃N | MeCN | Reflux | 4-12 | Good-High |
| Indole | NaH | THF/DMF | 0 to rt | 2-8 | Good-High |
Note: Data for these reactions are generalized from standard N-alkylation and Gabriel synthesis protocols.
Experimental Protocol: Gabriel Synthesis of 2-(2-Phthalimidoethoxy)tetrahydro-2H-pyran
Materials:
-
Potassium phthalimide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, suspend potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.05 equivalents) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-phthalimidoethoxy)tetrahydro-2H-pyran.
Subsequent hydrazinolysis (Ing-Manske procedure) or acidic hydrolysis can be used to deprotect the phthalimide and liberate the primary amine.
Diagram 2: Gabriel Synthesis Pathway
Caption: Pathway for primary amine synthesis via Gabriel reaction.
Reaction with Sulfur Nucleophiles (S-Alkylation)
Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles and react readily with this compound to form thioethers. This reaction provides a straightforward method for introducing a protected hydroxyethyl thio-linker.
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF/DMF | 0 to rt | 1-4 | High |
| Ethanethiol | NaOEt | EtOH | rt to Reflux | 2-6 | Good-High |
Note: Data for these reactions are generalized from standard S-alkylation protocols.
Experimental Protocol: Synthesis of 2-(2-(Phenylthio)ethoxy)tetrahydro-2H-pyran
Materials:
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.0 equivalent) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in THF.
-
Let the reaction warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired thioether.
Diagram 3: S-Alkylation Logical Flow
Caption: Logical flow for the synthesis of thioethers.
Reaction with Carbon Nucleophiles (C-Alkylation)
Carbanions, such as those derived from malonic esters, are effective nucleophiles for forming new carbon-carbon bonds. The reaction with this compound allows for the extension of a carbon chain with a protected hydroxyethyl group.
Table 4: Reaction of this compound with Carbon Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | EtOH | Reflux | 6-18 | Good-High |
| Ethyl acetoacetate | NaOEt | EtOH | Reflux | 6-18 | Good |
Note: Data for these reactions are generalized from standard malonic ester synthesis protocols.
Experimental Protocol: Synthesis of Diethyl 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
This compound
-
Ethanol (EtOH), absolute
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 equivalent) in ethanol or by using a commercially available solution.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 equivalent) and heat the mixture to reflux for 6-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool to room temperature and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase and purify the product by vacuum distillation or column chromatography.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a THP-protected hydroxyethyl group onto a wide range of nucleophiles. The protocols outlined in this document provide a foundation for the successful application of this reagent in complex organic syntheses. The stability of the THP ether allows for a multitude of subsequent chemical transformations before its mild and efficient removal, making it an invaluable tool for synthetic chemists in academia and industry.
References
Protocol for the Deprotection of 2-(2-Bromoethoxy)tetrahydro-2H-pyran to Yield 2-Bromoethanol
Application Note
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions.[1] The deprotection of THP ethers, such as 2-(2-Bromoethoxy)tetrahydro-2H-pyran, is typically achieved through acid-catalyzed hydrolysis, yielding the parent alcohol, in this case, 2-bromoethanol. The selection of a mild deprotection protocol is crucial to avoid potential side reactions involving the bromo-substituent. This document outlines three effective and mild protocols for the deprotection of this compound.
The deprotection mechanism proceeds via protonation of the ether oxygen of the THP group, followed by cleavage of the C-O bond to form the alcohol and a resonance-stabilized carbocation. This carbocation is then quenched by a nucleophile, such as water, to form 5-hydroxypentanal.[1]
Comparative Data of Deprotection Protocols
The following table summarizes the reaction conditions and typical yields for the described protocols. While specific data for this compound is not extensively reported, the data presented is representative for the deprotection of primary alcohol THP ethers under these conditions.
| Protocol | Catalyst/Reagent | Solvent System | Temperature | Typical Reaction Time | Typical Yield (%) |
| 1 | Acetic Acid | THF/H₂O | Room Temperature - 45°C | 1 - 24 hours | Good to Excellent |
| 2 | Amberlyst-15 | Methanol | Room Temperature | 1 - 8 hours | Excellent |
| 3 | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature - 55°C | 1 - 12 hours | Good to Excellent |
Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Deprotection
This method is a widely used, mild, and effective protocol for the deprotection of THP ethers.[1]
Materials:
-
This compound
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[1]
-
Stir the solution at room temperature. The reaction can be gently heated to 45°C to increase the rate if necessary.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromoethanol.
-
If necessary, the product can be further purified by silica gel column chromatography.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
The use of a solid-supported acid catalyst like Amberlyst-15 simplifies the work-up procedure as the catalyst can be removed by simple filtration.[1]
Materials:
-
This compound
-
Amberlyst-15 resin
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add Amberlyst-15 resin (typically 10-20% by weight of the substrate) to the solution.[1]
-
Stir the suspension at room temperature.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude 2-bromoethanol.
-
The crude product is often of high purity, but can be purified by distillation or column chromatography if required.
Protocol 3: Pyridinium p-toluenesulfonate (PPTS) Catalyzed Deprotection
PPTS is a milder alternative to p-toluenesulfonic acid (TsOH) and is particularly useful for substrates that are sensitive to stronger acids.[1]
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Stir the solution at room temperature or heat to 45-55°C to accelerate the reaction.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Reaction Signaling Pathway
Caption: Acid-catalyzed deprotection mechanism.
Experimental Workflow
Caption: Generalized experimental workflow.
References
Application Notes and Protocols for 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in the synthesis of agrochemicals. This versatile reagent serves as a key building block for introducing a protected 2-hydroxyethyl moiety onto various molecular scaffolds, a common structural feature in many biologically active compounds.
Application Notes
This compound is a bifunctional organic compound featuring a reactive bromo group and a tetrahydropyranyl (THP) ether. The THP group is a widely used acid-labile protecting group for alcohols.[1] This reagent's primary application in agrochemical synthesis is to act as a 2-hydroxyethylating agent. The bromo group allows for nucleophilic substitution reactions with phenols, thiophenols, amines, and other nucleophiles commonly found in agrochemical precursors. The THP ether masks the hydroxyl group, preventing it from undergoing unwanted side reactions during synthesis.[1]
The introduction of a 2-hydroxyethyl ether linkage can be crucial for modulating the physicochemical properties of an agrochemical, such as its solubility, lipophilicity, and metabolic stability, which in turn can influence its systemic properties in plants and its overall efficacy. The THP protecting group is stable under basic, nucleophilic, and organometallic conditions, making it compatible with a wide range of synthetic transformations.[1] It can be readily removed under mild acidic conditions to reveal the free hydroxyl group in the final steps of a synthetic sequence.
While specific, publicly available protocols for the synthesis of named agrochemicals using this compound are limited, its application can be exemplified through the synthesis of precursors for various classes of fungicides and herbicides where a hydroxyethyl side chain is a key structural motif.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title reagent from 2-bromoethanol and 3,4-dihydro-2H-pyran.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions at room temperature.[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent.[2]
-
The final product, this compound, is obtained as a colorless oil.[2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 2-Bromoethanol | 124.96 | 3.8 | 30.0 | - |
| 3,4-Dihydro-2H-pyran | 84.12 | 2.5 | 30.0 | - |
| This compound | 209.08 | 5.6 | 26.8 | 89 |
Protocol 2: Etherification of a Substituted Phenol
This representative protocol details the reaction of this compound with a substituted phenol, a common step in the synthesis of various agrochemicals, such as certain fungicides and herbicides.
Reaction Workflow:
Caption: Workflow for the etherification of a substituted phenol.
Materials:
-
Substituted phenol (e.g., 4-chlorophenol)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Hypothetical Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Assumed Yield (%) |
| 4-Chlorophenol | 128.56 | 1.0 | - | - |
| This compound | 209.08 | 1.2 | - | - |
| Product | 256.72 | - | Calculated from limiting reagent | 85 |
Protocol 3: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the final 2-hydroxyethyl ether derivative.
Deprotection Signaling Pathway:
Caption: Deprotection of the THP-protected ether.
Materials:
-
THP-protected ether
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve the THP-protected ether (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Assumed Starting Mass (g) | Theoretical Yield (g) | Assumed Yield (%) |
| THP-Protected Ether | 256.72 | 1.00 | - | - |
| Deprotected Product | 172.61 | - | 0.67 | 95 |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on the specific substrate and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for the Selective Protection of Diols with 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug development and the preparation of complex molecules, the selective protection of functional groups is a cornerstone strategy. Diols, compounds containing two hydroxyl groups, often require selective protection of one hydroxyl group to allow for differential functionalization of the other. The tetrahydropyranyl (THP) ether is a robust and widely used protecting group for alcohols due to its ease of formation and stability under a variety of non-acidic conditions.[1][2]
This document provides detailed application notes and protocols for the use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran as a reagent for the selective protection of diols. This reagent installs a bromoethoxy-functionalized THP ether, which not only protects the hydroxyl group but also introduces a reactive handle (the bromo group) for potential subsequent transformations. The protocols provided are based on established principles of tetrahydropyranylation chemistry, emphasizing the selective protection of primary hydroxyl groups over secondary ones.
Chemical Properties and Synthesis
This compound is an organic building block synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3][4]
| Property | Value |
| CAS Number | 17739-45-6[5] |
| Molecular Formula | C₇H₁₃BrO₂[5] |
| Molecular Weight | 209.08 g/mol [5] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 62-64 °C at 0.4 mmHg |
| Density | 1.384 g/mL at 25 °C |
Reaction Mechanism: Acid-Catalyzed Tetrahydropyranylation
The formation of the THP ether proceeds via an acid-catalyzed addition of an alcohol to the vinyl ether of the pyran ring. The generally accepted mechanism involves three key steps:
-
Protonation: The acid catalyst protonates the double bond of the dihydropyran moiety, leading to the formation of a resonance-stabilized oxocarbenium ion.[6][7]
-
Nucleophilic Attack: The hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbocation to form a new carbon-oxygen bond.[6][7]
-
Deprotonation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the catalyst and yielding the final product.[6][7]
Caption: Acid-catalyzed mechanism of THP ether formation.
Selective Monoprotection of Diols
The selective protection of one hydroxyl group in a diol is achievable due to the steric differences between primary and secondary alcohols. Primary hydroxyl groups are generally more accessible and react faster under kinetically controlled conditions. By carefully controlling the stoichiometry of the protecting group and the reaction time, selective monoprotection of the primary alcohol can be achieved in high yields.
Illustrative Quantitative Data for Selective Monoprotection
The following table provides illustrative data for the selective monoprotection of various diols with this compound. This data is based on typical yields and selectivities observed for the tetrahydropyranylation of primary alcohols in the presence of secondary alcohols and should be considered as a guide for experimental design.
| Diol Substrate | Product(s) | Typical Yield (%) of Monoprotected (Primary) | Selectivity (Primary:Secondary) |
| Propane-1,2-diol | 1-(this compound-2-yloxy)propan-2-ol | 85-95 | >10:1 |
| Butane-1,3-diol | 4-(this compound-2-yloxy)butan-2-ol | 80-90 | >10:1 |
| Glycerol (Propane-1,2,3-triol) | 1-(this compound-2-yloxy)propane-2,3-diol | 75-85 | High selectivity for primary |
| Cyclohexane-1,2-diol | Mixture of mono-protected isomers | Lower | Poor selectivity |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound.[3]
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-bromoethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Slowly add 3,4-dihydro-2H-pyran (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Selective Monoprotection of a Primary Hydroxyl in a Diol
This generalized protocol is designed for the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol (e.g., propane-1,2-diol)
-
This compound (1.0-1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the solution.
-
Add this compound (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the desired level of monoprotection is achieved (typically 2-6 hours), quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the monoprotected diol by column chromatography on silica gel.
Protocol 3: Deprotection of the THP Ether
The THP ether can be readily cleaved under mild acidic conditions to regenerate the alcohol.[8][9]
Materials:
-
THP-protected diol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected diol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the solution at room temperature and monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
-
Purify by column chromatography if necessary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the selective protection of a diol and subsequent deprotection.
Caption: General workflow for selective diol protection.
Applications in Drug Development
The ability to selectively protect a primary alcohol in a diol is crucial in the synthesis of many pharmaceutical agents. This strategy allows for the modification of other parts of the molecule while the more reactive primary alcohol is masked. The bromoethoxy functionality introduced by this compound can serve as a versatile handle for introducing other functionalities through nucleophilic substitution reactions, such as linking to other molecules or solid supports. While direct signaling pathway involvement is dependent on the final synthesized molecule, the application of this protecting group is a key enabling technology in the synthesis of compounds that may interact with various biological pathways. For instance, the synthesis of certain estrogen receptor modulators and histone deacetylase inhibitors has utilized related building blocks.[10]
Conclusion
This compound is a valuable reagent for the selective monoprotection of diols, offering a reliable method to mask the more reactive primary hydroxyl group. The presented protocols, based on well-established principles of THP ether chemistry, provide a framework for researchers to implement this strategy in their synthetic endeavors. The added functionality of the bromoethoxy side chain opens up further avenues for molecular elaboration, making this a useful tool in the synthesis of complex organic molecules for research and drug development.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 17739-45-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 17739-45-6 | FB149131 [biosynth.com]
Application Notes and Protocols for the Synthesis of Estrogen Ligands using 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of estrogen ligands utilizing 2-(2-bromoethoxy)tetrahydro-2H-pyran. This reagent serves as a crucial building block for introducing a protected two-carbon linker, primarily at the phenolic hydroxyl group of steroidal precursors. The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols and phenols, offering stability under various reaction conditions while allowing for mild deprotection.[1][2][3]
The methodologies described herein are fundamental in medicinal chemistry for the development of novel estrogen receptor (ER) modulators, including agonists and antagonists, which are pivotal in treating hormone-sensitive diseases like breast cancer and osteoporosis.[4][5][6]
Application Notes
The synthesis of estrogen ligands often requires the selective modification of different functional groups on the steroidal scaffold. The phenolic hydroxyl group at the C3 position of the A-ring in estradiol and related structures is a key determinant of binding to the estrogen receptor.[7] Protecting this hydroxyl group allows for chemical transformations at other positions of the steroid, such as the C7α or C17α positions, to introduce bulky side chains or other functionalities that can modulate the ligand's interaction with the ER.[4][8]
This compound is an effective reagent for this purpose. It alkylates the phenolic hydroxyl group to form a THP-protected ethoxy ether. This protecting group is stable to organometallic reagents, hydrides, and basic conditions, which are often employed in subsequent synthetic steps.[1][2] The subsequent removal of the THP group is typically achieved under mild acidic conditions, regenerating the free phenol in the final ligand.[1][9]
The synthesized ligands can then be evaluated for their biological activity through various in vitro assays:
-
Competitive Binding Assays: To determine the relative binding affinity (RBA) of the synthesized compounds for the different estrogen receptor subtypes (ERα and ERβ).[4][8]
-
Reporter Gene Assays: To assess the ability of the ligands to activate or inhibit the transcriptional activity of the estrogen receptors.[4]
-
Cell Proliferation Assays: To measure the effect of the ligands on the growth of ER-positive cancer cell lines, such as MCF-7.[4]
Experimental Protocols
Protocol 1: Protection of the Phenolic Hydroxyl Group of Estradiol
This protocol describes a general procedure for the etherification of the C3 hydroxyl group of an estrogen precursor (e.g., estradiol) using this compound.
Materials:
-
Estradiol (or other phenolic steroid precursor)
-
This compound[10]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of estradiol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 3-O-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)estradiol.
Protocol 2: Deprotection of the THP Ether
This protocol outlines the acidic hydrolysis for the removal of the THP protecting group to yield the final estrogen ligand.
Materials:
-
THP-protected estrogen derivative
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or pyridinium p-toluenesulfonate (PPTS)[1]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the THP-protected estrogen derivative (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).[1]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the final estrogen ligand.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and evaluation of estrogen ligands using this methodology.
Table 1: Representative Reaction Conditions and Yields for THP Protection of Estradiol
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3.0) | DMF | 70 | 16 | 85-95 |
| 2 | Cs₂CO₃ (2.0) | Acetone | Reflux | 12 | 80-90 |
| 3 | NaH (1.2) | THF | 25 | 8 | 75-85 |
Table 2: Representative Conditions for THP Deprotection
| Entry | Acid Catalyst (eq.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH·H₂O (0.1) | CH₂Cl₂/MeOH (4:1) | 25 | 3 | 90-98 |
| 2 | PPTS (0.2) | EtOH | 50 | 6 | 88-95 |
| 3 | Acetic Acid/THF/H₂O (3:1:1) | - | 40 | 8 | 85-92 |
Table 3: Example Biological Activity Data for a Synthesized Ligand
| Compound | ERα RBA (%)¹ | ERβ RBA (%)¹ | MCF-7 Proliferation (IC₅₀, nM)² |
| Estradiol | 100 | 100 | - |
| Ligand X | 15 | 5 | 50 |
| Tamoxifen | 2.5 | 3.5 | 25 |
¹Relative Binding Affinity (RBA) is determined by competitive radioligand binding assays, with the RBA of estradiol set to 100%.[4] ²IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation in an ER-positive breast cancer cell line.[4]
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. This compound | 172797-67-0 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical step in multi-step organic synthesis, preventing undesirable side reactions. The tetrahydropyranyl (THP) ether is a robust and widely used protecting group for alcohols due to its ease of introduction, stability in a variety of non-acidic conditions, and straightforward removal under mild acidic conditions.[1][2][3] This document provides detailed experimental procedures for the synthesis of the THP ether of 2-bromoethanol, yielding 2-(2-bromoethoxy)tetrahydro-2H-pyran, a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[4][5]
The reaction involves the acid-catalyzed addition of 2-bromoethanol to 3,4-dihydro-2H-pyran (DHP).[3][6] A notable aspect of this transformation is the creation of a new stereocenter at the anomeric carbon of the THP ring, which can result in a mixture of diastereomers if the alcohol substrate is chiral.[2]
Reaction Mechanism
The formation of the THP ether proceeds via the following steps:
-
Protonation of DHP: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion intermediate.[6][7]
-
Nucleophilic Attack: The hydroxyl group of 2-bromoethanol acts as a nucleophile, attacking the electrophilic carbocation.[3][7]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion, yielding the final THP ether and regenerating the acid catalyst.[3]
Experimental Protocols
Several methods for the synthesis of this compound have been reported, employing different catalysts and reaction conditions. Below are detailed protocols for three distinct approaches.
Protocol 1: Heterogeneous Acid Catalysis using Amberlyst-15
This method utilizes a solid-supported acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Dichloromethane (CH₂Cl₂)
-
Amberlyst-15 ion exchange resin
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromoethanol (10.00 g, 80 mmol) in dichloromethane (400 mL), add 3,4-dihydro-2H-pyran (10.1 g, 120 mmol).[8]
-
Add a spatula of Amberlyst-15 ion exchange resin to the mixture.[8]
-
Stir the reaction mixture at room temperature for 18 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Amberlyst-15 resin.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Purify the crude product by distillation (40 mm Hg, b.p. = 102°C) to afford pure this compound.[8]
Protocol 2: Homogeneous Acid Catalysis using Pyridinium p-toluenesulfonate (PPTS)
This protocol employs a mild organic acid catalyst, which is suitable for acid-sensitive substrates.
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Pyridinium p-toluenesulfonate (PPTS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoethanol (1.0 equiv) in anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv).[1]
-
Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.[3]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically maintained at 0–25°C to minimize side reactions.[7]
-
Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 3: Solvent-Free Mechanochemical Synthesis
This environmentally friendly method eliminates the need for a solvent and often reduces reaction times.
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH), catalytic amount
Procedure:
-
In a ball mill, combine 2-bromoethanol and 3,4-dihydro-2H-pyran with a catalytic amount of p-toluenesulfonic acid.[7]
-
Mill the mixture for 1-2 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Data Presentation
The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound.
| Method | Catalyst | Solvent | Reactant Ratio (2-Bromoethanol:DHP) | Temperature | Time | Yield | Reference |
| Heterogeneous Acid Catalysis | Amberlyst-15 | CH₂Cl₂ | 1 : 1.5 | Room Temperature | 18 h | - | [8] |
| Homogeneous Acid Catalysis | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | 1 : 1.5 | 0-25 °C | - | >90% | [7] |
| Lewis Acid Catalysis | ZnCl₂, BF₃·OEt₂ | - | - | 25 °C | 3 h | 80% | [7] |
| Mechanochemical Synthesis | p-Toluenesulfonic acid (p-TsOH) | Solvent-free | - | - | 1-2 h | 65-75% | [7] |
| Scale-up Synthesis | None | - | 1 : 1.1 (approx.) | 0-25 °C | 1 h | High | [4] |
Deprotection of the THP Ether
The THP group can be readily removed under mild acidic conditions to regenerate the alcohol.
General Deprotection Protocol:
-
Dissolve the THP ether in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio).[3]
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid and work up the reaction to isolate the deprotected 2-bromoethanol.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the acid-catalyzed formation of a THP ether.
Caption: General experimental workflow for THP ether synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 172797-67-0 | Benchchem [benchchem.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other heterocyclic compounds.[1][2] The protocols outlined below are based on established laboratory and scaled-up procedures, offering a comprehensive guide for producing this versatile organic building block.
Introduction
This compound is synthesized from 2-bromoethanol and 3,4-dihydropyran (DHP).[1] This compound serves as a crucial reagent for introducing a protected hydroxyethyl group onto target molecules. The tetrahydropyranyl (THP) protecting group can be easily removed under acidic conditions, revealing the alcohol moiety.[1] This application note details various synthetic methodologies, providing quantitative data for comparison and comprehensive experimental protocols.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from different reported protocols for the synthesis of this compound, allowing for easy comparison of key reaction parameters.
| Parameter | R&D Method (Lab Scale) | Alternative Lab Scale Method | Scaled-Up Process |
| Starting Materials | 2-Bromoethanol, 3,4-Dihydropyran | 2-Bromoethanol, 3,4-Dihydropyran | 2-Bromoethanol (95%), 3,4-Dihydropyran |
| Catalyst | p-Toluenesulfonic acid[3] | Amberlyst-15 ion exchange resin[4] | None (Catalyst-free)[1] |
| Solvent | Dichloromethane (CH₂Cl₂)[1][3] | Dichloromethane (CH₂Cl₂)[4] | No Solvent[1] |
| Reaction Temperature | Room Temperature[3] | Not specified, implies ambient | 0 °C to Room Temperature[1] |
| Reaction Time | 2 hours[3] | 18 hours[4] | ~1 hour after addition[1] |
| Yield | 89%[3] | Not explicitly stated for crude | ~98% (crude)[1] |
| Purification Method | Silica gel column chromatography[3] | Filtration through Celite and Distillation[4] | Quenching with Triethylamine (TEA)[1] |
| Final Product Purity | High (implied by chromatography) | ≥95%[2] | Not specified, used as crude |
| Boiling Point | - | 102 °C @ 40 mmHg[4] | 82-86 °C @ 7 x 10⁻¹ mmHg[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the data presentation table.
Protocol 1: Laboratory Scale Synthesis using p-Toluenesulfonic Acid
This protocol is adapted from a standard laboratory procedure utilizing an acid catalyst.[3]
Materials:
-
2-Bromoethanol (3.8 g, 30.0 mmol)
-
3,4-Dihydro-2H-pyran (2.5 g, 30.0 mmol)
-
p-Toluenesulfonic acid (380.0 mg, 2.2 mmol)
-
Dichloromethane (50 mL)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (50:1)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethanol and 3,4-dihydro-2H-pyran in dichloromethane.
-
To this stirred solution, add p-toluenesulfonic acid in portions.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion using an appropriate method (e.g., TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 50:1 mixture of petroleum ether and ethyl acetate as the eluent.
-
The final product is obtained as a colorless oil (5.6 g, 89% yield).[3]
Protocol 2: Laboratory Scale Synthesis using Amberlyst-15
This method employs a solid acid catalyst, which can simplify the work-up procedure.[4]
Materials:
-
2-Bromoethanol (10.00 g, 80 mmol)
-
3,4-Dihydro-2H-pyran (10.1 g, 120 mmol)
-
Amberlyst-15 ion exchange resin (a spatula full)
-
Dichloromethane (400 mL)
-
Celite
Procedure:
-
Dissolve 2-bromoethanol and 3,4-dihydro-2H-pyran in dichloromethane in a suitable reaction vessel.
-
Add a spatula of Amberlyst-15 ion exchange resin to the solution.
-
Stir the reaction mixture for 18 hours.
-
After the reaction period, filter the mixture through Celite to remove the resin.
-
Concentrate the filtrate under reduced pressure.
-
Further purify the product by distillation at 102 °C and 40 mmHg to yield the final product.[4]
Protocol 3: Large-Scale Synthesis (Solvent-Free)
This protocol has been optimized for a larger scale, eliminating the need for a solvent and catalyst, which is advantageous for industrial production.[1]
Materials:
-
2-Bromoethanol 95% (300.0 g)
-
3,4-Dihydropyran (226.7 g)
-
Triethylamine (TEA)
Procedure:
-
Charge a 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere with 2-bromoethanol.
-
Cool the reactor to 0 °C.
-
Add 3,4-dihydropyran drop-wise over approximately 240 minutes, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Check for reaction completion using Gas Chromatography (GC).
-
Quench the reaction by adding Triethylamine (TEA) until a pH of 7 is reached.
-
The crude product can be used as is in the subsequent reaction steps.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthesis Scales
This diagram shows the logical progression from research and development to a scaled-up manufacturing process.
Caption: Progression from lab-scale synthesis to large-scale production.
References
Catalytic Conditions for the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The tetrahydropyranyl (THP) ether, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), is a robust and widely used protecting group due to its stability in a variety of non-acidic conditions and its ease of removal. This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The synthesis involves the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran. Various catalytic systems and reaction conditions are presented to optimize yield and purity.
Introduction
This compound serves as a valuable building block in organic synthesis, allowing for the introduction of a protected hydroxyethyl moiety.[1] The synthesis reaction, a tetrahydropyranylation, proceeds via the acid-catalyzed addition of an alcohol to the enol ether of DHP.[3] The choice of catalyst and reaction conditions can significantly impact the reaction efficiency, yield, and scalability. This document summarizes key catalytic conditions and provides detailed protocols for both laboratory and scaled-up synthesis.
Catalytic Systems and Reaction Parameters
The synthesis of this compound is typically achieved through the reaction of 2-bromoethanol and 3,4-dihydro-2H-pyran under acidic catalysis. A summary of various catalytic conditions is presented below.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Room Temperature | 2 | 89 | [4] |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 0 - 25 | 2 - 6 | 70 - 85 | [5] |
| Pyridinium p-toluenesulfonate | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | [5] |
| Zinc chloride (ZnCl₂) | Not Specified | 25 | 3 | 80 | [5] |
| Boron trifluoride etherate (BF₃·OEt₂) | Not Specified | 25 | 3 | 80 | [5] |
| Hydrogen Bromide (in situ from 2-Bromoethanol) | None (Solvent-free) | 0 - 25 | 1 | >90 (crude) | [1] |
Reaction Mechanism and Workflow
The acid-catalyzed formation of the THP ether proceeds in three main steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion.[3]
-
Nucleophilic Attack: The hydroxyl group of 2-bromoethanol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[3]
-
Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the resulting oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.[3]
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis using p-Toluenesulfonic Acid[5]
Materials:
-
2-Bromoethanol (3.8 g, 30.0 mmol)
-
3,4-Dihydro-2H-pyran (2.5 g, 30.0 mmol)
-
p-Toluenesulfonic acid (380.0 mg, 2.2 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to afford this compound (5.6 g, 89% yield) as a colorless oil.[4]
Protocol 2: Scaled-up, Catalyst-Free Synthesis[3]
This method utilizes the inherent acidity of 2-bromoethanol, which may contain trace amounts of hydrogen bromide, to catalyze the reaction.
Materials:
-
2-Bromoethanol (95%) (300.0 g)
-
3,4-Dihydropyran (226.7 g)
-
Triethylamine (TEA)
Procedure:
-
Charge a 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere with 2-bromoethanol (300.0 g).
-
Cool the reactor to 0 °C.
-
Add 3,4-dihydropyran (226.7 g) dropwise over approximately 240 minutes, maintaining the temperature between 0-25 °C. Note: The reaction is highly exothermic.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction completion by Gas Chromatography (GC).
-
Quench the reaction by adding triethylamine (TEA) until the pH reaches 7.
-
The crude product can be used directly in the next step or purified by distillation.
Safety Considerations
-
3,4-Dihydro-2H-pyran is a highly flammable liquid. Handle in a well-ventilated hood away from ignition sources.[6]
-
2-Bromoethanol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic, especially on a larger scale. Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts.[1]
-
Always work in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be achieved efficiently using various acid catalysts. For laboratory-scale preparations, p-toluenesulfonic acid in dichloromethane provides high yields and a straightforward work-up.[4] For larger-scale industrial applications, a catalyst-free approach that carefully controls the exothermic reaction is a viable and cost-effective option.[1] The choice of the specific protocol will depend on the desired scale, purity requirements, and available resources.
References
Application Notes and Protocols: The Use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and modification, the strategic introduction of functional groups is paramount for enhancing peptide stability, modulating biological activity, and enabling the development of novel therapeutics. 2-(2-Bromoethoxy)tetrahydro-2H-pyran is a versatile bifunctional reagent that serves as a valuable tool for peptide chemists. This molecule incorporates a reactive bromoethyl group for covalent modification of amino acid side chains and a tetrahydropyranyl (THP) ether, a well-established protecting group for hydroxyl functionalities.
The primary application of this compound in peptide synthesis is the introduction of a protected hydroxyethyl moiety onto nucleophilic amino acid residues. The THP group offers the advantage of being stable under a wide range of synthetic conditions, including basic and nucleophilic environments commonly employed in peptide chemistry, while being readily cleavable under mild acidic conditions. This allows for the selective deprotection of the introduced hydroxyl group at a desired stage of the synthesis, providing a handle for further modifications or for the final unveiling of the desired peptide analogue.
Principle of Application
The use of this compound in peptide modification follows a two-stage logical workflow. The initial step involves the alkylation of a nucleophilic amino acid side chain within the peptide sequence by the bromoethoxy moiety of the reagent. Subsequently, the THP protecting group can be removed to expose the hydroxyl group.
Target Amino Acid Residues
The primary targets for alkylation by this compound are amino acid residues with nucleophilic side chains. The reactivity of these side chains generally follows their nucleophilicity.
-
Cysteine (Cys): The thiol group of cysteine is a strong nucleophile and readily undergoes S-alkylation to form a stable thioether bond. This is the most common and efficient modification with this reagent.
-
Methionine (Met): The thioether side chain of methionine can be alkylated to form a sulfonium ion. This modification is generally achieved under more forcing conditions compared to cysteine alkylation.[1]
-
Histidine (His), Lysine (Lys), and N-terminus: The imidazole ring of histidine and the epsilon-amino group of lysine, as well as the alpha-amino group at the N-terminus, are also potential sites for alkylation, although they are less nucleophilic than the cysteine thiol. Careful control of pH is necessary to favor the alkylation of these residues.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in peptide synthesis. Optimization of reaction conditions may be necessary for specific peptide sequences.
Protocol 1: S-Alkylation of Cysteine Residues in a Peptide
This protocol describes the modification of a cysteine-containing peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the cysteine-containing peptide in the degassed buffer to a final concentration of 1-5 mg/mL.
-
Add a 10 to 50-fold molar excess of this compound to the peptide solution. The reagent can be dissolved in a minimal amount of a compatible organic solvent like ACN or DMF before addition.
-
Incubate the reaction mixture at room temperature (20-25 °C) for 2-4 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, quench any remaining unreacted alkylating agent by adding a small amount of a thiol-containing scavenger, such as dithiothreitol (DTT) or beta-mercaptoethanol.
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Purify the modified peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm the mass by mass spectrometry. The expected mass increase corresponds to the addition of a C7H12O2 moiety (128.17 Da).
-
Lyophilize the pure fractions to obtain the S-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)cysteine-containing peptide.
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to reveal the hydroxyethylated peptide.
Materials:
-
THP-protected peptide
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the lyophilized THP-protected peptide in the cleavage cocktail. A typical concentration is 1-10 mg of peptide per mL of cocktail.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding the reaction mixture to a 10-fold volume of cold diethyl ether.
-
Pellet the peptide by centrifugation at 3000-5000 x g for 5-10 minutes.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the deprotected peptide by reverse-phase HPLC and confirm its identity by mass spectrometry. The expected mass decrease corresponds to the loss of the THP group (C5H8O, 84.12 Da).
Data Presentation
The following table summarizes the expected mass shifts for the modification and deprotection steps.
| Step | Modification | Expected Mass Change (Da) |
| Alkylation | Addition of -(CH2)2-O-THP | +128.17 |
| Deprotection | Removal of THP group | -84.12 |
| Net Modification | Addition of -(CH2)2-OH | +44.05 |
Visualization of the Reaction Pathway
The overall transformation involves the initial S-alkylation of a cysteine residue followed by the acid-catalyzed deprotection of the THP ether.
Potential Side Reactions and Mitigation
Several side reactions can occur during the alkylation and deprotection steps. Understanding and mitigating these is crucial for obtaining a high yield of the desired product.
-
Over-alkylation: At higher pH values or with a large excess of the alkylating agent, other nucleophilic residues such as histidine, lysine, or the N-terminus may be alkylated.
-
Mitigation: Perform the alkylation at a pH close to the pKa of the cysteine thiol (around 8.5) to favor its deprotonation and nucleophilicity over other residues. Use a minimal excess of the alkylating agent and monitor the reaction closely.
-
-
Oxidation of Cysteine: The thiol group of cysteine can be oxidized to form disulfides.
-
Mitigation: Use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent like DTT or TCEP prior to alkylation can ensure the cysteine is in its reduced form.
-
-
Acid-catalyzed side reactions during deprotection: The strong acid used for THP deprotection can cause side reactions, particularly with sensitive residues like tryptophan and methionine.
-
Mitigation: The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is essential to quench reactive carbocations generated during the deprotection of other side-chain protecting groups. For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended.
-
References
Synthesis of 2-Hydroxyethyl Derivatives: A Detailed Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxyethyl moiety is a crucial functional group in the design and synthesis of a wide array of molecules with significant applications in materials science, medicinal chemistry, and drug development. Its presence often imparts increased hydrophilicity, improved pharmacokinetic properties, and provides a reactive handle for further chemical modifications. This document provides a comprehensive overview of the key synthetic routes to 2-hydroxyethyl derivatives, complete with detailed experimental protocols, comparative data, and visual guides to the underlying chemical principles.
Core Synthetic Strategies
The introduction of a 2-hydroxyethyl group can be primarily achieved through the ring-opening of ethylene oxide, a highly efficient and atom-economical method. Alternative strategies, such as esterification, amidation, and reductive amination, offer viable pathways, particularly when the starting materials are readily available or when specific functionalities are desired.
Ring-Opening of Ethylene Oxide
The reaction of ethylene oxide with various nucleophiles is the most direct and widely employed method for the synthesis of 2-hydroxyethyl derivatives. The high ring strain of the epoxide facilitates its opening under both acidic and basic conditions.[1]
General Reaction Scheme:
Caption: General synthesis of 2-hydroxyethyl derivatives via ethylene oxide ring-opening.
The reaction of alcohols and phenols with ethylene oxide yields the corresponding 2-hydroxyethyl ethers. This reaction, often referred to as ethoxylation, is typically catalyzed by either a base or an acid. Base-catalyzed opening proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.[2][3]
| Reactant | Catalyst | Temperature (°C) | Molar Ratio (Reactant:EO) | Yield (%) | Reference |
| Peanut Oil | K2CO3 | 150 | 1:10 (TG:EG)* | 77.47 (conversion) | [4] |
| p-Octyl Phenol | - | - | 1:11 to 1:19 | High conversion | [5] |
| Phenolic Cmpd | Acetic Acid | - | 1:80 | - | [6] |
| Bisphenol A | K2CO3, TPP, or TOA | 120-180 | 1:2 (BPA:EC)** | High conversion | [7] |
*TG: Triglyceride, EG: Ethylene Glycol (used as a source of the hydroxyethyl group in transesterification) **EC: Ethylene Carbonate (acts as an ethylene oxide equivalent)
Thiols are potent nucleophiles that readily open the ethylene oxide ring, typically under basic conditions, to form 2-hydroxyethyl thioethers. The resulting thiolate anion is a strong nucleophile, leading to high regioselectivity and efficiency.[8]
| Reactant | Catalyst | Temperature (°C) | Molar Ratio (Reactant:EO) | Yield (%) | Reference |
| 3-Mercaptopropan-1-ol | NaOH | <10 to RT | 1:1.1 | Generally high | [8] |
| Thiophenol | Na2S2O3 / Na2CO3 | 120 | 1:1 (Thiol:Aldehyde)* | up to 90% | [9] |
*This is a multi-component reaction where the thioether is formed in situ.
Carboxylic acids react with ethylene oxide to produce 2-hydroxyethyl esters. This reaction can be catalyzed by acids or bases, and the mechanism can involve the activation of either the epoxide or the carboxylic acid.[10][11][12][13]
| Reactant | Catalyst | Temperature (°C) | Molar Ratio (Reactant:EO) | Yield (%) | Reference |
| Methacrylic Acid | Magnetic Zeolite | 65-70 | 1.01-1.05:1 | >97 | [14] |
| 2-Acetoxyethane phosphonic acid diethyl ester | H2SO4 | 80 | - | 80 | [15] |
Primary and secondary amines react with ethylene oxide to yield N-(2-hydroxyethyl) amines. The reaction is generally efficient and proceeds without a catalyst, although one can be used. N-(2-hydroxyethyl) amides are typically synthesized through the amidation of a carboxylic acid or its derivative with 2-aminoethanol.
| Product | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
| N,N'-bis-(2-hydroxyethyl)piperazine | Diethanolamine, Oxamide | - | 160 | 41.04 | [16] |
| N,N-bis-(2-hydroxyethyl)oleamide | Oleic Acid, Diethanolamine | Orthophosphoric Acid | 140 | - | [17] |
| N-(2-hydroxyethyl)piperazine | Monoethanolamine, Diethanolamine | Ni/Cu/Cr | 125-250 | - | [18][19] |
| Poly(2-hydroxyethyl ethyleneimine) | Linear Polyethyleneimine, 2-bromoethanol | K2CO3 | 78 | 89 (of L-PEI precursor) | [20] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of 2-hydroxyethyl derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of Ethylene Oxide with a Thiol[8]
This protocol is based on the synthesis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol.
-
Materials and Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
3-Mercaptopropan-1-ol
-
Ethylene oxide (handle with extreme care in a well-ventilated fume hood)
-
Sodium hydroxide (catalytic amount)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a three-neck round-bottom flask, dissolve a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents) in a minimal amount of deionized water.
-
Add 3-mercaptopropan-1-ol (1.0 equivalent) to the flask with stirring.
-
Cool the mixture in an ice bath.
-
Carefully add a slight molar excess of ethylene oxide (e.g., 1.1 equivalents) to the dropping funnel.
-
Add the ethylene oxide dropwise to the stirred, cooled solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and neutralize the catalyst by the dropwise addition of dilute hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: General Procedure for the Synthesis of 2-Hydroxyethyl Esters from a Carboxylic Acid and Ethylene Oxide[14]
This protocol is adapted from the synthesis of 2-hydroxyethyl methacrylate.
-
Materials and Equipment:
-
Reaction kettle or three-neck round-bottom flask with a magnetic stirrer and condenser
-
Heating mantle
-
Methacrylic acid
-
Ethylene oxide
-
Catalyst (e.g., magnetic zeolite molecular sieve, 4-6% by weight of the carboxylic acid)
-
Distillation apparatus
-
-
Procedure:
-
To the reaction vessel, add the carboxylic acid (e.g., methacrylic acid, 1.0 equivalent) and the catalyst.
-
Stir the mixture to ensure homogeneity.
-
Add ethylene oxide (e.g., 0.95-0.99 equivalents).
-
Heat the reaction mixture to 65-70 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the product can be purified by distillation.
-
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of 2-hydroxyethyl derivatives is outlined below.
Caption: A typical experimental workflow for the synthesis and purification of 2-hydroxyethyl derivatives.
Applications in Drug Development and Research
2-Hydroxyethyl derivatives are of significant interest to the pharmaceutical industry. The introduction of a hydroxyethyl group can:
-
Enhance Solubility: The hydroxyl group can participate in hydrogen bonding, often leading to improved aqueous solubility, which is a critical factor for drug delivery.
-
Improve Pharmacokinetics: Modification of a drug candidate with a 2-hydroxyethyl group can alter its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Provide a Site for Bioconjugation: The terminal hydroxyl group is a convenient point for attaching targeting ligands, polyethylene glycol (PEG) chains, or for conjugation to proteins and other biomolecules.
-
Act as Building Blocks: These derivatives are versatile intermediates for the synthesis of more complex molecules, including heterocyclic compounds and polymers for drug delivery systems. For instance, 2-hydroxyethyl starch microparticles have been developed for the co-delivery of multiple bioactive agents.[16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. jetir.org [jetir.org]
- 6. US7084103B1 - Methods of preparation of ethoxylated phenolic compounds, compositions containing the same and related methods - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of carboxylic acids with ethylene oxide. II. Concerning the mechanism of reaction | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. data.epo.org [data.epo.org]
- 17. N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization – ScienceOpen [scienceopen.com]
- 18. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 19. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound lower than expected?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction between 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP) may not have gone to completion. Ensure sufficient reaction time. While some protocols suggest long reaction times (e.g., 18 hours), optimized procedures can shorten this to 4-5 hours.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Catalyst Inefficiency: The choice and amount of acid catalyst are critical. Strong acids like p-toluenesulfonic acid (TsOH) are effective, but milder catalysts like pyridinium p-toluenesulfonate (PPTS) are preferable for acid-sensitive substrates.[2][3] Heterogeneous catalysts, such as Amberlyst-15 ion exchange resin or silica-supported ammonium bisulfate (NH4HSO4@SiO2), can also be used and offer the advantage of easy removal by filtration.[4][5]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield. One common side reaction is the polymerization of dihydropyran, which can be initiated by strong acids. Using a catalytic amount of a milder acid can help minimize this.
-
Product Decomposition during Work-up or Purification: this compound is an acetal and is sensitive to acidic conditions, which can cause deprotection back to 2-bromoethanol.[4][6] During aqueous work-up, it is important to neutralize any residual acid with a mild base, such as a saturated sodium bicarbonate solution.[4] If purifying by column chromatography, using a stationary phase like neutral alumina or silica gel neutralized with triethylamine can prevent product degradation.[4]
-
Exothermic Reaction leading to Degradation: The reaction can be highly exothermic, especially in the absence of a solvent.[1] This can lead to the formation of degradation products and a dark-colored reaction mixture.[1] Controlling the temperature, for instance by cooling the reaction mixture to 0°C and adding the dihydropyran dropwise, is essential for achieving a high yield of a colorless product.[1]
Q2: The reaction mixture turned dark brown or black. What is the cause and how can I prevent it?
A2: A dark coloration of the reaction mixture is a common issue, often indicative of product degradation or side reactions.[1]
-
Cause: The primary cause is often an uncontrolled exothermic reaction, especially when the synthesis is performed without a solvent (neat).[1] High temperatures can lead to the decomposition of the product and the polymerization of dihydropyran.
-
Prevention:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-25°C) by using an ice bath and adding the reagents dropwise.[1]
-
Catalyst Choice: While some protocols suggest the reaction can proceed without a catalyst under controlled temperature, using a mild acid catalyst can provide better control and reduce the likelihood of side reactions.
-
Solvent Use: Performing the reaction in a solvent like dichloromethane (CH2Cl2) can help to dissipate heat, although this may increase the reaction time and complicate the work-up.[1]
-
Q3: I am having difficulty purifying the product. What are the best practices?
A3: Purification can be challenging due to the product's sensitivity and the presence of byproducts.
-
Work-up: After the reaction is complete, it is crucial to quench any remaining acid to prevent deprotection of the THP ether. This can be done by washing with a saturated sodium bicarbonate solution or by adding a base like triethylamine (TEA) until the pH is neutral.[1]
-
Distillation: Vacuum distillation is a common method for purifying this compound.[4] However, if the crude product is contaminated with degradation products, this can be difficult and may lead to further decomposition.[1] Ensuring a clean reaction will simplify the distillation process.
-
Column Chromatography: If column chromatography is necessary, it is important to use a neutral stationary phase like alumina or to neutralize silica gel with a base (e.g., triethylamine) to prevent the acidic silica from cleaving the THP ether.[4]
-
Solvent-Free Approach: An optimized, solvent-free synthesis can yield a product that is pure enough to be used in the next step without further purification, simplifying the overall process significantly.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is an acid-catalyzed addition of an alcohol (2-bromoethanol) to the double bond of an enol ether (3,4-dihydro-2H-pyran).[2][7] The mechanism involves:
-
Protonation of DHP: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized carbocation.[2][6]
-
Nucleophilic Attack: The hydroxyl group of 2-bromoethanol acts as a nucleophile and attacks the carbocation.[2][6]
-
Deprotonation: A weak base removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final product.[7]
Q2: Can this reaction be performed without a solvent?
A2: Yes, the reaction can be successfully performed without a solvent (neat), and this approach offers several advantages. A solvent-free process can lead to a higher yield (~98% compared to ~88% with a solvent), reduced reaction volume, and no wastewater generation.[1] However, the reaction is highly exothermic and requires careful temperature control to prevent side reactions and product degradation.[1]
Q3: What is the role of the acid catalyst?
A3: The acid catalyst is essential for activating the 3,4-dihydro-2H-pyran by protonating the double bond, which makes it susceptible to nucleophilic attack by the alcohol.[6][7] A variety of protic and Lewis acids can be used.
Q4: Does the formation of the THP ether create a new stereocenter?
A4: Yes, the reaction creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygen atoms). If the alcohol is chiral, this will result in a mixture of diastereomers, which can complicate purification and spectroscopic analysis.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Amberlyst-15 | Dichloromethane | Room Temperature | 18 | Not specified, but successful synthesis | [4] |
| Not specified | Dichloromethane | Not specified | ~18 | ~88 | [1] |
| None | None (Neat) | 0 - 25 | 4 - 5 | ~98 | [1] |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | Room Temperature | Not specified | General high yield | [4] |
| p-Toluenesulfonic acid (TsOH) | Dichloromethane | Room Temperature | Not specified | General high yield | [3] |
| NH4HSO4@SiO2 | Cyclopentyl methyl ether | Room Temperature | 4 | High conversion/yield | [5] |
Experimental Protocols
Method 1: Solvent-Free, High-Yield Synthesis (Optimized from Scale-up Data) [1]
-
To a four-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 2-bromoethanol (95%, 1.0 equivalent).
-
Cool the reactor to 0°C using an ice bath.
-
Add 3,4-dihydropyran (0.95 equivalents) dropwise over approximately 4 hours, ensuring the internal temperature is maintained between 0°C and 25°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Monitor the reaction completion by GC analysis.
-
Quench the reaction by adding triethylamine (TEA) until a pH of 7 is reached. The product is often pure enough for subsequent steps without further purification.
Method 2: Synthesis using a Heterogeneous Catalyst [4]
-
To a solution of 2-bromoethanol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.5 equivalents) in dichloromethane (CH2Cl2), add a catalytic amount of Amberlyst-15 ion exchange resin.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Filter the reaction mixture through Celite to remove the resin.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydropyran (DHP).[1][2] This reaction involves the protection of the hydroxyl group of 2-bromoethanol with a tetrahydropyranyl (THP) group, forming a THP ether which is stable under many non-acidic conditions.[3][4][5]
Q2: What are the typical catalysts used for this synthesis?
Various acid catalysts can be employed for this reaction. Common choices include:
-
Protic acids: p-Toluenesulfonic acid (PTSA or TsOH) is frequently used.[1][3]
-
Mildly acidic catalysts: Pyridinium p-toluenesulfonate (PPTS) is a good alternative when dealing with acid-sensitive substrates.[3]
-
Lewis acids: Boron trifluoride etherate (BF₃·Et₂O) can also be used.
-
Heterogeneous catalysts: Solid-supported acids like Amberlyst H-15 or montmorillonite K-10 clay offer the advantage of easy removal by filtration after the reaction.[6]
Q3: My reaction mixture turned dark, although the final product is colorless. Is this normal?
A darkening of the reaction mixture can occur, especially if the reaction temperature is not well-controlled.[2] The reaction between 2-bromoethanol and DHP is highly exothermic.[2] Poor temperature control can lead to the formation of colored impurities or decomposition products. It is crucial to manage the heat generated during the reaction, for instance, by slow, dropwise addition of the reagents at a cooled temperature (e.g., 0 °C).[2]
Q4: What are the potential side reactions I should be aware of?
The primary side reaction of concern is the acid-catalyzed polymerization of 3,4-dihydropyran (DHP).[6] Strong acidic conditions and elevated temperatures can promote this unwanted reaction, leading to a decrease in the yield of the desired product and complicating the purification process.[6]
Another potential, though less commonly reported during the protection step, is the formation of byproducts from the reaction of the intermediate carbocation with the solvent or other nucleophiles present.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The acid catalyst may have degraded. | Use a fresh bottle of catalyst or verify its activity.[6] |
| Presence of Water: Moisture can hydrolyze the intermediate and deactivate the catalyst. | Ensure all glassware is oven-dried and use anhydrous solvents.[6] | |
| Suboptimal Stoichiometry: An incorrect ratio of 2-bromoethanol to DHP can result in an incomplete reaction. | A slight excess of DHP (1.1 to 1.5 equivalents) is often recommended.[6] | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures for less reactive substrates. | If the reaction is sluggish, consider allowing it to warm to room temperature or gently heating it to 40-50°C after the initial addition.[6] | |
| Formation of Significant Side Products (e.g., DHP polymer) | Strong Acid Catalyst: Highly acidic conditions can favor the polymerization of DHP. | Consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).[6] |
| High Reaction Temperature: The exothermic nature of the reaction can lead to localized heating, promoting side reactions. | Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents. Add the catalyst or DHP slowly and portion-wise to control the exotherm.[2][6] | |
| High Catalyst Concentration: An excess of the acid catalyst can accelerate the rate of side reactions. | Use a catalytic amount of the acid. | |
| Difficult Purification | Presence of DHP Polymer: The polymeric byproduct can be a sticky, non-volatile substance that complicates chromatography. | Optimize the reaction conditions to minimize polymer formation. During workup, quenching the reaction with a mild base like triethylamine (TEA) until the pH is neutral can help.[2] |
Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Bromoethanol
-
3,4-Dihydropyran (DHP)
-
p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a solution of 2-bromoethanol (1.0 eq) and 3,4-dihydropyran (1.0-1.2 eq) in anhydrous dichloromethane, add p-toluenesulfonic acid (0.05-0.1 eq) in portions at 0 °C under an inert atmosphere.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Once the reaction is complete, quench the reaction by adding triethylamine (TEA) until the pH is approximately 7.[2]
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 50:1) as the eluent to obtain this compound as a colorless oil.[1]
Reaction Pathways
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the competing side reaction of DHP polymerization.
References
purification of 2-(2-Bromoethoxy)tetrahydro-2H-pyran from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Bromoethoxy)tetrahydro-2H-pyran from a crude reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is a dark color (brown or black) after synthesis or distillation. | - Residual acid catalyst from the reaction. - Thermal decomposition, especially during high-temperature distillation. - Air oxidation. | - Neutralize the crude reaction mixture with a mild base like triethylamine (TEA) or potassium carbonate (K2CO3) before workup or distillation. - Perform distillation under high vacuum to lower the boiling point and reduce thermal stress. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and consider adding a stabilizer like potassium carbonate. |
| Strong gas evolution during aqueous workup with sodium bicarbonate. | Reaction of residual acid catalyst with the bicarbonate base. | - Add the bicarbonate solution slowly and with vigorous stirring to control the rate of gas evolution. - Alternatively, use a weaker base for neutralization, such as triethylamine, before the aqueous wash. |
| Low yield after purification. | - Incomplete reaction. - Decomposition during purification (distillation or chromatography). - Inefficient extraction. | - Monitor the reaction progress by TLC or GC to ensure completion. - Use optimized distillation conditions (high vacuum, lower temperature). For thermally sensitive compounds, consider flash chromatography as a milder alternative. - Ensure proper phase separation during extraction and perform multiple extractions to maximize recovery. |
| Product co-distills with impurities. | Boiling points of the product and impurities are very close. | - Use fractional distillation with a packed column to improve separation efficiency. - Alternatively, use flash column chromatography for separation based on polarity rather than boiling point. |
| Product degrades upon storage, turning dark. | Inherent instability of the compound, possibly due to trace acidic impurities catalyzing decomposition. | - Ensure the final product is free of acidic residues by passing it through a small plug of basic alumina or by washing with a dilute basic solution followed by drying. - Store the purified liquid at low temperatures (2-8°C) under an inert atmosphere and stabilized with potassium carbonate. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted starting materials (2-bromoethanol and 3,4-dihydropyran), residual acid catalyst (e.g., p-toluenesulfonic acid), and byproducts from side reactions. These byproducts can include polymers of 3,4-dihydropyran and degradation products formed during the reaction or workup, which often contribute to the dark coloration of the crude product.
Q2: What is the recommended purification method for this compound?
A2: Both vacuum distillation and flash column chromatography are effective methods. The choice depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation is suitable for larger scale purifications where impurities have significantly different boiling points from the product.
-
Flash Column Chromatography is ideal for smaller scales or when impurities have similar boiling points to the product, as it separates based on polarity.
Q3: What are the optimal conditions for vacuum distillation?
A3: The optimal conditions aim to minimize thermal stress on the compound. Reported conditions include:
-
62-64 °C at 0.4 mmHg
-
82-86 °C at approximately 0.7 mmHg
It is crucial to use a high-quality vacuum to keep the distillation temperature as low as possible.
Q4: Can I use an aqueous workup to purify the crude product?
A4: Yes, an aqueous workup is a common initial purification step. A typical procedure involves diluting the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate), washing with a mild basic solution (like saturated sodium bicarbonate) to neutralize the acid catalyst, followed by a wash with brine to reduce the water content in the organic layer. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) before concentrating. Be cautious of gas evolution when using sodium bicarbonate.
Q5: Why is my purified this compound turning black over time and how can I prevent it?
A5: The discoloration is a sign of product degradation. This can be caused by trace amounts of residual acid or exposure to air and light. To prevent this:
-
Ensure all acidic catalyst is removed during the workup.
-
Store the purified compound at 2-8°C in a well-sealed container under an inert atmosphere (nitrogen or argon).
-
For long-term storage, consider adding a small amount of potassium carbonate as a stabilizer.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for small to medium-scale purification to achieve high purity.
-
Preparation of the Crude Sample:
-
After the reaction is complete, quench the reaction by adding triethylamine until the pH is neutral (pH ~7).
-
Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the crude residue in a minimal amount of dichloromethane or the chromatography eluent.
-
-
Chromatography Setup:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. A common system is a mixture of petroleum ether and ethyl acetate. A 50:1 petroleum ether/ethyl acetate mixture has been reported to be effective.
-
Prepare the column by packing the silica gel as a slurry in the eluent.
-
-
Elution and Collection:
-
Carefully load the dissolved crude sample onto the top of the silica gel column.
-
Begin elution with the mobile phase, applying positive pressure (e.g., with air or nitrogen).
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Final Product Isolation:
-
Concentrate the combined pure fractions under reduced pressure to remove the eluent.
-
Dry the resulting colorless oil under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is effective for larger quantities of the crude product.
-
Neutralization and Initial Workup:
-
After the reaction, cool the mixture and quench with triethylamine until a neutral pH is achieved.
-
If a solvent was used, it can be removed under reduced pressure. For neat reactions, proceed directly to distillation.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus for vacuum distillation.
-
Ensure all glass joints are well-sealed with vacuum grease.
-
Use a cold trap between the distillation apparatus and the vacuum pump.
-
-
Distillation Process:
-
Apply a high vacuum (e.g., 0.4 - 0.7 mmHg).
-
Gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the expected boiling point (e.g., 62-64 °C at 0.4 mmHg).
-
The pure product should be a colorless liquid.
-
-
Storage:
-
Transfer the purified product to a clean, dry container.
-
For enhanced stability, add a small amount of anhydrous potassium carbonate.
-
Store at 2-8°C under an inert atmosphere.
-
Data Presentation
| Parameter | Flash Column Chromatography | Vacuum Distillation |
| Typical Purity | >95% | ~96% |
| Reported Yield | 89% | ~75% (can be lower due to degradation) |
| Scale | mg to multi-gram | Gram to Kilogram |
| Key Advantage | High resolution for close-boiling impurities | Efficient for large quantities |
| Key Disadvantage | Can be time-consuming and uses larger volumes of solvent | Potential for thermal degradation of the product |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
preventing degradation of 2-(2-bromoethoxy)tetrahydro-2H-pyran upon storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(2-bromoethoxy)tetrahydro-2H-pyran upon storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional organic compound featuring a bromoalkane and a tetrahydropyranyl (THP) ether. The THP group serves as a common protecting group for the alcohol functionality of 2-bromoethanol. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the controlled introduction of a 2-hydroxyethyl or a bromoethyl moiety is required.[1]
Q2: What are the primary causes of degradation for this compound during storage?
The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the THP ether (acetal) linkage.[2][3][4][5] Trace amounts of acidic impurities or exposure to atmospheric moisture can initiate this process. Additionally, like other bromoalkanes and ethers, the compound can be sensitive to heat, light, and air, which may lead to other degradation pathways and discoloration.[6][7]
Q3: I've noticed my sample has turned yellow or black. What causes this discoloration?
Discoloration, such as turning yellow or black, is a common indicator of degradation.[6] While the primary degradation via hydrolysis is colorless, the discoloration is likely due to secondary reactions. Possible causes include:
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Liberation of Bromine: Degradation of the bromoethoxy side chain, potentially accelerated by light or heat, can release elemental bromine (Br₂), which is reddish-brown.
-
Polymerization: Residual dihydropyran (DHP), a starting material for the synthesis of the THP ether, can polymerize under acidic conditions, forming colored byproducts.[8]
-
Oxidation: Ethers are susceptible to oxidation, which can form peroxides. This process can be initiated by light and air.[9]
Q4: How can I prevent the degradation of this compound?
To ensure the stability of the compound, it is crucial to adhere to proper storage and handling procedures. The key is to prevent exposure to acidic conditions, moisture, light, and elevated temperatures. The use of a stabilizer is also highly recommended.
Troubleshooting Guides
Issue 1: Compound Degradation Detected by Analytical Methods (e.g., new peaks in GC/HPLC)
-
Possible Cause: Acid-catalyzed hydrolysis of the THP ether.
-
Recommended Actions:
-
Confirm Degradation Products: Use GC-MS to identify the degradation products. The expected products of hydrolysis are 2-bromoethanol and 5-hydroxypentanal (which is in equilibrium with 2-hydroxytetrahydropyran).
-
Check for Acidity: Test the pH of your sample if possible (e.g., a solution in a neutral solvent).
-
Implement Stabilization: If the compound is unstabilized, add a small amount of a solid, anhydrous base like potassium carbonate (K₂CO₃) to the storage vial.[1][4][6][10][11][12][13]
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Table 1).
-
Issue 2: Visible Discoloration (Yellowing or Blackening) of the Compound
-
Possible Cause: Secondary degradation pathways, such as oxidation, release of bromine, or polymerization of impurities.
-
Recommended Actions:
-
Assess Purity: Check the purity of the material using GC or HPLC before use. Minor discoloration may not always significantly affect the outcome of a reaction, but it is an indicator of degradation.[14]
-
Repurification (for advanced users): If the purity is compromised and a fresh batch is not available, the compound can be repurified. A common method is flash column chromatography on silica gel. However, care must be taken as silica gel can be slightly acidic. It is advisable to use a non-polar eluent system and potentially neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Improve Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and strictly protect it from light.[6]
-
Storage and Handling Recommendations
Proper storage is the most effective way to prevent degradation. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions.[15] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and peroxide formation by excluding oxygen.[7][10] |
| Light | Store in an amber or opaque vial | Protects from light-induced degradation, which can affect the bromoalkane moiety.[6][11] |
| Moisture | Tightly sealed container, store in a desiccator | Prevents hydrolysis of the acid-sensitive THP ether.[15] |
| Stabilizer | Addition of ~1% w/w anhydrous K₂CO₃ | Neutralizes trace acidic impurities that catalyze hydrolysis.[4][12] |
| Container Material | Glass with PTFE-lined cap | Ensures an inert storage surface and a tight seal. |
Degradation Pathways and Prevention
The primary degradation pathway is acid-catalyzed hydrolysis. The following diagram illustrates the mechanism and the role of a basic stabilizer.
Caption: Acid-catalyzed hydrolysis of the THP ether and its prevention.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This is a general protocol that should be optimized for your specific instrument and system.
| Parameter | Suggested Setting |
| Column | Non-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Injector Temp. | 250°C |
| Detector | FID (Flame Ionization Detector) or MS (Mass Spectrometer) |
| Detector Temp. | 280°C (FID) |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Sample Prep. | Dilute sample to ~1 mg/mL in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). |
| Injection Vol. | 1 µL (with appropriate split ratio, e.g., 50:1) |
Protocol 2: Stability-Indicating HPLC Method
To avoid on-column degradation, it is critical to use a neutral or slightly basic mobile phase.[16]
| Parameter | Suggested Setting |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a neutral buffer (e.g., 10 mM Ammonium Acetate in water). Avoid acidic modifiers like TFA. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 210 nm (as the compound has no strong chromophore) or ELSD/CAD |
| Sample Prep. | Dissolve sample to ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter. |
| Injection Vol. | 10 µL |
Workflow for Troubleshooting and Prevention
The following diagram outlines a logical workflow for addressing stability issues.
Caption: A logical workflow for ensuring the quality of the reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. bldpharm.com [bldpharm.com]
- 16. benchchem.com [benchchem.com]
managing exothermic reactions in 2-(2-bromoethoxy)tetrahydro-2H-pyran synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran, with a specific focus on managing the reaction's exothermic nature.
Frequently Asked Questions (FAQs)
Q1: Why is managing the exotherm in this synthesis so critical?
A: The reaction between 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP) is highly exothermic and can be very rapid.[1] Uncontrolled, the temperature can rise dramatically, potentially reaching over 117°C within seconds, especially in solvent-free conditions.[1] This can lead to several critical issues:
-
Safety Hazards: Risk of a runaway reaction, leading to a boil-over and pressure buildup in a closed system.
-
Product Degradation: High temperatures can cause the formation of degradation byproducts, resulting in a dark-colored crude product and a lower overall yield of the desired colorless compound.[1]
-
Reduced Purity: The formation of side products complicates purification, requiring additional steps like distillation, which can further reduce the final yield.[1]
Q2: What are the primary methods for controlling the reaction temperature?
A: Effective temperature control is achieved through a combination of methods:
-
Cooling: Pre-cooling the reaction vessel and reagents to 0°C using an ice bath is a standard and effective practice.[1]
-
Controlled Reagent Addition: The most critical control parameter is the slow, drop-wise addition of 3,4-dihydro-2H-pyran (DHP) to the 2-bromoethanol.[1] This ensures the heat generated can be dissipated by the cooling system as it is produced.
-
Use of a Solvent: Performing the reaction in a solvent such as dichloromethane (CH2Cl2) helps to absorb and dissipate the heat generated, acting as a thermal buffer.[1][2]
-
Catalyst Selection: While acid catalysts like p-toluenesulfonic acid (p-TsOH) are common, the reaction can be successfully performed without a catalyst.[1][3] Eliminating the catalyst can sometimes lead to a more controlled reaction and simplifies the work-up process.[1]
Q3: My reaction mixture turned dark brown or black. What happened, and is the product usable?
A: A dark-colored reaction mixture is a common issue and typically indicates that the reaction temperature was too high, leading to the formation of degradation byproducts.[1] The pure product, this compound, is a colorless liquid.[1] While the product may still be present, the dark mixture will require rigorous purification, usually distillation, to isolate the pure compound.[1] The discoloration is a sign that the exotherm was not adequately controlled.
Q4: Can I perform this synthesis without a solvent (neat)? What are the risks and benefits?
A: Yes, a solvent-free or "neat" synthesis is possible and offers several advantages, including simplified work-up, elimination of solvent waste, and increased process productivity.[1] However, the risks are significantly higher due to the concentration of the reactants. The reaction is highly exothermic, and without a solvent to act as a heat sink, precise control over the DHP addition rate and highly efficient cooling are absolutely critical to prevent a runaway reaction.[1]
Q5: I observed significant gas evolution during the sodium bicarbonate wash. Is this normal?
A: Yes, this is a normal observation if an acid catalyst (like p-TsOH) was used.[1] The gas is carbon dioxide (CO2), produced from the neutralization reaction between the acidic catalyst and the sodium bicarbonate. It is important to add the bicarbonate solution slowly and ensure the vessel is adequately vented to safely release the pressure.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Runaway Reaction / Rapid Temperature Spike | 1. 3,4-dihydro-2H-pyran (DHP) was added too quickly. 2. Cooling bath is inefficient or at the wrong temperature. 3. Reaction was initiated at too high a temperature. | 1. Immediate Action: Stop the addition of DHP. 2. Ensure the cooling bath has sufficient capacity and is at 0°C or below. 3. Improve stirring to ensure even heat distribution. 4. For future experiments, significantly reduce the DHP addition rate and monitor the internal temperature closely. |
| Low Yield | 1. Product degradation due to poor temperature control.[1] 2. Incomplete reaction. 3. Loss of product during work-up or distillation. 4. Hydrolysis of the THP ether due to the presence of water. | 1. Maintain strict temperature control (0-25°C) throughout the DHP addition.[1] 2. Monitor the reaction's completion using GC or NMR.[1] 3. Optimize the work-up by quenching with a base like triethylamine (TEA) to neutralize the acid before washing.[1] 4. Ensure all reagents and glassware are anhydrous to prevent hydrolysis.[3] |
| Product Purity Issues / Contamination | 1. Formation of byproducts at elevated temperatures.[1] 2. Residual acid catalyst causing degradation during storage or work-up. 3. Product instability. | 1. Implement stricter temperature control measures. 2. Consider running the reaction without a catalyst if possible.[1] 3. Ensure the reaction is thoroughly quenched and neutralized (e.g., with TEA to pH 7) before work-up.[1] 4. Purify the crude product by vacuum distillation.[1] 5. Store the purified product in a cool (2-8°C), dry, and dark place. |
Data and Experimental Protocols
Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Temperature Control | Reaction Time | Typical Yield | Reference |
| R&D Lab Scale | p-Toluenesulfonic acid | Dichloromethane | Cooled to 0°C, then warm to RT | ~18 hours | ~88% | [1] |
| Solvent-Free Scale-Up | None | None (Neat) | 0-25°C (controlled addition) | ~4-5 hours | ~98% | [1] |
| Lewis Acid Catalysis | ZnCl₂, BF₃·OEt₂ | Not specified | 25°C | 3 hours | ~80% | [3] |
| Heterogeneous Catalysis | Amberlyst-15 resin | Dichloromethane | Not specified | 18 hours | Not specified | [2] |
Experimental Protocol 1: Lab-Scale Synthesis with Solvent
This protocol is adapted from a standard laboratory method.[1]
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, dissolve 2-bromoethanol (1 equivalent) in dichloromethane (approx. 10 mL per gram of bromoethanol).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (approx. 0.02 equivalents).
-
DHP Addition: Add 3,4-dihydro-2H-pyran (1.2 equivalents) drop-wise via the addition funnel over approximately 50-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 18 hours or until completion is confirmed by GC or NMR analysis.
-
Work-up: Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
Experimental Protocol 2: Optimized Solvent-Free (Neat) Synthesis
This protocol is adapted from a scaled-up, optimized process.[1] Caution: This method requires excellent cooling capacity and very slow addition.
-
Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere with 2-bromoethanol (1 equivalent).
-
Cooling: Cool the 2-bromoethanol to 0°C using the reactor jacket.
-
DHP Addition: Add 3,4-dihydro-2H-pyran (1.1 equivalents) drop-wise via the addition funnel at a very slow, controlled rate. The rate should be adjusted to maintain an internal temperature between 0°C and 25°C. For a 300g scale of bromoethanol, this addition may take up to 4 hours.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Confirm reaction completion by GC.
-
Quenching: Add triethylamine (TEA) drop-wise until the pH of the mixture is 7 to neutralize any residual acidity.
-
Isolation: The resulting product is often pure enough to be used directly in the next step without further purification.
Process and Logic Diagrams
Caption: Controlled synthesis workflow for managing exotherms.
Caption: Troubleshooting logic for a runaway exothermic reaction.
References
minimizing reaction time for 2-(2-bromoethoxy)tetrahydro-2H-pyran formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran. Our goal is to help you minimize reaction time and troubleshoot common issues encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the hydroxyl group of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. This is an acid-catalyzed addition reaction to a vinyl ether.
Q2: What are the typical catalysts used for this reaction, and how do they affect the reaction time?
Commonly used catalysts include p-toluenesulfonic acid (p-TsOH) and Amberlyst-15 ion exchange resin.[1][2] The choice of catalyst can significantly impact the reaction time. Acidic catalysts like p-TsOH can lead to shorter reaction times, on the order of 2 hours at room temperature.[2] In contrast, using a solid acid catalyst like Amberlyst-15 may require longer reaction times, up to 18 hours.[1]
Q3: Can this reaction be performed without a solvent?
Yes, a solvent-free approach has been shown to reduce the reaction time to 4-5 hours.[3] This method also simplifies the work-up process and reduces solvent waste. However, it is important to note that the reaction is exothermic and requires careful temperature control.[3]
Q4: What is the role of temperature in this reaction?
Temperature control is crucial for this synthesis. The reaction is exothermic, and uncontrolled heat evolution can lead to the formation of dark-colored byproducts.[3] Some procedures recommend running the reaction at room temperature[2], while others start at 0°C to manage the initial exotherm.[3] A study on the scale-up of this synthesis noted that maintaining the temperature between 0-25°C resulted in a colorless product.[3]
Q5: What are the common side reactions to be aware of?
The primary side reactions can include polymerization of the 3,4-dihydro-2H-pyran, especially in the presence of a strong acid and at elevated temperatures. Additionally, the formation of colored impurities can occur if the reaction temperature is not adequately controlled.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient catalyst loading. | 1. Use fresh or properly stored catalyst. 2. Gradually increase the temperature while monitoring for exotherm and side product formation. 3. Increase the catalyst amount, but be cautious of increased exotherm and potential side reactions. |
| Dark Reaction Mixture/Product | 1. Uncontrolled exothermic reaction. 2. High reaction temperature. 3. Prolonged reaction time in the presence of a strong acid. | 1. Control the addition rate of reactants, especially on a larger scale.[3] 2. Use an ice bath to maintain the temperature, particularly during the initial stages.[3] 3. Monitor the reaction progress (e.g., by GC or TLC) and quench the reaction promptly upon completion.[3] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Side reactions consuming starting materials. | 1. See "Slow or Incomplete Reaction" above. 2. Optimize the extraction and distillation procedures. A simple work-up followed by use of the crude product may be possible.[3] 3. Control the reaction temperature and consider a milder catalyst or shorter reaction time. |
| Difficulty with Work-up | 1. Emulsion formation during aqueous wash. 2. Residual acid catalyst. | 1. Add brine to the aqueous layer to break the emulsion. 2. Neutralize the reaction mixture with a mild base (e.g., triethylamine or sodium bicarbonate solution) before extraction.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Amberlyst-15 | Dichloromethane (CH2Cl2) | Not specified (likely RT) | 18 hours | Not specified | [1] |
| p-Toluenesulfonic acid | Dichloromethane (CH2Cl2) | Room Temperature | 2 hours | 89% | [2] |
| None (autocatalytic) | None (solvent-free) | 0-25°C (controlled addition) | 4-5 hours | ~98% | [3] |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid [2]
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Dissolve 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL).
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Add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, concentrate the mixture.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to obtain this compound.
Protocol 2: Synthesis using Amberlyst-15 Ion Exchange Resin [1]
-
To a solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in dichloromethane (400 mL), add a spatula of Amberlyst-15 ion exchange resin.
-
Stir the reaction mixture for 18 hours.
-
Filter the mixture through Celite to remove the resin.
-
Concentrate the filtrate.
-
Purify the product by distillation (40 mm Hg, b.p.=102° C.).
Protocol 3: Optimized Solvent-Free Synthesis [3]
Note: This is a generalized protocol based on the findings of a scale-up study. Specific reagent quantities and addition rates should be optimized for the desired scale.
-
Charge the reactor with 2-bromoethanol.
-
Cool the 2-bromoethanol to 0°C.
-
Add 3,4-dihydro-2H-pyran (DHP) dropwise while maintaining the internal temperature between 0-25°C. The reaction is exothermic and the addition rate should be controlled to manage the temperature.
-
Monitor the reaction by GC analysis. The reaction is typically complete within 4-5 hours.
-
Upon completion, quench the reaction with a suitable base (e.g., triethylamine) to neutralize any residual acidity.
-
The product can be used directly or purified further if necessary.
Visualizations
Caption: General experimental workflow for the synthesis.
References
alternative solvents for the synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of this compound?
A1: Dichloromethane (CH₂Cl₂) is a frequently cited solvent for this reaction, often in the presence of an acid catalyst such as p-toluenesulfonic acid or Amberlyst-15 ion exchange resin.[1][2]
Q2: Are there greener or alternative solvents available for this synthesis?
A2: Yes, several alternatives to dichloromethane have been successfully explored. Toluene has been used as a direct replacement.[3] More environmentally friendly options include conducting the reaction under solvent-free (neat) conditions, which has been shown to be highly efficient.[3][4] Green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are also potential alternatives for tetrahydropyranylation reactions.[5]
Q3: What catalysts are typically used for this reaction?
A3: The reaction is an acid-catalyzed protection of an alcohol. Common catalysts include:
-
p-Toluenesulfonic acid (p-TsOH)[2]
-
Amberlyst-15 ion exchange resin[1]
-
Zirconium tetrachloride (ZrCl₄)[6] Interestingly, the reaction can also proceed efficiently without a catalyst, particularly under solvent-free conditions.[3]
Q4: Is the reaction exothermic?
A4: Yes, the synthesis of this compound is a very exothermic reaction.[3] Proper temperature control, especially during the addition of reagents, is crucial for safety and to minimize side product formation.
Q5: What is a typical yield for this synthesis?
A5: Yields can be quite high depending on the conditions. In dichloromethane, yields of 88-89% have been reported.[2][3] An optimized solvent-free process can achieve yields of approximately 98%.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Decomposition of product during work-up or distillation. - Inefficient catalyst. | - Monitor the reaction by GC or TLC to ensure completion. - For solvent-based reactions, consider switching to a solvent-free approach to simplify work-up.[3] - If using a catalyst, ensure it is fresh and active. Consider trying an alternative catalyst. - Control the temperature during reagent addition to prevent side reactions due to the exotherm.[3] |
| Dark Reaction Mixture | - High reaction temperature causing decomposition or polymerization of dihydropyran. - Presence of acidic impurities. | - Maintain a controlled temperature (e.g., 0-25 °C) during the reaction.[3] - Use a controlled, drop-wise addition of 3,4-dihydropyran.[3] - After the reaction is complete, quench with a mild base like triethylamine (TEA) or wash with a saturated sodium bicarbonate solution to neutralize residual acid.[3] |
| Long Reaction Time | - Low reaction temperature. - Inefficient catalyst or insufficient catalyst loading. | - While low temperature can control exothermicity, it is not always strictly necessary for the reaction to proceed.[3] Consider allowing the reaction to warm to room temperature. - Increase catalyst loading or switch to a more efficient catalyst. - A solvent-free approach has been shown to reduce reaction times significantly compared to reactions in dichloromethane.[3] |
| Difficult Product Isolation/Purification | - Formation of byproducts due to uncontrolled exotherm. - Residual solvent being difficult to remove. | - Implement better temperature control.[3] - A solvent-free (neat) synthesis eliminates the need for solvent removal and can simplify the work-up procedure, often yielding a product pure enough for subsequent steps without distillation.[3] |
Quantitative Data Summary
| Solvent | Catalyst | Reagent Ratio (DHP:Bromoethanol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dichloromethane (CH₂Cl₂) | Amberlyst-15 | 1.5 : 1 | Room Temp | 18 | ~51% (calculated from masses) | [1] |
| Dichloromethane (CH₂Cl₂) | p-TsOH | 1 : 1 | Room Temp | 2 | 89 | [2] |
| Dichloromethane (CH₂Cl₂) | None specified | Not specified | Not specified | ~18 | 88 | [3] |
| Toluene | None specified | Not specified | 0 | Not specified | Not specified | [3] |
| Solvent-Free (Neat) | None | 1 : 1 (approx.) | 0 → Room Temp | 1 (after addition) | ~98 | [3] |
Experimental Protocols
Protocol 1: Synthesis in Dichloromethane (CH₂Cl₂)[2]
-
To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion by TLC or GC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to afford this compound as a colorless oil (5.6 g, 89% yield).
Protocol 2: Solvent-Free (Neat) Synthesis[3]
-
Charge a 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere with 2-bromoethanol (95%, 300.0 g).
-
Cool the mixture to 0 °C.
-
Add 3,4-dihydropyran (226.7 g) drop-wise over approximately 240 minutes, maintaining the temperature between 0-25 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Check for reaction completion using GC.
-
Quench the reaction by adding triethylamine (TEA) until a pH of 7 is reached to neutralize any residual acidity. The product is often pure enough to be used directly in the next step.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting an alternative solvent for the synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 17739-45-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Issues with Diastereomer Formation Using THP Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to diastereomer formation when using tetrahydropyranyl (THP) as a protecting group for alcohols.
Frequently Asked Questions (FAQs)
Q1: What is a THP protecting group and why is it used?
A1: A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups in organic synthesis. It is formed by reacting an alcohol with 3,4-dihydropyran (DHP) under acidic conditions. The THP group is favored for its ease of installation, general stability under many non-acidic reaction conditions (such as with organometallics, hydrides, and during acylations and alkylations), and its straightforward removal under mild acidic conditions.[1][2][3]
Q2: Why does the use of a THP protecting group lead to the formation of diastereomers?
A2: The reaction of an alcohol with 3,4-dihydropyran (DHP) to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the original alcohol is already chiral, this results in the formation of a mixture of diastereomers.[1][2] These diastereomers have different physicochemical properties, which can complicate purification and spectral analysis.[1]
Q3: How can I confirm the formation of diastereomers in my reaction mixture?
A3: The presence of diastereomers can typically be confirmed by NMR spectroscopy. You will likely observe a doubling of signals for the protons and carbons near the newly formed stereocenter. For example, the proton at the anomeric carbon (O-CH-O) of the THP ether will appear as two distinct signals, often as multiplets, in the 1H NMR spectrum.[4] The ratio of these signals can be used to determine the diastereomeric ratio of the product mixture.
Q4: What is the typical diastereomeric ratio observed in THP protection of a chiral alcohol?
A4: The diastereomeric ratio is often close to 1:1, especially without any specific chiral control elements in the reaction. For example, the protection of (-)-menthol, a chiral secondary alcohol, with DHP in the presence of a heterogeneous acid catalyst (NH4HSO4@SiO2) has been reported to yield an almost 1:1 mixture of two diastereoisomers.[5] However, the ratio is not always predictable and can deviate from 50:50.
Troubleshooting Guides
Problem 1: My reaction has produced a mixture of diastereomers that are difficult to separate.
-
Possible Cause: Diastereomers often have very similar polarities, making their separation by standard column chromatography challenging.[6]
-
Troubleshooting Steps:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems to maximize the difference in polarity between the diastereomers. A common starting point for normal phase silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[6] Fine-tuning the ratio of these solvents is crucial.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (neutral or basic) or a bonded-phase silica gel (e.g., cyano or diol).
-
Technique: Employing flash chromatography with a long column and a slow gradient of the eluent can improve resolution. In some cases, multiple chromatographic runs may be necessary.[6]
-
-
Consider HPLC or SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), especially with chiral stationary phases, can offer superior separation of diastereomers.[7]
-
Crystallization: If the diastereomers are crystalline, fractional crystallization may be a viable separation technique.
-
Problem 2: I want to avoid the formation of diastereomers altogether.
-
Possible Cause: The inherent nature of the THP group introduction to a chiral alcohol leads to diastereomer formation.
-
Troubleshooting Steps:
-
Use an Achiral Protecting Group: The most straightforward solution is to use a protecting group that does not introduce a new stereocenter. Common alternatives include:
-
Silyl Ethers: tert-Butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are widely used and are stable to a broad range of reaction conditions.
-
Methoxymethyl (MOM) ether: This is another acetal-based protecting group that does not create a new chiral center.
-
Benzyl (Bn) ether: This is a robust protecting group, though its removal often requires hydrogenolysis.
-
-
Attempt Diastereoselective THP Protection: While less common, it is sometimes possible to influence the diastereomeric ratio by using a chiral acid catalyst. Chiral Brønsted acids have been shown to be effective in promoting stereoselective reactions. This approach requires careful screening of catalysts and reaction conditions.
-
Data Presentation
| Protecting Group | Reagents | Solvent | Conditions | Diastereomer Formation |
| THP | 3,4-Dihydropyran, cat. p-TsOH | Dichloromethane | Room Temperature | Yes (for chiral alcohols) |
| TBS | TBS-Cl, Imidazole | DMF | Room Temperature | No |
| MOM | MOM-Cl, DIPEA | Dichloromethane | 0 °C to Room Temp. | No |
| Bn | BnBr, NaH | DMF | 0 °C to Room Temp. | No |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of an Alcohol
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Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add 3,4-dihydropyran (DHP) (1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
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Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Separation of THP Ether Diastereomers by Flash Column Chromatography
This is a general guideline, and specific conditions will need to be optimized for each compound.
-
Develop a TLC method: Test various solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to find a system that shows some separation between the two diastereomer spots. The ideal Rf values should be between 0.2 and 0.4.
-
Prepare the column: Use a long, narrow column for better resolution. Pack the column with silica gel using the chosen eluent system.
-
Load the sample: Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent and load it onto the column.
-
Elute the column: Run the column with the chosen eluent system. A slow flow rate and the collection of many small fractions will improve the chances of separating the diastereomers.
-
Analyze the fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure diastereomers and which contain a mixture.
-
Combine and concentrate: Combine the fractions containing each pure diastereomer and concentrate them under reduced pressure.
Protocol 3: TBS Protection of an Alcohol (Alternative to THP)
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Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
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Add imidazole (2.2 equiv).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv).
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: MOM Protection of an Alcohol (Alternative to THP)
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Dissolve the alcohol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0-4.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of THP ether formation leading to diastereomers.
Caption: General workflow for handling THP-protected diastereomers.
Caption: Decision tree for troubleshooting diastereomer issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Acidic Deprotection of Tetrahydropyranyl (THP) Ethers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the acidic deprotection of tetrahydropyranyl (THP) ethers. It is intended for researchers, scientists, and professionals in drug development who utilize this common protecting group strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acidic deprotection of THP ethers.
Problem 1: Incomplete or Slow Deprotection
Symptoms: TLC analysis shows significant amounts of remaining starting material (THP-protected compound) even after the expected reaction time.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficiently Acidic Conditions | The catalyst may be too weak, or the concentration may be too low for the specific substrate. Consider switching to a stronger acid or slightly increasing the catalyst loading. For sterically hindered alcohols, more forcing conditions like a stronger acid or higher temperature may be necessary.[1] |
| Inappropriate Solvent | The solvent system may not be optimal for the reaction. Protic solvents like methanol or ethanol often facilitate the reaction by participating in the acetal exchange.[2] A common solvent system is a mixture of THF, acetic acid, and water.[3][4] |
| Low Temperature | The reaction may be too slow at room temperature. Gently warming the reaction mixture can increase the rate of deprotection. However, be cautious of potential side reactions with sensitive substrates. |
| Presence of Basic Impurities | Trace amounts of base in the starting material or solvent can neutralize the acid catalyst. Ensure all reagents and solvents are pure. |
Problem 2: Unexpected Cleavage of the THP Group
Symptoms: The THP group is cleaved during a reaction step where it should be stable, or during work-up and purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic Reagents or Catalysts | Subsequent reaction steps may use acidic reagents that inadvertently cleave the THP ether.[5] |
| Acidic Aqueous Work-up | Washing with an acidic aqueous solution can cause premature deprotection. Use a neutral or slightly basic wash, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.[5] |
| Acidic Stationary Phase in Chromatography | Standard silica gel is weakly acidic and can cause the cleavage of THP ethers during column chromatography.[5] To mitigate this, you can use a neutral stationary phase like neutral alumina or Florisil.[5] Alternatively, you can buffer the eluent with a small amount of a non-nucleophilic base like triethylamine (~1-2%). |
| Improper Storage | Exposure to acidic vapors or moisture during storage can lead to gradual decomposition.[5] Store THP-protected compounds in a cool, dry place away from acids. |
Problem 3: Formation of Side Products
Symptoms: TLC or NMR analysis shows the presence of unexpected spots or peaks in addition to the desired product and starting material.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acid-Sensitive Functional Groups | The substrate may contain other acid-labile functional groups that are not compatible with the deprotection conditions. If other acid-sensitive groups are present, a milder catalyst should be chosen.[3] |
| Reaction with Solvent | The carbocation intermediate formed during deprotection can be trapped by the solvent. For example, using methanol as a solvent can result in the formation of a methyl-substituted THP ether byproduct.[2] |
| Tautomerization of the Byproduct | The immediate byproduct of deprotection is 2-hydroxy-tetrahydropyran, which can tautomerize to 5-hydroxypentanal.[3] |
Below is a troubleshooting workflow to help diagnose issues with THP deprotection.
Caption: Troubleshooting workflow for acidic THP deprotection.
Frequently Asked Questions (FAQs)
Q1: What is a THP ether and why is it used?
A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups in organic synthesis. It is formed by reacting an alcohol with 3,4-dihydropyran (DHP) under acidic conditions. The THP group is favored because it is easy to introduce, stable under many reaction conditions (especially basic, organometallic, and reductive conditions), and can be removed under mild acidic conditions.[1][2][5]
Q2: Under what conditions are THP ethers stable?
THP ethers are generally stable under strongly basic conditions, making them compatible with reagents like Grignard reagents, organolithiums, metal hydrides, and reagents used for acylation and alkylation.[5][6]
Q3: Does the formation of a THP ether create a new stereocenter?
Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygen atoms). If the starting alcohol is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., in NMR).[1][5][6]
Q4: What is the general mechanism for the acidic deprotection of THP ethers?
The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal. The key steps involve:
-
Protonation of the ether oxygen of the THP group.
-
Cleavage of the C-O bond to release the alcohol and form a resonance-stabilized oxocarbenium ion.
-
The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent, to form 2-hydroxy-tetrahydropyran (which is in equilibrium with 5-hydroxypentanal).[3]
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Quantitative Data on Deprotection Conditions
The selection of the acid catalyst and reaction conditions is crucial for successful deprotection. The following table summarizes various conditions reported in the literature.
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. |
| Acetic acid (AcOH) | THP-protected alcohol | THF/H₂O (4:1) | 45 | - | - |
| Pyridinium p-toluenesulfonate (PPTS) | THP-protected alcohol | Ethanol | 55 | - | - |
| Trifluoroacetic acid (TFA) | THP-protected alcohol | Methanol | rt | 15-30 min | - |
| Cerium(IV) ammonium nitrate (CAN) | THP-protected alcohol | Acetonitrile/Water | rt | 0.25 - 2 h | High |
| Amberlyst-15 (Solid Acid) | THP-protected alcohol | Methanol | rt | - | - |
| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | rt | 15 min | 98 |
| Lithium Chloride (LiCl) / Water | THP-protected alcohol | DMSO | 90 | 6 h | Good |
Note: "rt" denotes room temperature; "-" indicates data not specified in the cited source.[3][7][8]
Experimental Protocols
Below are detailed methodologies for common THP deprotection experiments.
Protocol 1: Deprotection using Acetic Acid [3]
This is a widely used and mild method for THP deprotection.
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection using a Solid-Supported Acid (Amberlyst-15) [3]
The use of a solid-supported acid simplifies the work-up procedure as the catalyst can be removed by filtration.
-
Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of the solvent (e.g., methanol).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.
Caption: Experimental workflows for THP deprotection protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for THP Etherification
Welcome to the technical support center for the tetrahydropyranylation (THP) of alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to optimize your THP etherification reactions, with a specific focus on catalyst loading.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the THP protection of alcohols.
Issue 1: Low Yield or Incomplete Reaction
-
Question: My THP protection reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the common causes and how can I resolve this?
-
Answer: Low yields or incomplete reactions in THP etherification can arise from several factors. Below is a systematic guide to troubleshooting this issue.[1]
-
Insufficient Catalyst Activity: The reaction is acid-catalyzed, and an inactive or insufficient amount of catalyst is a primary reason for poor performance.
-
Solution: Use a freshly opened bottle of the acid catalyst or verify its activity. Consider screening a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[2] If the reaction is still sluggish, a more potent catalyst might be required. A variety of catalysts can be employed, including protic acids like p-toluenesulfonic acid (PTSA), Lewis acids such as BF₃·Et₂O, and heterogeneous catalysts like Amberlyst-15 or montmorillonite K-10 clay.[1]
-
-
Inadequate Reagent Stoichiometry: An incorrect molar ratio of the alcohol to 3,4-dihydro-2H-pyran (DHP) can result in an incomplete reaction.
-
Solution: While a stoichiometric amount of DHP can be used, a slight excess (typically 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.
-
-
Presence of Moisture: Water in the reaction mixture can compete with the alcohol for the acid catalyst and can also hydrolyze the activated DHP intermediate, leading to reduced yields.[1]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If necessary, solvents can be dried over molecular sieves prior to use.
-
-
Sub-optimal Reaction Temperature: Although many THP protection reactions proceed efficiently at room temperature, less reactive or sterically hindered alcohols may necessitate gentle heating to achieve a reasonable reaction rate.[1]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) at room temperature. If the reaction is slow, consider gradually increasing the temperature (e.g., to 40-50 °C) while continuing to monitor for the consumption of the starting material and the formation of byproducts.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation, particularly a white polymer-like substance. What is causing this and how can it be prevented?
-
Answer: A common side reaction in THP etherification is the acid-catalyzed polymerization of dihydropyran (DHP).[1]
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Excessive Catalyst Loading: High concentrations of a strong acid catalyst can aggressively promote the polymerization of DHP.
-
Solution: The key is to use the minimum effective amount of catalyst. An optimization screen is highly recommended to determine the lowest catalyst loading that provides a high yield in a reasonable timeframe. In some etherification reactions, increasing catalyst loading beyond an optimal point can lead to a decrease in the desired product yield due to an increase in side reactions.
-
-
Strong Acidity of the Catalyst: Highly acidic catalysts are more prone to inducing DHP polymerization.
-
Solution: Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which is known to minimize this side reaction.[1]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of DHP polymerization.
-
Frequently Asked Questions (FAQs)
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Q1: How do I choose the right catalyst for my substrate?
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A1: For simple, acid-stable primary and secondary alcohols, common protic acids like p-toluenesulfonic acid (PTSA) or sulfuric acid are often effective and inexpensive. For acid-sensitive substrates, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) are a better choice. Heterogeneous catalysts like Amberlyst resins, zeolites, or acidic clays (e.g., Montmorillonite K-10) offer the advantage of easy removal by filtration, simplifying the work-up procedure.
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Q2: What is the typical range for catalyst loading in THP etherification?
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A2: Catalyst loading can vary significantly depending on the catalyst's activity and the reactivity of the alcohol. For strong protic acids like PTSA, loadings can be in the range of 0.1-5 mol%. For milder catalysts or heterogeneous systems, a higher loading may be required. It is always best to start with a low loading (e.g., 1 mol%) and increase it if the reaction is too slow.
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Q3: Will the formation of a new stereocenter in the THP ether affect my synthesis?
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A3: The reaction of an alcohol with DHP creates a new stereocenter at the anomeric carbon of the pyran ring, which can lead to a mixture of diastereomers if the alcohol is chiral.[3] For most applications where the THP group is used as a temporary protecting group, the presence of these diastereomers is inconsequential as this stereocenter is removed upon deprotection.[1] However, it can complicate the analysis of NMR spectra, often resulting in the doubling of some signals.[1]
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Q4: Can I use a solvent-free approach for THP etherification?
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A4: Yes, solvent-free conditions can be employed for THP etherification and can be advantageous in terms of green chemistry and simplified work-up. This approach is often used with solid-supported catalysts.
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Data Presentation: Catalyst Loading Optimization
The following tables summarize the effect of catalyst loading on the yield and reaction time for the THP etherification of benzyl alcohol as a model substrate.
Table 1: Homogeneous Catalyst - p-Toluenesulfonic Acid (PTSA)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 6 | 75 |
| 1.0 | 3 | 92 |
| 2.0 | 1.5 | 95 |
| 5.0 | 1.0 | 95 (minor DHP polymerization observed) |
Table 2: Heterogeneous Catalyst - Montmorillonite K-10 Clay
| Catalyst Loading (wt% relative to alcohol) | Reaction Time (h) | Yield (%) |
| 10 | 8 | 65 |
| 20 | 4 | 88 |
| 30 | 2.5 | 94 |
| 40 | 2.5 | 95 |
Experimental Protocols
Protocol 1: General Procedure for THP Etherification of a Primary Alcohol using PTSA
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To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyran (1.2 equiv).
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Add p-toluenesulfonic acid monohydrate (PTSA, 0.01 equiv, 1 mol%) to the stirred solution.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion (disappearance of the starting alcohol), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THP ether.
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Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Screening for Optimal Catalyst Loading
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Preparation: In a series of clean, dry reaction vials, add the alcohol (e.g., 0.5 mmol) and a small magnetic stir bar to each.
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Stock Solutions: Prepare a stock solution of 3,4-dihydro-2H-pyran (DHP) in the chosen anhydrous solvent. Also, prepare stock solutions of the catalyst at different concentrations.
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Reaction Setup: To each vial, add the solvent followed by the DHP stock solution.
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Catalyst Addition: Add varying amounts of the catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
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Reaction Monitoring: Stir all vials at the same temperature and monitor the progress of each reaction simultaneously by TLC at set time intervals (e.g., 30 min, 1h, 2h, 4h).
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Analysis: Once the reactions are complete, quench and work up a small aliquot from each vial for analysis (e.g., by GC-MS or ¹H NMR) to determine the conversion and yield for each catalyst loading. This will allow for the identification of the optimal catalyst loading that provides the best yield in the shortest time with minimal side product formation.
Visualizations
References
how to remove p-toluenesulfonic acid catalyst after reaction
Topic: Effective Removal of p-Toluenesulfonic Acid (p-TsOH) Catalyst Post-Reaction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient removal of p-toluenesulfonic acid (p-TsOH) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the p-TsOH catalyst after my reaction?
A1: Residual p-toluenesulfonic acid, a strong acid, can interfere with subsequent synthetic steps, degrade sensitive products, and complicate purification. Its removal is crucial for obtaining a pure product with the desired stability and for ensuring the reliability of downstream processes.
Q2: What are the most common methods for removing p-TsOH?
A2: The primary methods for removing p-TsOH from a reaction mixture are:
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Aqueous Workup: Utilizing a basic solution to neutralize the acid and extract it into the aqueous phase.
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Column Chromatography: Separating the polar p-TsOH from less polar products using a solid stationary phase.
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Recrystallization: Purifying a solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving the p-TsOH impurity in the solution.
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Scavenger Resins: Employing solid-supported bases to selectively bind and remove the acid by filtration.
Q3: How do I choose the best removal method for my specific experiment?
A3: The selection of the most appropriate method depends on several factors, including the stability of your product to acidic and basic conditions, its polarity, and its physical state (solid or liquid). A decision-making workflow is outlined below.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Residual p-TsOH detected by NMR after aqueous workup. | 1. Insufficient amount or concentration of basic wash. 2. Inefficient phase separation. 3. Formation of an organic-soluble salt with a component in the reaction mixture. | 1. Increase the number of washes with a saturated NaHCO₃ or Na₂CO₃ solution. Ensure the aqueous layer is basic using pH paper. 2. Add brine during the workup to improve phase separation. 3. Consider a water wash before the brine wash to remove the organic-soluble salt.[1] |
| Product co-elutes with p-TsOH during column chromatography. | The polarity of the product is too similar to that of p-TsOH. | 1. Before chromatography, perform a basic aqueous wash to convert p-TsOH to its salt, which will remain at the baseline of a silica gel column. 2. Use a more polar stationary phase, such as alumina, or explore different solvent systems. |
| Product is sensitive to basic conditions of aqueous workup. | The product contains base-labile functional groups (e.g., esters). | 1. Use a solid-phase scavenger resin (e.g., amine-functionalized polymer) to neutralize and remove the p-TsOH by filtration.[2] 2. If the product is non-polar, washing with water alone may be sufficient to remove the highly water-soluble p-TsOH. |
| Emulsion formation during aqueous workup. | The reaction mixture contains components that act as surfactants. | 1. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. 2. Filter the mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period without agitation. |
Experimental Protocols
Protocol 1: Aqueous Workup with Saturated Sodium Bicarbonate
This is the most common and generally effective method for removing p-TsOH.
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Reaction Quenching: Cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Extraction: Transfer the mixture to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Washing: Shake the funnel vigorously, venting frequently to release any CO₂ pressure that may have formed.[3] Allow the layers to separate and drain the aqueous layer.
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Repeat: Repeat the washing step with saturated NaHCO₃ solution until the aqueous layer is basic (test with pH paper).
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Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to aid in the removal of water.[1]
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Column Chromatography
This method is suitable when the product has a significantly different polarity than p-TsOH.
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Sample Preparation: Concentrate the reaction mixture under reduced pressure. If the product is stable to mild base, it is highly recommended to perform a preliminary aqueous workup (Protocol 1) to remove the bulk of the p-TsOH.
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Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.
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Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar product should elute before the highly polar p-TsOH.
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Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
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Concentration: Combine the product-containing fractions and concentrate under reduced pressure.
Protocol 3: Use of a Scavenger Resin
This method is ideal for products that are sensitive to aqueous basic conditions.
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Resin Selection: Choose a suitable basic scavenger resin, such as an amine-functionalized polystyrene or silica resin.
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Addition: Add the scavenger resin (typically 2-4 equivalents relative to the amount of p-TsOH) to the reaction mixture in an appropriate solvent.
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Agitation: Stir the resulting slurry at room temperature. Reaction times can vary from a few hours to overnight.[2]
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Monitoring: Monitor the disappearance of p-TsOH from the solution by TLC or LC-MS.
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Filtration: Once the reaction is complete, filter the mixture to remove the resin.
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Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data Summary
The efficiency of p-TsOH removal is highly dependent on the specific reaction and product. The following table provides a general comparison of the common methods.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Workup | >95% | Fast, inexpensive, and scalable for removing large quantities.[3] | Product must be stable to basic conditions; risk of emulsion formation. |
| Column Chromatography | >99% | High purity can be achieved. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Variable (depends on solubility) | Can yield very pure crystalline products. | Only applicable to solid products; potential for product loss. |
| Scavenger Resins | >98% | High selectivity, suitable for sensitive substrates, and simple filtration-based removal.[2] | Higher cost compared to aqueous workup; may require longer reaction times. |
References
Technical Support Center: Synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for the synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of this compound?
A common work-up procedure involves quenching the reaction, followed by a series of washes to remove the acid catalyst and any unreacted starting materials. The general steps are:
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Quenching: The reaction mixture is typically quenched by adding a mild base, such as a saturated sodium bicarbonate solution or triethylamine (TEA), until the pH is neutral (pH 7).[1] This step is crucial to neutralize the acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15) and prevent hydrolysis of the tetrahydropyranyl (THP) ether product.
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Extraction and Washing: The crude product is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl). The brine wash helps to remove any remaining water from the organic phase.
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Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.
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Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
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Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure or by silica gel column chromatography.[1][2]
Q2: Why is it important to use anhydrous conditions during the synthesis?
Strict anhydrous conditions are essential to prevent the hydrolysis of the THP protecting group, which is sensitive to acid in the presence of water. Any moisture can lead to the cleavage of the THP ether, resulting in the formation of 2-bromoethanol and 5-hydroxypentanal, which will reduce the overall yield of the desired product.
Q3: My final product is a dark color. Is this normal, and how can I obtain a colorless product?
The formation of a dark-colored product, sometimes even black, has been reported, particularly when the reaction is highly exothermic or when distillation is performed.[1] To obtain a colorless product, it is recommended to control the reaction temperature, ideally between 0-25°C, and to consider performing the reaction without a catalyst if possible, by carefully controlling the addition of reagents.[1] If the product is already dark, purification by column chromatography may be more effective than distillation at removing the colored impurities.
Q4: The product seems to be unstable and turns black after a few days. How can I improve its stability?
The instability of this compound, indicated by its turning black over time, has been observed.[1] To enhance stability, the product can be stored in a dark place, sealed in a dry environment, and kept at room temperature.[3] Some commercial suppliers provide this compound with a stabilizer, such as potassium carbonate (~1%), to prevent decomposition.[4][5] Adding a small amount of anhydrous potassium carbonate to the purified product before storage can help maintain its quality.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the THP ether during work-up. 3. Loss of product during extraction or purification. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time if necessary. 2. Ensure anhydrous conditions throughout the reaction. Use a saturated solution of a mild base like sodium bicarbonate for quenching to avoid acidic conditions. 3. Perform extractions carefully to ensure complete transfer of the product to the organic phase. If distilling, ensure the vacuum is adequate and the temperature is not too high to prevent decomposition. |
| Product is a Dark Oil | 1. The reaction was too exothermic. 2. Decomposition during distillation. | 1. Control the reaction temperature by slow, dropwise addition of reagents, especially when running the reaction neat (without solvent). Cooling the reaction vessel with an ice bath is recommended. 2. Consider purification by silica gel column chromatography instead of distillation. If distillation is necessary, use a high vacuum to keep the boiling temperature low. |
| Emulsion Formation During Washing | 1. Presence of acidic or basic impurities. 2. High concentration of reactants or products. | 1. Ensure the reaction is properly quenched and neutralized before washing. 2. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions.[6] Gently swirl or rock the funnel instead of vigorous shaking. If the emulsion persists, filtering the mixture through a pad of Celite may be effective. |
| Gas Evolution During Bicarbonate Wash | Excess acid catalyst remaining in the reaction mixture. | This is an indication that the acid is being neutralized. Add the sodium bicarbonate solution slowly and with caution, allowing the gas (CO2) to evolve safely. Ensure the separatory funnel is vented frequently. |
| Product Decomposes Upon Standing | The product is inherently unstable. | Store the purified product in a dark, dry, and cool place. Consider adding a small amount of a stabilizer like anhydrous potassium carbonate.[4][5] |
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Yield (with solvent) | ~88% | Dichloromethane as solvent, p-toluenesulfonic acid catalyst. | [1] |
| Yield (neat) | ~98% | Reaction performed without solvent. | [1] |
| Boiling Point | 62-64 °C | at 0.4 mmHg | [3][4] |
| Density | 1.384 g/mL | at 25 °C | [3][4] |
| Refractive Index | n20/D 1.482 | [4] |
Experimental Protocols
Synthesis using p-Toluenesulfonic Acid in Dichloromethane[2]
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To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.
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Stir the reaction mixture at room temperature for 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to afford this compound as a colorless oil (5.6 g, 89% yield).
Scale-up Synthesis (Neat Reaction)[1]
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In a 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, charge 2-bromoethanol (95%, 300.0 g).
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Cool the mixture to 0 °C.
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Add 3,4-dihydropyran (226.7 g) drop-wise over approximately 240 minutes, maintaining the temperature between 0-25 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Monitor the reaction completion by GC.
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Quench the reaction by adding triethylamine (TEA) until the pH reaches 7.
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The resulting product is often pure enough to be used as is in the subsequent reaction step.
Visualizations
Caption: Workflow for the work-up of this compound synthesis.
Caption: Troubleshooting guide for the work-up of this compound.
References
Technical Support Center: Identifying Impurities in 2-(2-Bromoethoxy)tetrahydro-2H-pyran by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 2-(2-bromoethoxy)tetrahydro-2H-pyran using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My 1H NMR spectrum shows unexpected peaks. What are the likely impurities?
A1: The most common impurities in this compound are the unreacted starting materials: 2-bromoethanol and 3,4-dihydropyran. Degradation of the product, especially in the presence of acid and/or water, can also lead to the formation of tetrahydropyran-2-ol or bis(tetrahydropyran-2-yl) ether.
Q2: How can I distinguish the signals of the product from the starting material impurities in the 1H NMR spectrum?
A2: Refer to the data table below for characteristic chemical shifts.
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2-Bromoethanol will show a triplet at approximately 3.86 ppm for the methylene group adjacent to the bromine and a triplet at around 3.95 ppm for the methylene group next to the hydroxyl group. A broad singlet for the hydroxyl proton may also be visible.
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3,4-Dihydropyran has characteristic olefinic proton signals between 4.6 and 6.4 ppm.
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This compound will have a characteristic signal for the anomeric proton (O-CH-O) of the THP ring around 4.6 ppm.
Q3: I see a broad singlet in my 1H NMR spectrum that I cannot assign. What could it be?
A3: A broad singlet could be indicative of a hydroxyl (-OH) proton from unreacted 2-bromoethanol or from the hydrolysis product, tetrahydropyran-2-ol. To confirm, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity if it is from an exchangeable -OH proton.
Q4: The integration of my signals does not match the expected ratios for the pure product. What does this indicate?
A4: Deviations in integration values suggest the presence of impurities. By comparing the integration of a well-resolved product peak with that of an impurity peak, you can quantify the amount of the impurity present. For example, if the anomeric proton of the product at ~4.6 ppm integrates to 1H, any signals from impurities can be quantified relative to this.
Q5: Are there any characteristic signals in the 13C NMR spectrum that can help identify impurities?
A5: Yes, the 13C NMR spectrum can be very informative.
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2-Bromoethanol will have two distinct peaks for the two methylene carbons.
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3,4-Dihydropyran will show two olefinic carbon signals in the downfield region (above 100 ppm).
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The product, This compound , will have a characteristic signal for the anomeric carbon (O-CH-O) around 98 ppm.
Data Presentation: NMR Spectral Data
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and its potential impurities in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
| Compound Name | Structure | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, Integration | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | Br-CH₂-CH₂-O-THP | ~4.6 (t, 1H), 3.8-4.0 (m, 2H), 3.4-3.6 (m, 4H), 1.5-1.9 (m, 6H) | ~98, 68, 62, 31, 30, 25, 19 |
| 2-Bromoethanol | Br-CH₂-CH₂-OH | ~3.95 (t, 2H), ~3.86 (t, 2H), ~2.0 (br s, 1H) | ~63, 34 |
| 3,4-Dihydro-2H-pyran | A six-membered ring with one double bond and one oxygen atom. | ~6.3 (dt, 1H), ~4.8 (dt, 1H), ~3.9 (t, 2H), ~2.1 (m, 2H), ~1.8 (m, 2H) | ~144, 101, 66, 23, 19 |
| Tetrahydropyran-2-ol | A six-membered ring with one oxygen atom and a hydroxyl group at the 2-position. | ~4.8 (m, 1H), 3.5-4.0 (m, 2H), 1.5-1.9 (m, 6H), variable (br s, 1H) | ~94, 62, 32, 25, 20 |
| Bis(tetrahydropyran-2-yl) ether | Two THP rings linked by an ether oxygen at the 2-positions. | ~4.7 (t, 2H), 3.4-3.9 (m, 4H), 1.5-1.9 (m, 12H) | ~98, 62, 31, 25, 19 |
Experimental Protocols
Synthesis of this compound
A common procedure for the synthesis of this compound involves the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydropyran.
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To a solution of 2-bromoethanol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a catalytic resin).
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Cool the mixture in an ice bath.
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Add 3,4-dihydropyran dropwise to the cooled solution while stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
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Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound by NMR.
Validation & Comparative
A Head-to-Head Comparison: 2-(2-Bromoethoxy)tetrahydro-2H-pyran vs. Silyl Ethers for Alcohol Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. For researchers, scientists, and drug development professionals, the choice between different protective strategies can significantly impact reaction yields, chemoselectivity, and the overall efficiency of a synthetic route. This guide provides an in-depth, objective comparison between the ether-based protecting group derived from 2-(2-Bromoethoxy)tetrahydro-2H-pyran and the versatile family of silyl ethers.
This compound serves as a reagent to introduce a tetrahydropyranyl (THP) ether, a classic and robust protecting group. On the other hand, silyl ethers, such as those derived from trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) chlorides, offer a wide spectrum of tunable stability. This comparison is supported by experimental data and detailed protocols to facilitate strategic decision-making in complex synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound (THP Ether) | Silyl Ethers (TMS, TES, TBDMS, TIPS, TBDPS) |
| Protection Chemistry | Acid-catalyzed addition of an alcohol to a vinyl ether. | Reaction of an alcohol with a silyl halide in the presence of a base. |
| Stability Profile | Stable to strong bases, organometallics, and nucleophiles; labile to acid.[1] | Stability is tunable based on the steric bulk of the substituents on the silicon atom.[2] |
| Deprotection Conditions | Mild to strong acidic conditions.[1] | Fluoride ion sources (e.g., TBAF) or acidic conditions.[3] |
| Orthogonality | Orthogonal to silyl ethers, allowing for selective deprotection. | Different silyl ethers can be selectively removed in the presence of others.[3] |
| Stereochemistry | Introduction on a chiral alcohol creates a new stereocenter, potentially leading to diastereomeric mixtures.[2] | Does not introduce a new stereocenter.[2] |
| Cost-Effectiveness | Generally cost-effective. | Cost can vary, with bulkier silylating agents being more expensive.[2] |
Comparative Stability Data
The stability of a protecting group under various reaction conditions is a crucial factor in its selection. THP ethers are known for their robustness in basic and nucleophilic environments but are readily cleaved under acidic conditions.[1] Silyl ethers, in contrast, offer a graduated scale of stability that is primarily dependent on the steric hindrance around the silicon atom.[2]
Relative Stability of Silyl Ethers
The stability of common silyl ethers towards acidic and basic hydrolysis generally follows the order:
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Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[4]
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Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[5]
This differential stability is fundamental to the concept of orthogonal protection, where one silyl ether can be selectively removed in the presence of another.
Experimental Protocols
The following sections provide detailed methodologies for the protection of a primary alcohol using this compound and a representative silyl ether (TBDMS), as well as their respective deprotection procedures.
Protection of a Primary Alcohol with this compound
Materials:
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Primary alcohol (1.0 equiv)
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This compound (1.2 equiv)
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Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
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Anhydrous dichloromethane (DCM)
Procedure:
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To a solution of the primary alcohol in anhydrous DCM, add this compound.
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Add a catalytic amount of PPTS to the mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the protected alcohol, which can be purified by column chromatography if necessary.
Deprotection of a THP Ether
Materials:
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THP-protected alcohol (1.0 equiv)
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Acetic acid/Tetrahydrofuran/Water (4:2:1 v/v/v)
Procedure:
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Dissolve the THP-protected alcohol in the acetic acid/THF/water mixture.
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Stir the solution at room temperature or warm to 45 °C to expedite the reaction.
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Monitor the deprotection by TLC.
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Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the deprotected alcohol with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
Protection of a Primary Alcohol with TBDMSCl
Materials:
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Primary alcohol (1.0 equiv)
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tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
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Imidazole (2.2 equiv)
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Anhydrous N,N-dimethylformamide (DMF)
Procedure:
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Dissolve the primary alcohol and imidazole in anhydrous DMF.
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Add TBDMSCl to the solution at room temperature.
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Stir the reaction mixture and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the TBDMS-protected alcohol, which can be purified by column chromatography.
Deprotection of a TBDMS Ether
Materials:
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TBDMS-protected alcohol (1.0 equiv)
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Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
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Tetrahydrofuran (THF)
Procedure:
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Dissolve the TBDMS-protected alcohol in THF.
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Add the TBAF solution dropwise at room temperature.
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Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[7]
Visualization of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the general workflows for the use of THP and silyl ether protecting groups and a decision-making guide for selecting an appropriate strategy.
Conclusion
The choice between this compound for THP ether formation and the various silyl ethers for alcohol protection is a strategic decision that hinges on the specific demands of a synthetic sequence. THP ethers provide a robust, cost-effective option for protection against basic and nucleophilic reagents, with the primary drawback being the formation of diastereomers with chiral alcohols.[2] Silyl ethers, in contrast, offer a highly versatile and tunable system where stability can be modulated by the choice of substituents on the silicon atom. This allows for intricate synthetic designs involving orthogonal deprotection strategies. By carefully considering the stability data, experimental protocols, and the logical decision framework presented in this guide, researchers can select the most appropriate protecting group to streamline their synthetic efforts and achieve their molecular targets with greater efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Hydroxyl Protection: A Comparative Analysis of THP, TBS, and TBDMS Ethers
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the ubiquitous hydroxyl group, a variety of protecting strategies have been developed, each with its own set of advantages and limitations. This guide provides a detailed, objective comparison of three commonly employed hydroxyl protecting groups: the tetrahydropyranyl (THP) ether, the tert-butyldimethylsilyl (TBS) ether, and its synonymous designation, the tert-butyldimethylsilyl (TBDMS) ether. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic endeavors.
At a Glance: Key Properties of THP, TBS, and TBDMS Protecting Groups
The choice of a protecting group hinges on its stability to various reaction conditions and the ease and selectivity of its removal. THP, an acetal-type protecting group, and TBS/TBDMS, a sterically hindered silyl ether, exhibit distinct profiles in this regard.
| Property | THP (Tetrahydropyranyl) | TBS (tert-Butyldimethylsilyl) / TBDMS |
| Chemical Structure | Acetal | Silyl Ether |
| Stability (General) | Stable to basic, nucleophilic, and reducing conditions.[1] | Stable to a wide range of non-acidic and non-fluoride conditions. |
| Lability | Readily cleaved by mild acidic conditions.[1] | Cleaved by fluoride ions or acidic conditions. |
| Introduction | Acid-catalyzed reaction with dihydropyran (DHP).[1] | Reaction with TBSCl (or TBDMSCl) in the presence of a base (e.g., imidazole).[2] |
| Stereochemistry | Introduction on a chiral alcohol creates a new stereocenter, potentially leading to diastereomeric mixtures.[3] | Does not introduce a new stereocenter.[4] |
| Cost | Dihydropyran is generally less expensive than silylating agents.[4] | Silylating agents can be more costly, especially for bulkier groups.[4] |
Quantitative Comparison: Stability and Reaction Performance
The stability of these protecting groups is a crucial factor in planning a synthetic route. Silyl ethers, in particular, offer a tunable range of stability based on the steric bulk of the substituents on the silicon atom.[4]
Relative Stability to Acidic and Basic Hydrolysis:
| Silyl Ether | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data presented is a relative rate comparison and highlights the significantly greater stability of TBS/TBDMS ethers compared to less hindered silyl ethers like TMS and TES.[4] |
Qualitatively, THP ethers are generally considered to be more labile to acid than TBS ethers.[4]
Typical Reaction Conditions and Yields for a Primary Alcohol:
Protection:
| Protecting Group | Reagents | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |
| THP | Dihydropyran (DHP) | p-TsOH (cat.) | CH₂Cl₂ | 1-4 | 90-98 |
| TBS/TBDMS | TBSCl | Imidazole | DMF | 1-12 | 90-98 |
Deprotection:
| Protecting Group | Reagents | Solvent | Time (h) | Typical Yield (%) | |---|---|---|---|---|---| | THP | Acetic Acid/THF/H₂O | THF/H₂O | 1-4 | >90 | | TBS/TBDMS | TBAF (1M solution) | THF | 0.5-2 | >95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary alcohol are provided below as representative examples.
Protocol 1: Protection of a Primary Alcohol as a THP Ether
Reagents:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the primary alcohol in dichloromethane, add 3,4-dihydro-2H-pyran.[5]
-
Add a catalytic amount of pyridinium p-toluenesulfonate to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.[5]
Protocol 2: Deprotection of a THP Ether
Reagents:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of acetic acid, tetrahydrofuran, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) and monitor by TLC.[5]
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography if necessary.
Protocol 3: Protection of a Primary Alcohol as a TBS/TBDMS Ether
Reagents:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in N,N-dimethylformamide at room temperature, add imidazole, followed by tert-butyldimethylsilyl chloride.[1]
-
Stir the reaction mixture at room temperature and monitor by TLC.[1]
-
Upon completion (typically 1-12 hours), dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography.[1]
Protocol 4: Deprotection of a TBS/TBDMS Ether
Reagents:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution at room temperature.
-
Stir the reaction and monitor by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[1]
Visualizing the Chemistry: Workflows and Mechanisms
To further clarify the application of these protecting groups, the following diagrams illustrate the general workflows and reaction mechanisms.
Conclusion: Making the Right Choice
The selection between THP and TBS/TBDMS protecting groups is a strategic decision that depends on the specific context of the synthetic route.
-
THP ethers are a cost-effective and robust choice for protecting alcohols under basic and nucleophilic conditions. However, their lability in mild acid and the potential for creating diastereomeric mixtures with chiral alcohols are important considerations.[3][4]
-
TBS/TBDMS ethers offer a versatile and highly tunable platform for alcohol protection. Their stability to a broader range of conditions and the absence of new stereocenter formation make them a popular choice in complex syntheses. The higher cost of silylating agents and the need for fluoride-based or stronger acidic conditions for deprotection are the primary trade-offs.
By carefully considering the stability requirements, potential for stereochemical complications, and the overall synthetic strategy, researchers can effectively leverage these protecting groups to achieve their synthetic goals.
References
A Comparative Guide to the Stability of THP and Benzyl Ethers in Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups are critical for achieving complex molecular architectures. Among the plethora of protecting groups available, the tetrahydropyranyl (THP) ether and the benzyl (Bn) ether are two of the most ubiquitously employed. The selection between these two stalwarts often hinges on their differential stability to acidic and basic conditions, a crucial factor for ensuring the integrity of the target molecule throughout a synthetic sequence. This guide provides an objective, data-supported comparison of the stability of THP and benzyl ethers, complete with experimental protocols and mechanistic insights to inform your synthetic strategy.
Comparative Stability Analysis
The fundamental difference in the stability of THP and benzyl ethers lies in their chemical nature. THP ethers are acetals, which are inherently susceptible to acid-catalyzed hydrolysis but are robust under basic and nucleophilic conditions.[1][2] In contrast, benzyl ethers are simple ethers that exhibit broad stability across a range of pH but can be cleaved under reductive conditions, most commonly catalytic hydrogenolysis.[3][4]
While strong acids can cleave benzyl ethers, this typically requires harsher conditions than those needed for THP ether deprotection, forming the basis for their orthogonal use.[5]
Quantitative Data Summary
The following table summarizes the stability of THP and benzyl ethers under various acidic and basic conditions. It is important to note that reaction times and yields can vary depending on the specific substrate, solvent, and temperature.
| Condition Category | Reagent/Condition | THP Ether Stability | Benzyl Ether Stability | References |
| Mild Acidic | Acetic Acid / H₂O / THF | Labile (cleaved) | Generally Stable | [6] |
| p-Toluenesulfonic acid (catalytic) in Alcohol | Labile (cleaved) | Generally Stable | [6] | |
| Pyridinium p-toluenesulfonate (PPTS) in Alcohol | Labile (cleaved) | Generally Stable | [2] | |
| Strong Acidic | HBr, BCl₃, BBr₃ | Labile (cleaved) | Labile (cleaved) | [5] |
| Basic | NaH, KOH, Carbonates | Stable | Stable | [3] |
| Grignard Reagents, Organolithiums | Stable | Stable | [1] | |
| Reductive | H₂, Pd/C | Stable | Labile (cleaved) | [3][4] |
A key demonstration of their differential stability is the selective deprotection of a THP ether in the presence of a benzyl ether. For instance, treatment of a molecule containing both protecting groups with a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in ethanol at room temperature will selectively cleave the THP ether, leaving the benzyl ether intact.
Mechanistic Insights
The distinct cleavage pathways for THP and benzyl ethers underscore their orthogonal nature.
THP Ether Cleavage Mechanism
The deprotection of a THP ether under acidic conditions proceeds through a reversible acetal hydrolysis mechanism. The process is initiated by protonation of the ether oxygen, followed by cleavage of the C-O bond to generate a resonance-stabilized oxocarbenium ion and the free alcohol. This carbocation is then quenched by a nucleophile, such as water or an alcohol solvent.
Benzyl Ether Cleavage Mechanism
The most common method for benzyl ether deprotection is catalytic hydrogenation. This process involves the oxidative addition of the benzyl ether to the surface of a palladium catalyst, followed by hydrogenolysis of the carbon-oxygen bond to release the free alcohol and toluene.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of a THP Ether
This protocol describes a mild and common method for the cleavage of a THP ether.
Reagents and Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting material), carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected alcohol.[7]
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is a standard and widely used protocol for the removal of a benzyl protecting group.
Reagents and Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Ethanol, Methanol, or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
-
Hydrogenation apparatus or balloon, round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected compound in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% by weight).
-
Seal the flask and purge the system with an inert gas.
-
Introduce hydrogen gas via a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.
Logical Workflow for Protecting Group Selection
The choice between a THP and a benzyl ether protecting group is dictated by the planned synthetic route. The following diagram illustrates a simplified decision-making process.
Conclusion
Both THP and benzyl ethers are invaluable tools in the synthetic chemist's arsenal. THP ethers offer robust protection under basic conditions with the convenience of a mild acidic deprotection.[1][2] Benzyl ethers provide broad stability to both acidic and basic environments, with a highly selective and mild deprotection via catalytic hydrogenolysis.[3][4] A thorough understanding of their respective stabilities and the orthogonality of their cleavage conditions is paramount for the successful design and execution of complex organic syntheses. By leveraging the data and protocols presented in this guide, researchers can make more informed decisions in their protecting group strategies, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. dokumen.pub [dokumen.pub]
Orthogonal Deprotection Strategies for THP Ethers: A Comparative Guide for Researchers
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. The tetrahydropyranyl (THP) ether stands as a stalwart protecting group for hydroxyl functionalities due to its ease of installation, general stability towards a broad range of non-acidic reagents, and facile cleavage under acidic conditions.[1][2][3] However, the true power of the THP group is unlocked when utilized within an orthogonal deprotection strategy, allowing for the selective removal of one protecting group in a polyfunctional molecule without affecting others.[4][5] This guide provides a comprehensive comparison of orthogonal deprotection strategies involving THP ethers, offering experimental data, detailed protocols, and visual aids to assist researchers in drug development and chemical synthesis.
The Principle of Orthogonal Deprotection
Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents and conditions that do not affect the others.[4][5] This strategy provides chemists with precise control over the sequence of reactions, a critical aspect in the synthesis of complex molecules. The stability of THP ethers to basic, reductive, and organometallic reagents makes them an excellent component of such strategies.[3][6]
Orthogonal Protecting Groups to THP Ethers
Several classes of protecting groups are orthogonal to THP ethers, with silyl ethers, benzyl ethers, and esters being the most common. The selective deprotection of either the THP ether or the orthogonal protecting group is achieved by exploiting their differential reactivity towards specific reagents.
Silyl Ethers (TBDMS, TIPS)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, are widely used in conjunction with THP ethers. The silicon-oxygen bond in silyl ethers is susceptible to cleavage by fluoride ions, while the acetal linkage of the THP ether is stable to these conditions. Conversely, the acid-labile THP ether can be removed in the presence of a silyl ether under controlled acidic conditions.
Table 1: Orthogonal Deprotection of THP Ethers and Silyl Ethers
| Protecting Group to be Cleaved | Reagents and Conditions | Solvent | Time | Yield (%) | Orthogonal Group Remaining | Reference |
| THP Ether | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 4 h | 95 | TBDMS | [7] |
| THP Ether | Ce(SO4)2·4H2O (catalytic) | Methanol | - | High | TIPS, TBDPS | [7] |
| TBDMS Ether | Tetrabutylammonium fluoride (TBAF) | THF | 1 h | 98 | THP | [8] |
| TBDMS Ether | N-Iodosuccinimide (NIS) | Methanol | 15 min | 95 | THP | [8] |
| TBDMS Ether | Tetrabutylammonium tribromide | Methanol | - | High | THP | [8] |
Benzyl Ethers (Bn)
Benzyl ethers are stable to a wide range of acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. This provides a clear orthogonal relationship with THP ethers, which are stable to hydrogenation but labile to acid.
Table 2: Orthogonal Deprotection of THP Ethers and Benzyl Ethers
| Protecting Group to be Cleaved | Reagents and Conditions | Solvent | Time | Yield (%) | Orthogonal Group Remaining | Reference |
| THP Ether | LiCl, H₂O | DMSO | 6 h | 92 | Benzyl Ether | [1][2] |
| THP Ether | Trifluoroacetic acid (TFA) (20 mol%) | Methanol | 15-30 min | 90-95 | Benzyl Ether | |
| Benzyl Ether | H₂, Pd/C (10%) | Methanol | 2 h | 99 | THP Ether | [9] |
| Benzyl Ether | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN/H₂O | 1 h | 90 | THP Ether | [9] |
Acetate Esters (OAc)
Acetate esters are readily cleaved under basic conditions (saponification), to which THP ethers are stable. Conversely, the acidic conditions used to remove THP ethers typically leave acetate esters intact.
Table 3: Orthogonal Deprotection of THP Ethers and Acetate Esters
| Protecting Group to be Cleaved | Reagents and Conditions | Solvent | Time | Yield (%) | Orthogonal Group Remaining | Reference |
| THP Ether | p-Toluenesulfonic acid (p-TsOH) | Methanol | 1 h | 95 | Acetate Ester | [3] |
| Acetate Ester | K₂CO₃ | Methanol | 30 min | 98 | THP Ether | [10] |
| Acetate Ester | Titanium(IV) isopropoxide | THF | - | High | THP Ether | [10] |
Experimental Protocols
Selective Deprotection of a THP Ether in the Presence of a Benzyl Ether[1][2]
To a magnetically stirred mixture of the THP ether (2 mmol) in DMSO (10 mL) is added LiCl (10 mmol) and H₂O (20 mmol). The mixture is heated at 90 °C for 6 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with H₂O (10 mL) and extracted with ether (3 x 25 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding alcohol.
Selective Deprotection of a TBDMS Ether in the Presence of a THP Ether[8]
To a solution of the TBDMS-protected alcohol (1 mmol) in methanol (5 mL) is added N-iodosuccinimide (NIS) (0.1 mmol). The reaction mixture is stirred at room temperature for 15 minutes and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Selective Deprotection of a Benzyl Ether in the Presence of a THP Ether[10]
A solution of the benzyl ether (1 mmol) in methanol (10 mL) is treated with 10% Pd/C (10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 2 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected alcohol.
Visualization of Orthogonal Strategies
Caption: Logical workflow of an orthogonal deprotection strategy involving a THP ether.
Caption: Decision-making workflow for selective deprotection in a molecule with THP and another protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. zenodo.org [zenodo.org]
Illuminating the Molecular Architecture: A Comparative Guide to Analytical Techniques for Confirming the Structure of 2-(2-bromoethoxy)tetrahydro-2H-pyran
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the quality, safety, and efficacy of new chemical entities. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-(2-bromoethoxy)tetrahydro-2H-pyran, a key building block in organic synthesis. We present a detailed examination of primary spectroscopic methods and alternative techniques, supported by experimental data and protocols to aid in the selection of the most appropriate analytical strategy.
The correct structural assignment of this compound is paramount for its application in multi-step syntheses. A combination of spectroscopic techniques is typically employed to provide orthogonal data points, leading to a confident structural confirmation. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique probes different aspects of the molecular structure, and their combined application provides a detailed molecular portrait.
Primary Analytical Techniques: A Comparative Overview
A summary of the expected and observed data from the primary analytical techniques for this compound is presented below.
| Analytical Technique | Parameter | Observed/Expected Data for this compound | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~4.6 ppm (t, 1H), 3.8-4.0 ppm (m, 2H), 3.4-3.6 ppm (m, 4H), 1.5-1.9 ppm (m, 6H) | Confirms the presence of distinct proton environments, including the anomeric proton of the THP ring, the ethoxy protons, and the methylene protons of the tetrahydropyran ring. |
| Coupling Constant (J) | Varies depending on dihedral angles | Provides information on the connectivity of protons and the stereochemistry of the tetrahydropyran ring. | |
| ¹³C NMR | Chemical Shift (δ) | ~98 ppm (anomeric C), ~67 ppm (-OCH₂-), ~62 ppm (-OCH₂-), ~30 ppm (-CH₂Br), ~30 ppm, ~25 ppm, ~19 ppm (THP ring carbons) | Indicates the number of unique carbon environments and their electronic surroundings, confirming the presence of the tetrahydropyran ring, the ethoxy group, and the bromoethyl moiety. |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) | m/z 208/210 (due to ⁷⁹Br/⁸¹Br isotopes) | Confirms the molecular weight of the compound. The isotopic pattern is characteristic of a monobrominated compound. |
| Fragmentation Pattern | Key fragments at m/z 85 (tetrahydropyranyl cation), m/z 123/125 (-CH₂CH₂Br loss) | Provides evidence for the connectivity of the tetrahydropyran ring and the bromoethoxy side chain. | |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~2940-2850 cm⁻¹ (C-H stretch), ~1120-1040 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) | Confirms the presence of key functional groups: alkane C-H bonds, ether C-O linkages, and the carbon-bromine bond. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: The spectrum is acquired on the same spectrometer operating at 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound (1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is employed. The oven temperature program typically starts at 50°C, holds for 2 minutes, then ramps to 250°C at a rate of 10°C/min, and holds for 5 minutes. The injector temperature is set to 250°C, and helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The ion source temperature is maintained at 230°C, and the electron energy is set to 70 eV. Mass spectra are recorded over a mass-to-charge ratio (m/z) range of 40-400.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
Alternative Analytical Techniques for Structural Confirmation
While NMR, MS, and FTIR are the workhorses of structural elucidation, other techniques can provide valuable complementary or definitive information.
| Alternative Technique | Information Provided | Applicability to this compound |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. | While powerful, this technique requires a single crystal of the compound, which can be challenging to obtain for a liquid sample. If a suitable crystalline derivative could be prepared, it would provide unambiguous structural proof. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, Br, O) in the compound. | This technique can confirm the empirical formula of the compound. For C₇H₁₃BrO₂, the expected elemental composition is C: 40.21%, H: 6.27%, Br: 38.22%, O: 15.30%.[1][2][3][4][5] Experimental values within ±0.4% of the theoretical values are generally considered acceptable for confirmation of purity and elemental composition.[3] |
Logical Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized or isolated compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural confirmation of an organic compound.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. Each technique provides unique and complementary information that, when pieced together, allows for an unambiguous assignment of the molecular structure. For definitive proof of stereochemistry or in cases of ambiguity, X-ray crystallography of a suitable derivative remains the gold standard. Elemental analysis serves as a crucial tool for confirming the empirical formula and assessing the purity of the synthesized compound. By following the detailed protocols and understanding the comparative strengths of each analytical method presented in this guide, researchers can confidently and efficiently characterize this and other similar molecules.
References
Navigating the NMR Spectrum of 2-(2-bromoethoxy)tetrahydro-2H-pyran: A Comparative Guide
For researchers and scientists engaged in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-(2-bromoethoxy)tetrahydro-2H-pyran, a common intermediate in organic synthesis, and compares its spectral features with related structures.
Predicted ¹H NMR Spectral Data of this compound
Due to the limited availability of fully assigned experimental spectra in public databases, the following data is a prediction based on established chemical shift principles and data from analogous compounds. This provides a robust framework for interpreting experimentally acquired spectra.
The structure and predicted proton assignments are shown below:
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (anomeric) | 4.6 - 4.7 | Triplet (t) | 1H |
| H-6 (axial & equatorial) | 3.8 - 3.9 and 3.4 - 3.5 | Multiplet (m) | 2H |
| H-7 | 3.9 - 4.1 and 3.6 - 3.8 | Multiplet (m) | 2H |
| H-8 | 3.5 - 3.6 | Triplet (t) | 2H |
| H-3, H-4, H-5 (ring protons) | 1.5 - 1.9 | Multiplet (m) | 6H |
Interpretation and Comparison
The ¹H NMR spectrum of this compound is characterized by several key regions:
-
Anomeric Proton (H-2): The most downfield proton is the anomeric proton at the C-2 position of the tetrahydropyran (THP) ring, appearing as a triplet around 4.6-4.7 ppm. This significant downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.
-
Bromoethoxy Protons (H-7 and H-8): The methylene protons of the bromoethoxy group are expected to be multiplets. The protons on C-7, being adjacent to an oxygen atom, will be more deshielded (3.9 - 4.1 and 3.6 - 3.8 ppm) than the protons on C-8. The C-8 protons, adjacent to the electronegative bromine atom, will appear as a triplet in the region of 3.5 - 3.6 ppm.
-
Tetrahydropyran Ring Protons (H-3, H-4, H-5, and H-6): The remaining protons of the THP ring appear as a complex series of multiplets in the upfield region of the spectrum. The axial and equatorial protons on C-6, being adjacent to the ring oxygen, are found between 3.4 and 3.9 ppm. The other ring protons (H-3, H-4, and H-5) resonate in the more shielded region of 1.5 - 1.9 ppm. The complexity of these signals arises from the diastereotopic nature of these protons and their intricate spin-spin coupling.
Comparison with Related Compounds
To provide context, the predicted spectrum of this compound can be compared with the known spectral data of its constituent parts: 2-bromoethanol and tetrahydropyran itself.
Table 2: ¹H NMR Data Comparison
| Compound | Functional Group Protons | Chemical Shift (δ, ppm) |
| This compound | Anomeric CH | 4.6 - 4.7 |
| O-CH₂ (ring) | 3.4 - 3.9 | |
| O-CH₂ (chain) | 3.6 - 4.1 | |
| Br-CH₂ | 3.5 - 3.6 | |
| Ring CH₂ | 1.5 - 1.9 | |
| 2-Bromoethanol | HO-CH₂ | ~3.8 |
| Br-CH₂ | ~3.5 | |
| Tetrahydropyran | O-CH₂ | ~3.6 |
| Ring CH₂ | ~1.6 |
This comparison highlights how the chemical environment influences proton chemical shifts. The anomeric proton in the target molecule is significantly more deshielded than any proton in the precursor molecules due to the acetal linkage.
Experimental Protocol
For researchers wishing to acquire their own data for comparison, a standard experimental protocol for ¹H NMR spectroscopy is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical steps involved in the interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for NMR spectral interpretation.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is always recommended to complement ¹H NMR data with other spectroscopic techniques such as ¹³C NMR, COSY, and HSQC, and to compare experimental data with a known reference standard whenever possible.
A Comparative Guide to Monitoring 2-(2-bromoethoxy)tetrahydro-2H-pyran Reactions: TLC, GC-MS, and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The efficient monitoring of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the timely completion of synthetic steps. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions involving the versatile building block, 2-(2-bromoethoxy)tetrahydro-2H-pyran.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical method for reaction monitoring depends on a variety of factors including the need for qualitative versus quantitative data, the required speed of analysis, and available instrumentation. Below is a summary of the key performance indicators for TLC, GC-MS, and NMR spectroscopy.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of components between a stationary and a mobile phase, driven by polarity. | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. |
| Speed | Rapid (5-20 minutes per sample) | Moderate (5-30 minutes per sample) | Rapid for a single spectrum (1-10 minutes) |
| Cost per Sample | Very Low ($) | High (
| Moderate to High (
|
| Ease of Use | Simple to perform with minimal training | Requires specialized training and instrumentation | Requires specialized training and instrumentation |
| Data Output | Qualitative (visual assessment of spots) or semi-quantitative | Quantitative and qualitative (structural information from mass spectra) | Quantitative and qualitative (detailed structural information) |
| Sensitivity | Lower sensitivity | High sensitivity | Moderate sensitivity |
| Throughput | High | Moderate | Low to Moderate |
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, cost-effective, and widely accessible technique for the qualitative monitoring of organic reactions. It is particularly useful for quickly determining the consumption of starting materials and the appearance of new products.
Experimental Protocol: TLC Monitoring of a Williamson Ether Synthesis
This protocol describes the use of TLC to monitor the reaction of this compound with a generic alcohol (R-OH) to form the corresponding ether product.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
Visualization Reagent: Potassium permanganate (KMnO₄) stain or Phosphomolybdic acid (PMA) stain
-
Heat gun
Procedure:
-
Plate Preparation: Lightly draw a pencil line (the origin) about 1 cm from the bottom of a TLC plate. Mark three lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of this compound.
-
In the 'Rxn' lane, spot a small aliquot of the reaction mixture.
-
In the 'Co' lane, spot the starting material first, and then spot the reaction mixture directly on top of the starting material spot.
-
-
Development:
-
Prepare a developing chamber with a suitable mobile phase. A starting point for the mobile phase is a 9:1 mixture of hexane:ethyl acetate.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
As this compound and the expected ether product are unlikely to be UV-active, a chemical stain is necessary for visualization.
-
Dip the dried plate into a jar containing either a potassium permanganate or phosphomolybdic acid stain.
-
Gently heat the stained plate with a heat gun until colored spots appear.
-
-
Analysis:
-
The starting material, being more polar than the ether product, is expected to have a lower Retention Factor (Rf) value.
-
Monitor the disappearance of the starting material spot and the appearance of a new, higher Rf product spot in the 'Rxn' lane over time. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.
-
Expected Results (Hypothetical):
| Compound | Mobile Phase (Hexane:EtOAc) | Rf Value (approximate) |
| This compound | 9:1 | 0.3 |
| R-O-(CH₂)₂-O-THP (Product) | 9:1 | 0.5 |
Note: The optimal mobile phase ratio may need to be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).
Logical Workflow for TLC Analysis
comparative yield analysis of different alcohol protecting groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and chemo-selectivity. This guide offers an objective comparison of the performance of four widely used alcohol protecting groups: tert-Butyldimethylsilyl (TBS) ether, Benzyl (Bn) ether, Acetate (Ac) ester, and Pivaloate (Piv) ester. The analysis is supported by experimental data on their formation and cleavage, providing researchers, scientists, and drug development professionals with a practical resource for strategic synthetic planning.
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed, again in high yield, without affecting other functional groups.[1][2] The choice among the myriad of available protecting groups is often a trade-off between stability and the ease of removal.
Comparative Performance Data
The following tables summarize typical reaction conditions and reported yields for the protection of primary alcohols and the subsequent deprotection for each of the four protecting groups. It is important to note that yields can be highly substrate-dependent.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Time (h) | Typical Yield (%) | Citation |
| TBS | TBDMS-Cl, Imidazole, DMF, rt | 2-5 | >95 | [3] |
| Benzyl (Bn) | BnBr, NaH, THF, rt | 4.5 | 98 | [4] |
| Acetyl (Ac) | Ac₂O, Pyridine, rt | 0.25-12 | 73-100 | [5] |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine, CH₂Cl₂, 0°C to rt | 2-16 | >90 | [6] |
Table 2: Deprotection of Protected Alcohols
| Protecting Group | Reagents and Conditions | Time (h) | Typical Yield (%) | Citation |
| TBS | TBAF, THF, rt | 1-18 | 97-99 | [7][8] |
| Benzyl (Bn) | H₂, 10% Pd/C, EtOH or EtOAc | 2-16 | High | [1][9] |
| Acetyl (Ac) | K₂CO₃, MeOH, rt | 0.25-4 | 82-100 | [5] |
| Pivaloyl (Piv) | LiAlH₄, Et₂O or THF | - | High | [10] |
Experimental Workflows and Logical Relationships
The general workflow for the protection and deprotection of an alcohol is a two-stage process. The first stage involves the reaction of the alcohol with a protecting group precursor, followed by purification of the protected alcohol. The second stage, performed after other synthetic transformations, involves the cleavage of the protecting group to regenerate the alcohol, followed by purification.
Caption: Workflow for alcohol protection and deprotection.
Detailed Experimental Protocols
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
This protocol describes a general procedure for the silylation of a primary alcohol.[3]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.2 equiv) and TBDMS-Cl (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 2-5 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines a standard procedure for the cleavage of a TBDMS ether.[7][8]
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.0 M in THF, 1.1 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
-
Protection of a Primary Alcohol with Benzyl Bromide (BnBr)
This protocol describes a typical Williamson ether synthesis for the benzylation of an alcohol.[11]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH) (2.0 equiv, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of NaH (2.0 equiv) in anhydrous DMF at 0 °C, add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol details the cleavage of a benzyl ether using palladium on carbon as a catalyst.[1][9]
-
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol or ethyl acetate) in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a cylinder).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Protection of a Primary Alcohol with Acetic Anhydride
This protocol describes the acetylation of an alcohol.[12]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Acetic anhydride (Ac₂O) (1.5-2.0 equiv per hydroxyl group)
-
Dry pyridine
-
Dichloromethane or Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the starting material (1.0 equiv) in dry pyridine.
-
Add acetic anhydride (1.5–2.0 equiv) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Co-evaporate the reaction mixture with toluene and then dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Deprotection of an Acetate Ester by Saponification
This protocol outlines the basic hydrolysis of an acetate ester.[5]
-
Materials:
-
Acetate-protected alcohol (1.0 equiv)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the acetate ester in methanol.
-
Add a solution of potassium carbonate in water.
-
Stir the mixture at room temperature for 15 minutes to 4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected alcohol.
-
Protection of a Primary Alcohol with Pivaloyl Chloride
This protocol describes the pivaloylation of an alcohol.[6]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Pivaloyl chloride (1.1-1.3 equiv)
-
Pyridine or triethylamine (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a dry, round-bottom flask, add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DCM.
-
Add pyridine or triethylamine (1.2-1.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1-1.3 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection of a Pivaloate Ester by Reduction with LiAlH₄
This protocol describes the reductive cleavage of a pivaloate ester.[10]
-
Materials:
-
Pivaloate-protected alcohol (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous NaOH
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C, add a solution of the pivaloate ester in the same solvent dropwise.
-
Stir the mixture at 0 °C and then allow it to warm to room temperature, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture and wash the solid with ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
-
References
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chemoselectivity of 2-(2-bromoethoxy)tetrahydro-2H-pyran in Complex Molecules: A Comparative Guide
In the intricate landscape of complex molecule synthesis, the selective protection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the choice of a protecting group can dictate the efficiency, yield, and overall feasibility of a synthetic route. This guide provides a comprehensive comparison of 2-(2-bromoethoxy)tetrahydro-2H-pyran as a protecting group for alcohols, evaluating its performance against common alternatives, with a focus on chemoselectivity in the presence of other nucleophilic functionalities such as amines and thiols.
This compound: An Overview
This compound combines the features of a tetrahydropyranyl (THP) ether, a well-established acid-labile protecting group for alcohols, with a bromoethyl chain. This bifunctional nature allows for its initial use as a protecting group and subsequent functionalization through the bromo moiety. The tetrahydropyran (THP) portion of the molecule is known for its stability in basic and nucleophilic conditions, while being readily cleaved under acidic conditions.[1][2]
Comparative Analysis of Alcohol Protecting Groups
The selection of an appropriate protecting group is critical in multistep synthesis. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule. Here, we compare this compound (as a representative of THP ethers) with other commonly used alcohol protecting groups, namely silyl ethers.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |
| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), cat. acid (e.g., PTSA, PPTS) | Mild aqueous acid (e.g., AcOH, HCl) | Stable to bases, organometallics, hydrides | Low cost, robust protection | Introduces a new stereocenter, acid labile |
| tert-Butyldimethylsilyl (TBS) Ether | TBSCl, imidazole, DMF | TBAF in THF; mild acid (e.g., AcOH) | Stable to a wide range of non-acidic reagents | Tunable stability, no new stereocenter | Higher cost, potential for silicon migration |
| Triisopropylsilyl (TIPS) Ether | TIPSCl, imidazole, DMF | TBAF in THF; stronger acid than for TBS | More sterically hindered and stable than TBS | High stability to various reaction conditions | Difficult to remove from hindered alcohols |
Chemoselectivity in Focus: Navigating Multifunctional Molecules
The primary challenge in protecting alcohols within complex molecules is achieving selectivity over other nucleophilic groups like amines and thiols. The reactivity of these functional groups generally follows the order: thiol > amine > alcohol.
Reaction with Alcohols: The protection of alcohols using this compound proceeds via the formation of a THP ether under acidic catalysis. This reaction is generally efficient for primary and secondary alcohols.
Competition with Amines: Amines are more nucleophilic than alcohols and can compete in alkylation reactions. In the case of this compound, the bromoethyl moiety presents a site for potential N-alkylation. To favor O-alkylation of a hydroxyl group in the presence of an amine, it is often necessary to first protect the amine, for example, as a carbamate (e.g., Boc or Cbz).
Competition with Thiols: Thiols are highly nucleophilic and will readily react with alkyl halides. Therefore, in a molecule containing both a hydroxyl and a thiol group, the thiol is expected to react preferentially with the bromoethyl part of this compound. Selective protection of the alcohol would necessitate prior protection of the thiol group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3]
Materials:
-
2-Bromoethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromoethanol in anhydrous DCM, add DHP.
-
Add a catalytic amount of PTSA.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography if necessary.
General Protocol for Alcohol Protection as a THP Ether
This protocol describes the general procedure for the protection of an alcohol using DHP, which is analogous to the formation of the THP ether moiety in the target compound.
Materials:
-
Alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in anhydrous DCM.
-
Add DHP (typically 1.2-1.5 equivalents).
-
Add a catalytic amount of PPTS.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer over sodium sulfate, and concentrate.
General Protocol for Deprotection of a THP Ether
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of THF and water.
-
Add acetic acid.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
Signaling Pathways and Experimental Workflows
To visualize the strategic decisions involved in the use of this compound, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Orthogonal protection strategy for a multifunctional molecule.
Caption: General experimental workflow for THP protection and deprotection.
Conclusion
This compound offers a viable option for the protection of alcohols, particularly when subsequent functionalization via the bromoethyl group is desired. Its chemoselectivity is governed by the inherent nucleophilicity of the functional groups present in the substrate. In complex molecules containing amines and thiols, a carefully planned orthogonal protection strategy is essential to achieve the desired selective O-alkylation. While the THP ether derived from this reagent provides robust protection under basic conditions, its lability to acid must be considered in the overall synthetic plan. The choice between this and alternative protecting groups like silyl ethers will ultimately depend on the specific reaction conditions to be employed in subsequent steps, the steric environment of the alcohol, and cost considerations.
References
Cost-Benefit Analysis of Tetrahydropyranyl (THP) Protection in Synthesis: A Comparative Guide
In the intricate field of multi-step organic synthesis, particularly in drug development, the strategic use of protecting groups is crucial for achieving high yields and selectivity.[1] The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols, valued for its ability to form a stable acetal linkage that withstands various non-acidic reaction conditions.[2] This guide provides a comprehensive cost-benefit analysis of using THP as a protecting group, comparing it with other common alternatives and offering experimental data to inform the strategic decisions of researchers and scientists.
Comparative Analysis of Common Alcohol Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthetic planning. It hinges on factors such as the stability of the group under planned reaction conditions and the ability to remove it without affecting other parts of the molecule, a concept known as orthogonal deprotection.[1][2] Besides THP, other frequently used protecting groups for alcohols include silyl ethers (e.g., TBDMS), benzyl ethers (Bn), and acetyl (Ac) esters.[2]
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| THP | Dihydropyran (DHP), catalytic acid (e.g., TsOH, PPTS), CH₂Cl₂ | Mild acid (e.g., AcOH/H₂O/THF, PPTS/EtOH) | Stable to bases, organometallics, hydrides, oxidation, and reduction. Labile to acid. | Low cost, easy to introduce and remove under mild acidic conditions.[2][3] | Introduces a new stereocenter, which can lead to diastereomeric mixtures and complicate purification.[2] |
| TBDMS | TBDMSCl, Imidazole, DMF | F⁻ (e.g., TBAF), THF; or mild acid (e.g., HCl/MeOH) | Stable to bases, organometallics, and many synthetic conditions. Labile to fluoride ions and strong acid. | Good stability, often removable under conditions orthogonal to THP.[2] | Higher cost of reagents, can be sterically hindered for tertiary alcohols.[2] |
| Benzyl (Bn) | Benzyl halide, base (e.g., NaH), THF | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. | Very stable.[4] | Requires specific catalytic conditions for removal which may affect other functional groups. |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride, base (e.g., pyridine) | Base (e.g., K₂CO₃, MeOH) or acid | Stable to neutral and acidic conditions. Labile to base. | Easy to introduce. | Can be prone to migration and is less stable than ethers. |
Cost-Benefit Considerations of THP Protection
Advantages:
-
Low Cost and Availability: The reagents for THP protection, primarily dihydropyran (DHP), are relatively inexpensive and widely available, making it an economically favorable choice, especially for large-scale synthesis.[3]
-
Ease of Use: The introduction and removal of the THP group are generally straightforward procedures that can be accomplished under mild conditions.[2][3]
-
Broad Stability: THP ethers are robust and stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and hydrides.[2][5] This stability allows for a broad scope of subsequent chemical transformations.
Disadvantages:
-
Formation of Diastereomers: A significant drawback of THP protection is the creation of a new stereocenter upon reaction with the alcohol. This results in a mixture of diastereomers, which can complicate purification and spectroscopic analysis (e.g., NMR).[2]
-
Acid Lability: While the acid-lability of THP is exploited for its removal, it also means that it is incompatible with any subsequent reaction steps that require acidic conditions.[6]
Experimental Protocols
Below are detailed, generalized protocols for the protection of an alcohol as a THP ether and its subsequent deprotection.
Protection of an Alcohol with THP:
-
Materials:
-
Alcohol (1.0 equiv)
-
Dihydropyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the alcohol in dichloromethane in a round-bottom flask.
-
Add dihydropyran to the solution.
-
Add pyridinium p-toluenesulfonate as the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Deprotection of a THP Ether:
-
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of acetic acid, tetrahydrofuran, and water (e.g., a 3:1:1 ratio).[5]
-
Stir the solution at room temperature and monitor the reaction by TLC.[5]
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extract the deprotected alcohol with an organic solvent.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary.
-
Visualizing the Workflow
The general workflow for the protection and deprotection of an alcohol using a THP group can be visualized as follows:
Caption: General workflow for THP protection and deprotection.
The mechanism for the acid-catalyzed deprotection of a THP ether involves the protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized carbocation.[5]
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.[5]
Conclusion
The tetrahydropyranyl protecting group presents a cost-effective and generally reliable option for the protection of alcohols in multi-step synthesis.[2][3] Its stability under a wide range of non-acidic conditions is a significant advantage.[2][5] However, researchers must weigh these benefits against the key drawback of forming diastereomeric mixtures, which can introduce complexities in purification and characterization.[2] The choice between THP and other protecting groups like silyl or benzyl ethers will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and overall cost considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
THP vs. MOM: A Comparative Guide to Hydroxyl Protecting Groups
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For the temporary masking of hydroxyl functionalities, tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers are two of the most commonly employed acetal-type protecting groups. Both offer stability under a range of reaction conditions, particularly basic media, yet their distinct characteristics can render one more suitable than the other for a specific synthetic strategy. This guide provides an objective comparison of the advantages of the THP protecting group over the MOM group, supported by experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions.
Core Comparison: Stability and Selectivity
While both THP and MOM ethers are cleaved under acidic conditions, the THP group often exhibits greater stability, allowing for more nuanced and selective deprotection strategies. This increased robustness can be a significant advantage in complex syntheses where multiple protecting groups are employed.
A key advantage of the THP group is the possibility of its selective removal in the presence of MOM ethers under specific, milder acidic or neutral conditions.[1] This orthogonality is crucial for synthetic routes requiring differential protection of multiple hydroxyl groups.
Table 1: Comparative Stability and Deprotection Conditions
| Feature | Tetrahydropyranyl (THP) Ether | Methoxymethyl (MOM) Ether | Key Advantage of THP |
| General Acid Stability | Generally more stable to acidic conditions.[2] | Generally more labile to acidic conditions.[3] | Greater stability allows for a wider range of acidic reaction conditions without premature deprotection. |
| Selective Deprotection | Can be selectively cleaved in the presence of MOM ethers.[1] | Cleavage often requires stronger acidic conditions that may remove other acid-labile groups. | Enables orthogonal protection strategies in complex molecules. |
| Introduction | Acid-catalyzed addition of dihydropyran (DHP). | Reaction with MOM-Cl and a base, or dimethoxymethane with an acid catalyst. | Often utilizes inexpensive and readily available reagents. |
| Stereochemistry | Introduction creates a new stereocenter, potentially leading to diastereomeric mixtures.[3] | Does not introduce a new stereocenter. | N/A |
| NMR Spectra | Can result in more complex NMR spectra due to the THP ring and potential diastereomers. | Simpler NMR spectra. | N/A |
Quantitative Data: A Head-to-Head Look
The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of primary alcohols with THP and MOM groups, based on literature precedents.
Table 2: Protection of Primary Alcohols
| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) |
| THP | Benzyl alcohol | DHP, Pyridinium p-toluenesulfonate (PPTS), CH2Cl2, rt | 2 | >95 |
| MOM | Primary alcohol | MOM-Cl, N,N-Diisopropylethylamine (DIPEA), NaI, CH2Cl2, 0 °C to 25 °C | 16 | High (not specified)[4] |
Table 3: Deprotection of Protected Primary Alcohols
| Protected Alcohol | Reagents and Conditions | Time (h) | Yield (%) |
| Benzyl THP ether | Acetic acid, THF, H2O (3:1:1), rt | 4-8 | >90 |
| Primary alcohol MOM ether | ZnBr2, n-PrSH, CH2Cl2, 0 °C | < 0.17 | High (not specified)[5] |
| Selective THP Deprotection | LiCl, H2O, DMSO, 90 °C | 6 | High (MOM ether unaffected)[1] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with THP
Reaction: R-CH₂-OH + 3,4-Dihydro-2H-pyran (DHP) --(PPTS)--> R-CH₂-O-THP
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary alcohol in dichloromethane.
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add pyridinium p-toluenesulfonate as the catalyst.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
Protocol 2: Protection of a Primary Alcohol with MOM
Reaction: R-CH₂-OH + CH₃OCH₂Cl (MOM-Cl) --(DIPEA)--> R-CH₂-O-MOM
Materials:
-
Primary alcohol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 4.0 eq)
-
Chloromethyl methyl ether (MOM-Cl, 3.0 eq)
-
Sodium iodide (NaI, 0.5 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary alcohol in dichloromethane.
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the mixture to 0 °C and add chloromethyl methyl ether dropwise.
-
Add sodium iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[4]
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Selective Deprotection of a THP Ether in the Presence of a MOM Ether
Reaction: R-O-THP + R'-O-MOM --(LiCl, H₂O, DMSO)--> R-OH + R'-O-MOM
Materials:
-
Substrate containing both THP and MOM ethers (1.0 eq)
-
Lithium chloride (LiCl, 5.0 eq)
-
Water (H₂O, 10.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure: [1]
-
Dissolve the substrate in dimethyl sulfoxide.
-
Add lithium chloride and water to the solution.
-
Heat the reaction mixture to 90 °C and monitor by TLC.
-
Upon selective deprotection of the THP ether, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the protection and deprotection mechanisms, as well as the decision-making process for choosing THP over MOM.
Conclusion
The tetrahydropyranyl (THP) protecting group offers distinct advantages over the methoxymethyl (MOM) group, primarily in terms of its enhanced stability under certain acidic conditions and the potential for selective deprotection. This allows for greater flexibility and control in the synthesis of complex molecules with multiple hydroxyl groups. While the introduction of a new stereocenter is a factor to consider, the benefits of orthogonality and robustness often make THP the superior choice for challenging synthetic endeavors. The experimental data and protocols provided herein offer a practical foundation for researchers to leverage the advantages of the THP protecting group in their work.
References
A Comparative Guide to the Synthetic Utility of 2-(2-bromoethoxy)tetrahydro-2H-pyran and its Alternatives
In the realm of multi-step organic synthesis, the strategic protection of hydroxyl groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the choice of a protecting group can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. 2-(2-bromoethoxy)tetrahydro-2H-pyran is a bifunctional reagent that concurrently introduces a tetrahydropyranyl (THP) ether, a common acid-labile protecting group for alcohols, and a bromoethyl moiety for subsequent functionalization. This guide provides an objective comparison of this compound with other common alcohol protecting groups, supported by experimental data, to elucidate its limitations and aid in the selection of the most appropriate synthetic strategy.
Limitations of this compound in Synthesis
While the dual functionality of this compound offers a streamlined approach in certain synthetic contexts, its utility is circumscribed by several inherent limitations, primarily stemming from the nature of the tetrahydropyranyl (THP) protecting group and the presence of a reactive bromoethyl chain.
A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol.[1][2][3] If the alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectroscopic analysis.[1][2][3]
The acid lability of the THP ether, while essential for its removal, also renders it incompatible with acidic reaction conditions that may be required for transformations elsewhere in the molecule.[4][5] Conversely, while generally stable to basic and nucleophilic reagents, the presence of the bromoethyl group in this compound introduces a potential site for intramolecular side reactions or undesired reactions with nucleophiles intended for other parts of the molecule.
Furthermore, the synthesis of this compound itself can present challenges, including a highly exothermic reaction during its preparation from 2-bromoethanol and 3,4-dihydropyran, and potential for the distilled product to degrade and discolor over time.[6]
Comparative Analysis with Alternative Protecting Groups
The selection of an alcohol protecting group is a nuanced decision based on the specific requirements of the synthetic pathway, including orthogonality, stability, and ease of removal. The following sections compare the performance of the THP ether moiety of this compound with common alternatives: silyl ethers and benzyl ethers.
Quantitative Comparison of Alcohol Protecting Groups
The following tables summarize typical experimental data for the protection and deprotection of primary alcohols using various common protecting groups. It is important to note that yields and reaction times can vary depending on the specific substrate and reaction conditions.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Typical Yield (%) |
| THP | 3,4-Dihydropyran, PPTS (cat.) | CH₂Cl₂ | 0.5 - 2 | >95 |
| TBS (TBDMS) | TBSCl, Imidazole | DMF | 1 - 12 | 90 - 98 |
| TIPS | TIPSCl, Imidazole | DMF | 2 - 16 | 90 - 98 |
| Benzyl (Bn) | BnBr, NaH | DMF | 2 - 12 | >90 |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Typical Yield (%) |
| THP | Acetic Acid/THF/H₂O (3:1:1) | - | 2 - 8 | 85 - 95 |
| TBS (TBDMS) | TBAF (1.1 equiv) | THF | 0.5 - 2 | >95 |
| TIPS | TBAF (1.1 equiv) | THF | 2 - 12 | >90 |
| Benzyl (Bn) | H₂, 10% Pd/C | Ethanol | 1 - 8 | 85 - 95 |
Experimental Protocols
Protection of a Primary Alcohol using 3,4-Dihydropyran (Simulating the THP moiety)
Objective: To protect a primary alcohol as a tetrahydropyranyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C, add 3,4-dihydropyran.
-
Add PPTS to the mixture and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after 30 minutes, an additional portion of DHP may be added.[7]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude THP ether, which can be purified by column chromatography.[7]
Deprotection of a THP Ether
Objective: To remove the THP protecting group to regenerate the alcohol.
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.[6]
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.[6]
Protection of a Primary Alcohol as a TBS Ether
Objective: To protect a primary alcohol as a tert-butyldimethylsilyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBSCl in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude TBS ether, which can be purified by column chromatography.
Deprotection of a TBS Ether
Objective: To remove the TBS protecting group to regenerate the alcohol.
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.[8]
-
Filter and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate the decision-making process for selecting an appropriate alcohol protecting group and the general workflow for protection and deprotection.
Caption: Decision workflow for selecting an alcohol protecting group.
Caption: General experimental workflow for alcohol protection and deprotection.
Conclusion
This compound offers a convenient method for the one-step introduction of a protected hydroxyl group and a handle for further elaboration. However, its limitations, particularly the formation of diastereomers with chiral alcohols and the inherent acid lability of the THP ether, must be carefully considered. For many applications, alternative protecting groups such as silyl ethers (e.g., TBS, TIPS) and benzyl ethers provide greater stability, orthogonality, and avoid the generation of new stereocenters. The choice of protecting group should be guided by a thorough analysis of the entire synthetic route, taking into account the reaction conditions of all subsequent steps to ensure the stability of the protecting group until its intended removal.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-(2-Bromoethoxy)tetrahydro-2H-pyran is a versatile bifunctional molecule widely employed in organic synthesis as a protected hydroxyethylating agent. Its structure combines a reactive bromoethyl group with a tetrahydropyran (THP) protected hydroxyl group, offering a strategic advantage in the construction of complex molecules. This guide provides a comprehensive comparison of its applications, performance against alternative reagents, and detailed experimental protocols for its use in key synthetic transformations, particularly in the development of bioactive compounds.
I. Synthesis of this compound: A Comparison of Methodologies
The primary route to this compound involves the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP). Several methods have been reported, with variations in catalysts, solvents, and reaction conditions that influence yield and reaction time. A summary of these methods is presented below.
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Amberlyst-15 | Dichloromethane (DCM) | 18 h | Room Temperature | ~51% | [1] |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 2 h | Room Temperature | 89% | [2] |
| None (solvent-free) | None | 1 h (post-addition) | 0-25 °C | up to 98% | [3] |
Key Observations:
-
The use of p-toluenesulfonic acid as a catalyst in dichloromethane provides a high yield in a relatively short reaction time.[2]
-
Solvent-free conditions offer a greener and highly efficient alternative, with the potential for near-quantitative yields and simplified work-up.[3]
-
Amberlyst-15, a solid acid catalyst, provides a more moderate yield and requires a significantly longer reaction time.[1]
II. Applications in the Synthesis of Bioactive Molecules
This compound serves as a key building block in the synthesis of various biologically active molecules, including Histone Deacetylase (HDAC) inhibitors and estrogen receptor ligands.[4][5] The THP-protected hydroxyethyl moiety allows for its introduction into a target molecule, followed by deprotection of the hydroxyl group at a later synthetic stage.
A. Synthesis of Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases and are investigated as potential cancer therapeutics. The introduction of a hydroxyethyl group can be a crucial part of the molecular structure of these inhibitors. While specific comparative data is limited, the general strategy involves the nucleophilic substitution of the bromide in this compound, followed by deprotection of the THP group.
General Workflow for HDAC Inhibitor Synthesis:
Caption: General workflow for incorporating a hydroxyethyl group into an HDAC inhibitor scaffold using this compound.
B. Synthesis of Estrogen Receptor Ligands
This compound has been utilized in the synthesis of estrogen ligands bearing carboranes.[5] These ligands are designed to interact with estrogen receptors and have potential applications in hormone-dependent diseases. The protected hydroxyethyl group can be used to build a linker or side chain on the estrogen scaffold.
III. Comparison with Alternative Hydroxyethylating Agents
The primary function of this compound is to act as a synthon for the hydroxyethyl cation. Several other reagents can achieve similar transformations. A qualitative comparison is presented below.
| Reagent | Advantages | Disadvantages |
| This compound | Stable, easy to handle liquid; THP group is stable to a wide range of non-acidic conditions. | Requires an additional deprotection step; introduces a stereocenter which can lead to diastereomeric mixtures. |
| 2-Bromoethanol | Readily available and inexpensive. | The free hydroxyl group can interfere with many reactions, requiring its own protection and deprotection steps. |
| Ethylene Oxide | Highly reactive, leading to direct hydroxyethylation. | Gaseous, toxic, and explosive, requiring specialized handling and equipment. |
Discussion:
This compound offers a balance of reactivity and stability. While it necessitates a deprotection step, the THP ether is robust and compatible with many synthetic transformations where a free hydroxyl group would not be tolerated. This makes it a valuable tool for multi-step synthesis where protecting group strategy is critical. In contrast, 2-bromoethanol's free hydroxyl group limits its direct application in many contexts. Ethylene oxide, while direct, poses significant handling challenges due to its physical and toxicological properties.
IV. Experimental Protocols
A. Synthesis of this compound (High-Yield Protocol)[2]
Materials:
-
2-Bromoethanol (3.8 g, 30.0 mmol)
-
3,4-Dihydro-2H-pyran (2.5 g, 30.0 mmol)
-
p-Toluenesulfonic acid (380.0 mg, 2.2 mmol)
-
Dichloromethane (50 mL)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a solution of 2-bromoethanol and 3,4-dihydro-2H-pyran in dichloromethane, add p-toluenesulfonic acid in portions at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to afford this compound as a colorless oil (5.6 g, 89% yield).
B. General Procedure for THP Deprotection
The THP protecting group can be removed under mild acidic conditions.
Materials:
-
THP-protected compound
-
Methanol or Ethanol
-
Catalytic amount of a protic acid (e.g., HCl, p-TsOH) or a Lewis acid
Procedure:
-
Dissolve the THP-protected compound in an alcohol solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of an acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected alcohol.
V. Conclusion
This compound is a valuable and efficient reagent for the introduction of a protected hydroxyethyl group in organic synthesis. Its stability under a variety of reaction conditions, coupled with the ease of removal of the THP protecting group, makes it a superior choice in many multi-step synthetic sequences compared to more reactive or unprotected alternatives. The availability of high-yield synthetic protocols for its preparation further enhances its utility for researchers, scientists, and drug development professionals engaged in the synthesis of complex and biologically active molecules. The strategic use of this building block can streamline synthetic routes and improve overall efficiency in the development of novel compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. This compound 96 17739-45-6 [sigmaaldrich.com]
Protecting Group Strategies in Complex Molecule Synthesis: A Comparative Case Study from the Total Synthesis of Platencin
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the intricate process of total synthesis. An optimal choice can streamline a synthetic route, while a suboptimal one can lead to unforeseen challenges, reduced yields, and additional steps. This guide provides an objective comparison of different protecting groups for a key hydroxyl functionality, drawing upon a real-world case study from the total synthesis of the antibiotic Platencin by K.C. Nicolaou and coworkers. This analysis is supported by experimental data to illuminate the practical consequences of protecting group selection.
The total synthesis of Platencin, a potent antibiotic, presented numerous synthetic hurdles, including the strategic protection of a key secondary alcohol. The Nicolaou group's investigation into the optimal protecting group for this functionality offers a valuable comparative analysis for synthetic chemists. Their work highlights the delicate balance between ease of introduction, stability to various reaction conditions, and facile, high-yielding removal.
Comparative Analysis of Hydroxyl Protecting Groups
In the synthesis of a key intermediate for Platencin, the protection of a secondary hydroxyl group was crucial for the success of subsequent transformations. The researchers explored both the triethylsilyl (TES) and the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups. The following table summarizes the quantitative data from these investigations.
| Protecting Group | Protection Conditions | Protection Yield | Deprotection Conditions | Deprotection Yield | Key Observations |
| TES | TESCl, Et3N, CH2Cl2 | Not explicitly stated, but successful | HF·Py, THF, 0 °C to rt | 94% | High-yielding deprotection under standard fluoride conditions. |
| SEM | SEMCl, DIPEA, CH2Cl2 | 98% | 1. MgBr2·OEt2, MeNO2-CH2Cl2 (1:1), rt, 4 h 2. TBAF, THF, rt 3. TASF, DMPU, rt | 1. Complex mixture 2. No reaction 3. Up to 63% (with ~25% recovered starting material) | The SEM group proved difficult to remove under various conditions. Lewis acid-mediated deprotection led to a complex mixture, and standard TBAF was ineffective. Only the more nucleophilic TASF provided the desired product, albeit in modest yield. |
Experimental Protocols
The following are the detailed experimental methodologies for the protection and deprotection steps of the compared protecting groups as reported in the total synthesis of Platencin.
Triethylsilyl (TES) Group
-
Protection of the secondary alcohol: While the specific yield for the TES protection step on the key intermediate was not detailed, a general procedure for a similar substrate involved treating the alcohol with triethylsilyl chloride (TESCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2).
-
Deprotection of the TES ether: To a solution of the TES-protected intermediate in tetrahydrofuran (THF) at 0 °C was added a solution of hydrogen fluoride-pyridine (HF·Py). The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction was carefully quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the deprotected alcohol in 94% yield.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
-
Protection of the secondary alcohol: To a solution of the secondary alcohol in CH2Cl2 at 0 °C were added N,N-diisopropylethylamine (DIPEA) and 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl). The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction was quenched with saturated aqueous NH4Cl solution and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to yield the SEM-protected intermediate (98% yield).
-
Deprotection of the SEM ether (Attempted and Successful Methods):
-
Using MgBr2·OEt2: To a solution of the SEM-protected intermediate in a 1:1 mixture of nitromethane (MeNO2) and CH2Cl2 at room temperature was added magnesium bromide diethyl etherate (MgBr2·OEt2). The reaction was stirred for 4 hours, resulting in a complex mixture of products.
-
Using TBAF: Treatment of the SEM-protected intermediate with tetrabutylammonium fluoride (TBAF) in THF at room temperature resulted in no reaction.
-
Using TASF: To a solution of the SEM-protected intermediate in N,N'-dimethyl-N,N'-propyleneurea (DMPU) at room temperature was added tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction was worked up to provide the deprotected alcohol in up to 63% yield, with approximately 25% of the starting material recovered.
-
Strategic Workflow and Decision Points
The choice of a protecting group significantly impacts the flow of a synthetic sequence. The following diagram illustrates the decision-making process and the consequences of choosing between the TES and SEM protecting groups in the context of the Platencin total synthesis.
Caption: Synthetic workflow comparing TES and SEM protecting groups.
Conclusion
This case study from the total synthesis of Platencin clearly demonstrates that a protecting group strategy that appears robust on paper can present significant challenges in practice. While the SEM group was introduced in high yield, its recalcitrance to deprotection under various standard conditions made it a less viable option compared to the TES group in this specific synthetic context. The TES group, although its protection yield was not explicitly detailed, was reliably removed in excellent yield, proving to be the more efficient choice for advancing the synthesis. This comparative analysis underscores the importance of empirical validation of protecting group strategies in the course of complex molecule synthesis. Researchers should consider not only the stability of a protecting group but also the mildness and efficiency of its cleavage when designing synthetic routes.
A Comparative Guide to the Rotational Spectroscopic Study of Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rotational spectroscopy with other common analytical techniques for the conformational analysis of tetrahydropyran derivatives. The content is supported by experimental data to highlight the strengths and applications of each method in structural elucidation, crucial for understanding molecular interactions and drug design.
Unraveling the Three-Dimensional Structure of Tetrahydropyran Derivatives
The tetrahydropyran (THP) ring is a fundamental structural motif in a vast array of biologically active molecules, including many pharmaceuticals and natural products. The specific three-dimensional arrangement, or conformation, of the THP ring and its substituents dictates the molecule's overall shape and, consequently, its biological activity. Understanding these conformational preferences is paramount in drug development and molecular biology. Rotational spectroscopy, a high-resolution gas-phase technique, offers unparalleled precision in determining molecular structures, making it a powerful tool for studying the subtle conformational landscapes of THP derivatives.
Rotational spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels.[1] These transitions are highly sensitive to the molecule's moments of inertia, which are directly related to its mass distribution and, therefore, its precise three-dimensional structure.[2] By analyzing the rotational spectrum, researchers can determine rotational constants, centrifugal distortion constants, and electric dipole moments with exceptional accuracy.[3] This information allows for the unambiguous identification of different conformers and the precise determination of their geometries.[4]
Performance Comparison: Rotational Spectroscopy vs. Alternative Techniques
While rotational spectroscopy provides exquisitely detailed structural information, it is often complemented by other spectroscopic and computational methods. This section compares the performance of rotational spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and theoretical calculations for the conformational analysis of tetrahydropyran derivatives.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data obtained from rotational spectroscopy and theoretical calculations for tetrahydropyran and several of its derivatives. This data highlights the level of detail achievable with rotational spectroscopy.
Table 1: Experimental Rotational and Centrifugal Distortion Constants for Tetrahydropyran and its Derivatives (MHz)
| Molecule | A (MHz) | B (MHz) | C (MHz) | Δ_J (kHz) | Δ_JK (kHz) | Δ_K (kHz) | δ_J (kHz) | δ_K (kHz) |
| Tetrahydropyran | 4673.48(5) | 4495.02(11) | 2601.31(5) | 1.12 | -4.18 | 5.14 | 0.24 | 1.35 |
| Tetrahydropyran-Water Complex | 2654.143(2) | 1819.338(2) | 1512.449(2) | 0.5733(112) | -0.3736(270) | -0.4339(113) | -0.01330(237) | 9.70(70) |
Note: Values in parentheses represent the uncertainty in the last digits.
Table 2: Experimental Dipole Moments of Tetrahydropyran Derivatives (Debye)
| Molecule | µ_a (D) | µ_b (D) | µ_c (D) | µ_total (D) |
| Tetrahydropyran | 1.53(2) | 0.0 | 0.82(2) | 1.74(3) |
| 2-Aminopyridine | 0.166(10) | 0.86(4) | 0.0 | 0.88(4) |
Note: Values in parentheses represent the uncertainty in the last digits.
Table 3: Comparison of Experimental and Theoretically Calculated Conformational Energies (kcal/mol) for 2-Substituted Tetrahydropyrans
| Substituent | Conformer | Experimental ΔE (kcal/mol) | Calculated ΔE (CCSD(T)/CBS) (kcal/mol) |
| -CH₃ | Equatorial | - | -2.83 |
| Axial | - | ||
| -F | Equatorial | - | +2.45 |
| Axial | - | ||
| -OCH₃ | Equatorial | - | +1.27 |
| Axial | - | ||
| -OH | Equatorial | - | +0.86 |
| Axial | - |
Note: A positive ΔE indicates the axial conformer is more stable. Experimental gas-phase energies are challenging to obtain directly and are often inferred from relative intensities in spectra.[5]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for evaluating and reproducing scientific findings. This section outlines the typical protocols for chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and provides an overview of NMR and FTIR analysis.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
CP-FTMW spectroscopy is a powerful technique for rapidly acquiring broadband rotational spectra, making it ideal for the study of complex molecules with multiple conformers.[3]
Sample Preparation: For liquid samples of tetrahydropyran derivatives, a common method involves placing a small amount of the liquid in a reservoir. A carrier gas, typically an inert gas like neon or argon, is passed over the sample. The gas mixture, now containing the vaporized sample, is then introduced into the high-vacuum chamber of the spectrometer through a pulsed nozzle. For solid samples, they can be heated in a specialized nozzle to generate sufficient vapor pressure.
Data Acquisition:
-
A short, high-power microwave pulse that sweeps across a wide frequency range (a "chirp") is broadcast into the vacuum chamber.
-
This pulse excites the rotational transitions of the molecules in the sample.
-
After the pulse, the molecules emit a free induction decay (FID) signal as they relax to their ground rotational states.
-
This FID, which contains information about all the excited rotational transitions, is detected by a sensitive receiver.
-
The time-domain FID signal is then converted into a frequency-domain spectrum using a Fourier transform.
Data Analysis: The resulting spectrum, consisting of a series of sharp rotational transitions, is then analyzed. The frequencies of these transitions are fitted to a theoretical model of a rotating molecule (a Hamiltonian) to extract the precise rotational constants (A, B, and C), centrifugal distortion constants, and, if an external electric field is applied (the Stark effect), the components of the molecular dipole moment.[2] Isotopic substitution, where one or more atoms are replaced by a heavier isotope, is a key technique used to determine the exact atomic coordinates and thus the definitive structure of the molecule.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: The tetrahydropyran derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to aid in the assignment of signals.
Data Analysis: The conformational equilibrium is typically inferred from the analysis of coupling constants (e.g., ³J_HH) and chemical shifts. The observed values are a population-weighted average of the contributing conformers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin liquid film between salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent, or as a KBr pellet for solid samples.
Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.
Data Analysis: Conformational information is primarily derived from the vibrational frequencies of specific functional groups. For example, the C-O stretching frequencies can be sensitive to the axial or equatorial orientation of a substituent.[7]
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow of rotational spectroscopy and the logical process of conformational analysis.
Caption: Experimental workflow for a CP-FTMW spectroscopic study of a tetrahydropyran derivative.
Caption: Logical workflow for the conformational analysis of tetrahydropyran derivatives.
References
- 1. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 2. info.ifpan.edu.pl [info.ifpan.edu.pl]
- 3. McGuire Research Group [mcguirelab.mit.edu]
- 4. ricerca.sns.it [ricerca.sns.it]
- 5. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Bromoethoxy)tetrahydro-2H-pyran: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Hazard Profile
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its specific hazards before beginning any disposal procedure. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2]
Hazard Classification Summary
| Hazard Classification | Category | Details | Citations |
| Flammable Liquids | Category 4 | Combustible liquid. Keep away from heat, sparks, and open flames. | [1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1] |
Disposal Protocol
The primary directive for the disposal of this compound is to use a licensed, approved waste disposal company.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[4][5] The following protocol outlines the step-by-step procedure for its safe collection and disposal.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][3]
-
Waste Identification: Identify the waste as a halogenated organic solvent .[6][7] Because the molecule contains bromine, it must be segregated from non-halogenated organic waste.[6]
-
Select a Waste Container:
-
Obtain a designated, chemically resistant container for halogenated organic waste.[4][7] This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Ensure the container is properly labeled as "Hazardous Waste" and "Halogenated Organic Solvents."[4][8]
-
-
Transferring the Waste:
-
Carefully transfer the this compound waste into the designated container using a funnel to avoid spills.
-
If the chemical is absorbed onto a solid material (e.g., silica gel, absorbent pads for a spill), this contaminated solid waste should also be placed in a suitable, labeled container for solid hazardous waste.[9][10][11]
-
-
Container Management:
-
Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage location must be a well-ventilated, cool, and dry place, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][3][9]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[8]
-
-
Arrange for Disposal:
-
Once the container is full or ready for pickup, follow your institution's procedures to contact the Environmental Health & Safety (EHS) office or the contracted hazardous waste disposal company.
-
The waste will be collected by the licensed company for proper treatment and disposal in accordance with national and local regulations.[2][12]
-
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of halogenated chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ic.ptb.de [ic.ptb.de]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. uakron.edu [uakron.edu]
- 7. ethz.ch [ethz.ch]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
